molecular formula C19H22N2O5 B194392 Atenolol EP impurity E CAS No. 141650-31-9

Atenolol EP impurity E

Cat. No.: B194392
CAS No.: 141650-31-9
M. Wt: 358.4 g/mol
InChI Key: RJTRBVLDVHIXNJ-UHFFFAOYSA-N
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Description

Atenolol EP Impurity E is an impurity of Atenolol, a cardioselective β-adrenergic blocker.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c20-18(23)9-13-1-5-16(6-2-13)25-11-15(22)12-26-17-7-3-14(4-8-17)10-19(21)24/h1-8,15,22H,9-12H2,(H2,20,23)(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTRBVLDVHIXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(COC2=CC=C(C=C2)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624504
Record name 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141650-31-9
Record name 2,2-((2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene))diacetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY-4,1-PHENYLENE))DIACETAMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Atenolol EP Impurity E: Structure, Formation, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Atenolol, a widely prescribed β-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases such as hypertension and angina pectoris.[1] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) like atenolol are intrinsically linked to its purity. Regulatory bodies, including the European Pharmacopoeia (EP), mandate stringent control over impurities that may arise during the synthesis or storage of the drug substance. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the formation and characterization of these related substances is paramount for drug development professionals. This guide provides a comprehensive technical overview of a key process-related impurity, Atenolol EP Impurity E, also known as Atenolol USP Related Compound E.

Part 1: Core Chemical and Physical Properties of this compound

This compound is a dimeric impurity formed during the synthesis of Atenolol. Its presence is an indicator of a specific side reaction, and its levels are strictly controlled by pharmacopeial monographs.

Chemical Structure and Identification
  • IUPAC Name: 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide[2][3][4][5][6][7]

  • Synonyms: Atenolol USP Related Compound E, Atenolol Bis Ether[2][4]

  • CAS Number: 141650-31-9[2][3][4][6]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₉H₂₂N₂O₅[2][3][4][6]
Molecular Weight 358.39 g/mol [3][6]
Appearance Off-White Solid[3]
Solubility Soluble in Methanol and DMSO[3]
Storage Conditions 2-8 °C[3][6]

Part 2: Formation and Synthesis of this compound

Understanding the formation pathway of an impurity is crucial for its control. This compound is a process-related impurity, meaning it is formed during the synthesis of the Atenolol API.

Mechanism of Formation

The synthesis of Atenolol typically involves the reaction of 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A) with epichlorohydrin in the presence of a base.[8] The formation of Impurity E is a result of a secondary etherification reaction. The proposed mechanism is as follows:

  • Epoxide Formation: One molecule of 2-(4-hydroxyphenyl)acetamide reacts with epichlorohydrin to form the intermediate, 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (Atenolol Impurity C).[8]

  • Nucleophilic Attack: A second molecule of 2-(4-hydroxyphenyl)acetamide, in its phenoxide form, acts as a nucleophile and attacks the epoxide ring of the intermediate formed in the first step.

  • Dimerization: This nucleophilic attack results in the opening of the epoxide ring and the formation of the bis-ether linkage, yielding this compound.

The following diagram illustrates the synthetic pathway leading to the formation of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_side_reaction Side Reaction reactant1 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A) intermediate 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (Atenolol Impurity C) reactant1->intermediate + Epichlorohydrin (Base) reactant2 Epichlorohydrin impurity_e This compound intermediate->impurity_e + 2-(4-hydroxyphenyl)acetamide (Base) reactant1_2 2-(4-hydroxyphenyl)acetamide (Atenolol Impurity A)

Caption: Synthetic pathway of this compound formation.

Factors such as the stoichiometry of reactants, reaction temperature, and the nature of the base can influence the yield of this impurity.

Part 3: Analytical Characterization and Control

Accurate and robust analytical methods are essential for the detection and quantification of this compound to ensure the quality of the Atenolol drug substance. The European Pharmacopoeia provides a standardized method for the analysis of related substances in Atenolol.

High-Performance Liquid Chromatography (HPLC) Method (as per European Pharmacopoeia)

The European Pharmacopoeia monograph for Atenolol (0703) outlines a reversed-phase HPLC method for the determination of related substances, including Impurity E.[2][9]

Experimental Protocol:

  • Mobile Phase Preparation: Dissolve 1.0 g of sodium octanesulfonate and 0.4 g of tetrabutylammonium hydrogen sulfate in a mixture of 20 volumes of tetrahydrofuran, 180 volumes of methanol, and 800 volumes of a 3.4 g/L solution of potassium dihydrogen phosphate. Adjust the pH to 3.0 with phosphoric acid.[2]

  • Chromatographic System:

    • Column: A stainless steel column (0.15 m x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV spectrophotometer at 226 nm.[2][5]

    • Injection Volume: 10 µL.[5]

  • System Suitability: The system suitability is verified using a reference solution of Atenolol for column validation, which contains a mixture of Atenolol and its specified impurities. The resolution between critical pairs of impurities is a key performance indicator.

  • Sample Preparation:

    • Test Solution: Dissolve 50.0 mg of the substance to be examined in the mobile phase and dilute to 25.0 mL.

    • Reference Solution (for quantification of impurities): Dilute 0.5 mL of the test solution to 100.0 mL with the mobile phase.

The retention time for Impurity E under these or similar conditions has been reported to be approximately 2.0 minutes, though this can vary between systems.[4]

Spectrometric Characterization

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation and confirmation of impurities.

Mass Spectrometry (MS):

  • LC-MS/MS is a highly sensitive and specific technique for identifying and characterizing impurities.

  • For this compound, the protonated molecular ion [M+H]⁺ would be observed at m/z 359.16.[10]

  • Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of the acetamide groups and cleavage of the ether linkages, providing confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule.

  • The ¹H NMR spectrum of this compound would be expected to show distinct signals for:

    • Aromatic protons on the two phenyl rings.

    • Methylene protons of the acetamide groups.

    • Protons of the 2-hydroxypropane-1,3-diyl linker.

  • While specific chemical shift data is proprietary to reference standard suppliers, the integration and splitting patterns of these signals would be consistent with the proposed structure.[11]

Conclusion: A Framework for Control

A comprehensive understanding of this compound, from its chemical properties and mechanism of formation to its analytical characterization, is fundamental for ensuring the quality and safety of Atenolol drug products. The information presented in this guide provides a robust framework for researchers, scientists, and drug development professionals to effectively control this impurity. By implementing the detailed analytical methodologies outlined in the European Pharmacopoeia and leveraging advanced spectrometric techniques for structural confirmation, manufacturers can ensure that their Atenolol API meets the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health.

References

  • Phenomenex. (2020). Atenolol Ph. Eur. Monograph Application Note. Retrieved from [Link]

  • SynZeal. (n.d.). This compound | 141650-31-9. Retrieved from [Link]

  • Allmpus. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Atenolol. Retrieved from [Link]

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.
  • ResearchGate. (n.d.). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Retrieved from [Link]

  • Munjewar, R. R., et al. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251.
  • Scribd. (n.d.). Atenolol. Retrieved from [Link]

  • Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry, 6(2), 117-121.
  • U.S. Pharmacopeia. (2011). Atenolol. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways for molecular ions of atenolol( A) and bevantolol( B). Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). This compound | CAS No- 141650-31-9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Atenolol - Impurity E. Retrieved from [Link]

  • EDQM. (2021). INFORMATION LEAFLET Ph. Eur. Reference Standard ATENOLOL FOR SYSTEM SUITABILITY CRS batch 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Retrieved from [Link]

  • PubChem. (n.d.). Atenolol. Retrieved from [Link]

Sources

An In-depth Technical Guide to Aducanumab for Neuroscientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of aducanumab (Aduhelm™), a human monoclonal antibody developed for the treatment of Alzheimer's disease (AD). We will delve into the foundational science, mechanism of action, pivotal clinical trial data, and the controversies that have defined its journey. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this landmark therapeutic.

Part 1: The Scientific Rationale - The Amyloid Cascade Hypothesis

The development of aducanumab is rooted in the amyloid cascade hypothesis , a theory that has dominated Alzheimer's research for decades.[1][2] This hypothesis posits that the initiating pathological event in Alzheimer's disease is the abnormal processing of the amyloid precursor protein (APP).[1][3] Cleavage of APP by beta-secretase and gamma-secretase enzymes results in the production of amyloid-beta (Aβ) peptides.[4] These peptides, particularly Aβ42, are prone to misfolding and aggregation, first into soluble oligomers and then into the insoluble amyloid plaques that are a hallmark of the AD brain.[4] These aggregates are believed to trigger a downstream cascade of events, including tau protein hyperphosphorylation, synaptic dysfunction, and neuroinflammation, ultimately leading to widespread neuronal death and cognitive decline.[5]

While influential, the hypothesis remains a subject of debate, as the correlation between plaque burden and cognitive impairment is not always direct, and numerous anti-amyloid therapies have failed in clinical trials.[1][5] Some researchers now propose that Aβ may have a protective role, for instance, as an antimicrobial peptide, and that its accumulation is a consequence rather than a cause of the disease.[5][6]

Amyloid_Cascade_Hypothesis cluster_0 Cellular Processing cluster_1 Pathological Aggregation cluster_2 Downstream Neuropathology APP Amyloid Precursor Protein (APP) Secretases β- and γ-Secretase Cleavage APP->Secretases Abeta_Monomer Aβ Monomers (e.g., Aβ42) Secretases->Abeta_Monomer Oligomers Soluble Aβ Oligomers Abeta_Monomer->Oligomers Plaques Insoluble Aβ Plaques Oligomers->Plaques Tau Tau Hyperphosphorylation (Neurofibrillary Tangles) Plaques->Tau Synaptic_Dysfunction Synaptic Dysfunction Plaques->Synaptic_Dysfunction Neuroinflammation Neuroinflammation (Microglial Activation) Plaques->Neuroinflammation Neuronal_Death Neuronal Cell Death & Cognitive Decline Tau->Neuronal_Death Synaptic_Dysfunction->Neuronal_Death Neuroinflammation->Neuronal_Death

Caption: The Amyloid Cascade Hypothesis pathway in Alzheimer's disease.

Part 2: Aducanumab's Mechanism of Action

Aducanumab is a recombinant human immunoglobulin G1 (IgG1) monoclonal antibody designed to selectively target aggregated forms of Aβ.[7][8][9] Its key mechanistic feature is its high affinity for both soluble Aβ oligomers and the insoluble fibrils that constitute amyloid plaques, while showing minimal binding to Aβ monomers.[10] This selectivity is crucial, as it is the aggregated forms of Aβ that are considered most neurotoxic.[4] The antibody binds to an epitope within the N-terminus of the Aβ peptide, specifically amino acids 3-7.[7]

The proposed mechanism for plaque clearance involves the antibody binding to plaques and engaging the brain's resident immune cells, the microglia. The Fc region of the aducanumab antibody is recognized by Fc receptors on the surface of microglia, triggering a process of microglia-mediated phagocytosis, effectively clearing the plaques from the brain parenchyma.[11]

Aducanumab_MOA Aducanumab Aducanumab (IgG1) Abeta_Plaque Aggregated Aβ Plaque Aducanumab->Abeta_Plaque Binds to Plaque Epitope Microglia Microglia Abeta_Plaque->Microglia Opsonization Clearance Plaque Clearance (Phagocytosis) Microglia->Clearance Engages Fc Receptor

Caption: Proposed mechanism of action for aducanumab-mediated Aβ plaque clearance.

Part 3: The Pivotal Clinical Trials: A Story of Contradiction

The clinical development of aducanumab centered on two identical Phase 3, randomized, double-blind, placebo-controlled studies: EMERGE (NCT02484547) and ENGAGE (NCT02477800).[9][12] These global trials enrolled patients with early Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology.[9] In March 2019, both trials were halted based on a futility analysis that suggested they were unlikely to meet their primary endpoint.[11][13]

However, in a surprising reversal, the manufacturer, Biogen, later announced that a re-analysis of a larger dataset from the EMERGE trial showed a statistically significant slowing of cognitive and functional decline in patients on the high dose of aducanumab.[9][12][14] The ENGAGE trial, however, did not meet its primary endpoint.[7][9] This discrepancy became a central point of the controversy surrounding the drug.

Summary of High-Dose Aducanumab vs. Placebo at 78 Weeks
Clinical EndpointTrialResultStatistical Significance (P-value)
Primary: CDR-SB (Clinical Dementia Rating-Sum of Boxes)EMERGE -22% change from baseline vs. placeboP = 0.012 [9]
ENGAGE +2% change from baseline vs. placeboP = 0.833[9]
Secondary: ADAS-Cog 13 (Alzheimer's Disease Assessment Scale-Cognitive Subscale)EMERGE -27% improvement vs. placeboP = 0.01[12]
ENGAGE -1% improvement vs. placeboNot Significant
Secondary: ADCS-ADL-MCI (AD Cooperative Study-Activities of Daily Living)EMERGE -40% improvement vs. placeboP < 0.001 [12]
ENGAGE -2% improvement vs. placeboNot Significant
Secondary: MMSE (Mini-Mental State Examination)EMERGE -18% improvement vs. placeboP = 0.05[12]
ENGAGE +3% improvement vs. placeboNot Significant

Biomarker substudies from both trials consistently showed that aducanumab produced a dose- and time-dependent reduction in brain amyloid plaques as measured by PET imaging.[9][10]

Experimental Protocol: Clinical Dementia Rating-Sum of Boxes (CDR-SB) Assessment

The CDR-SB is a key primary outcome measure in AD clinical trials, designed to characterize the severity of dementia.

  • Objective: To assess cognitive and functional performance in six domains: Memory, Orientation, Judgment & Problem Solving, Community Affairs, Home & Hobbies, and Personal Care.

  • Procedure: A trained clinician conducts a semi-structured interview with both the patient and a reliable informant or study partner.

  • Scoring: Each of the six domains is rated on a 5-point scale:

    • 0 = No impairment

    • 0.5 = Questionable or very mild impairment

    • 1 = Mild impairment

    • 2 = Moderate impairment

    • 3 = Severe impairment

  • Calculation: The "Sum of Boxes" (SB) is calculated by adding the scores from all six domains, resulting in a total score ranging from 0 to 18. A higher score indicates greater impairment.

  • Interpretation: In a clinical trial context, a therapeutic agent is considered effective if the treated group shows a statistically significant smaller increase in the CDR-SB score from baseline compared to the placebo group over time.

Part 4: The Regulatory Saga and Discontinuation

Despite the conflicting Phase 3 results and a strong recommendation against approval from its own advisory committee, the U.S. Food and Drug Administration (FDA) granted aducanumab accelerated approval in June 2021.[7][14][15] This decision was highly controversial and led to the resignation of three committee members.[7][16]

The approval was not based on clear clinical benefit, but on the surrogate endpoint of amyloid plaque reduction, which the FDA deemed "reasonably likely to predict a clinical benefit to patients."[17][18] As a condition of the accelerated approval, the FDA required Biogen to conduct a post-marketing confirmatory trial to verify the drug's clinical benefit.[17] However, facing challenges with reimbursement and limited clinical uptake, Biogen ultimately announced it was discontinuing the drug in early 2024 to reprioritize resources.[19]

Part 5: A Guide for the Researcher: Administration and Safety

Dosing and Administration Protocol

Aducanumab is administered as an intravenous (IV) infusion over approximately one hour, every four weeks.[8][20][21] A specific titration schedule is required to reach the target maintenance dose of 10 mg/kg, intended to mitigate side effects.[20][22]

  • Infusions 1 & 2: 1 mg/kg

  • Infusions 3 & 4: 3 mg/kg

  • Infusions 5 & 6: 6 mg/kg

  • Infusion 7 and onward: 10 mg/kg (maintenance dose)[20][23]

Safety Profile: Amyloid-Related Imaging Abnormalities (ARIA)

The most significant and common adverse event associated with aducanumab is Amyloid-Related Imaging Abnormalities (ARIA) .[11] These are radiological findings detected by MRI and are classified into two types:

  • ARIA-E: Represents vasogenic edema or sulcal effusions, often seen as brain swelling.[20]

  • ARIA-H: Involves microhemorrhages and superficial siderosis.[24]

In the pooled high-dose groups of the EMERGE and ENGAGE trials, ARIA-E occurred in 35% of aducanumab-treated patients compared to 3% in the placebo group.[24] While most cases (74%) were asymptomatic and resolved over time, some patients experienced symptoms such as headache, confusion, dizziness, and nausea.[22][25] The risk of ARIA is notably higher in individuals who are carriers of the Apolipoprotein E ε4 (APOE4) allele.[22]

MRI Monitoring Protocol for ARIA

Strict MRI monitoring is essential for any research or clinical protocol involving aducanumab.

  • Baseline MRI: Obtain a brain MRI within one year prior to initiating treatment to assess for any pre-existing conditions.[8][24]

  • Pre-Infusion MRIs: Conduct routine monitoring MRIs prior to the 7th infusion (the first 10 mg/kg dose) and the 12th infusion.[8][24]

  • Symptomatic Monitoring: If a patient reports symptoms suggestive of ARIA (e.g., headache, confusion, visual changes), an immediate MRI should be performed.

  • Management:

    • Mild ARIA: Dosing may continue with increased vigilance and monthly MRI scans until the abnormality resolves.[22]

    • Moderate or Severe ARIA: Dosing should be suspended. Treatment should only resume after a clinical evaluation and radiographic evidence of stabilization.[22]

ARIA_Monitoring_Workflow cluster_ARIA ARIA Management Start Patient Candidate for Aducanumab Baseline_MRI Obtain Baseline MRI (within 1 year) Start->Baseline_MRI Initiate_Tx Initiate Titration Dosing (Infusions 1-6) Baseline_MRI->Initiate_Tx MRI_7 MRI Prior to 7th Infusion Initiate_Tx->MRI_7 Continue_Tx Continue Maintenance Dosing (10 mg/kg) MRI_7->Continue_Tx Detect_ARIA ARIA Detected? MRI_7->Detect_ARIA Anytime MRI_12 MRI Prior to 12th Infusion End End of Protocol MRI_12->End MRI_12->Detect_ARIA Anytime Continue_Tx->MRI_12 Continue_Tx->Detect_ARIA Anytime Detect_ARIA->Continue_Tx No Symptomatic Patient Symptomatic? Detect_ARIA->Symptomatic Yes Suspend_Dose Suspend Dosing Symptomatic->Suspend_Dose Yes Monitor_Monthly Monitor with Monthly MRI Symptomatic->Monitor_Monthly No (Asymptomatic) Suspend_Dose->Monitor_Monthly Stabilized Radiographically Stabilized? Monitor_Monthly->Stabilized Stabilized->Continue_Tx Yes Stabilized->Monitor_Monthly No

Caption: Clinical workflow for MRI monitoring and management of ARIA.

Part 6: Future Directions and Lessons Learned

The story of aducanumab offers critical lessons for the field. Its approval reignited investment in Alzheimer's research and validated that a biological effect on the brain—amyloid clearance—was achievable.[26] However, it also highlighted the profound challenges in translating biomarker changes into meaningful clinical benefits.[27]

Future research must grapple with several key questions:

  • The Surrogate Endpoint: Is Aβ reduction a valid surrogate for clinical efficacy? The aducanumab data suggests the relationship is complex and not straightforward.[27]

  • Combination Therapies: Given the multifaceted nature of Alzheimer's pathology, will effective treatment require combination therapies that target not only amyloid but also tau, neuroinflammation, and other pathways?[26]

  • Early Intervention: Is there a therapeutic window, perhaps even in preclinical stages, where anti-amyloid therapies could be more effective?[28]

The approval of subsequent anti-amyloid antibodies with more consistent clinical data, such as lecanemab and donanemab, suggests that targeting Aβ can indeed modify the disease course, but the experience with aducanumab will forever serve as a pivotal and cautionary tale in the quest to conquer Alzheimer's disease.[29]

References

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  • U.S. Food and Drug Administration. (2021, July 8). Aducanumab (marketed as Aduhelm) Information. Retrieved January 22, 2026, from [Link]

  • Ali, F., & Tampi, R. R. (2022). Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer's Disease: A Comprehensive Review. Cureus, 14(1), e21419. Retrieved January 22, 2026, from [Link]

  • Cummings, J., Aisen, P., Apostolova, L. G., Atri, A., Salloway, S., & Weiner, M. (2021). Aducanumab: Appropriate Use Recommendations Update. The Journal of Prevention of Alzheimer's Disease, 8(4), 398–410. Retrieved January 22, 2026, from [Link]

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  • RxList. (n.d.). Aducanumab: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved January 22, 2026, from [Link]

  • Natural Eye Care. (n.d.). Aducanumab's Serious Side Effects. Retrieved January 22, 2026, from [Link]

  • Practical Neurology. (n.d.). Practical Considerations in the Administration of Aducanumab for the Neurologist. Retrieved January 22, 2026, from [Link]

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  • PubMed. (n.d.). Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of action of Aducanumab. Retrieved January 22, 2026, from [Link]

  • Alzheimer's Society. (n.d.). What is Aducanumab and what could this dementia drug mean for people with Alzheimer's disease?. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to the Formation Mechanism of Atenolol Bis Ether Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Atenolol, a widely prescribed β-adrenergic blocker, is a cornerstone in the management of cardiovascular diseases.[1][2] Its synthesis, while well-established, is not without its challenges, particularly concerning the formation of process-related impurities. Among these, the Atenolol bis ether impurity, chemically identified as 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide and designated as Impurity E in the European Pharmacopoeia, is of significant interest due to its potential impact on the quality and safety of the final drug product.[3][4][5] This technical guide provides a comprehensive exploration of the formation mechanism of this dimeric impurity, offering insights into the underlying chemical principles, influencing factors, and analytical strategies for its control.

The Genesis of a Dimeric Impurity: Unraveling the Formation Mechanism

The formation of the Atenolol bis ether impurity is a direct consequence of a secondary etherification reaction occurring during the synthesis of Atenolol.[6] The primary synthetic route to Atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin in the presence of a base.[7] This initial reaction is intended to form the key intermediate, 2-[4-(2,3-epoxypropoxy)phenyl]acetamide (Atenolol Impurity C).[6]

However, under certain process conditions, the reaction does not stop at this desired intermediate. Instead, the highly reactive epoxide ring of the intermediate becomes susceptible to nucleophilic attack by a second molecule of the deprotonated 2-(4-hydroxyphenyl)acetamide.[6] This secondary reaction results in the formation of the characteristic bis-ether linkage, yielding the dimeric impurity.

The proposed mechanism can be delineated into the following key steps:

  • Deprotonation: A base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group of 2-(4-hydroxyphenyl)acetamide, forming a more nucleophilic phenoxide ion.[6]

  • Primary Etherification: The phenoxide ion attacks the electrophilic carbon of epichlorohydrin, leading to the formation of the glycidyl ether intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide.[6]

  • Secondary Etherification (Impurity Formation): A second molecule of the 2-(4-hydroxyphenyl)acetamide phenoxide ion acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring of the glycidyl ether intermediate. This ring-opening reaction forms the stable bis-ether linkage, resulting in the Atenolol bis ether impurity.[6]

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic pathway of Atenolol and the competing reaction leading to the formation of the bis ether impurity.

Atenolol Bis Ether Formation cluster_main Atenolol Synthesis cluster_impurity Impurity Formation Pathway Start 2-(4-hydroxyphenyl)acetamide Intermediate Glycidyl Ether Intermediate (Atenolol Impurity C) Start->Intermediate Primary Etherification Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base Base (e.g., NaOH) Base->Start Deprotonation Atenolol Atenolol Intermediate->Atenolol Amination Bis_Ether Atenolol Bis Ether Impurity Intermediate->Bis_Ether Secondary Etherification (Side Reaction) Isopropylamine Isopropylamine Isopropylamine->Atenolol Second_Start 2-(4-hydroxyphenyl)acetamide (Second Molecule) Second_Start->Bis_Ether

Caption: Formation pathway of Atenolol and the competing side reaction leading to the bis ether impurity.

Factors Influencing the Formation of Atenolol Bis Ether Impurity

The propensity for the formation of the bis ether impurity is not stochastic; rather, it is highly dependent on the specific reaction conditions employed during the synthesis of Atenolol.[6] A thorough understanding of these factors is paramount for the development of a robust and well-controlled manufacturing process.

Reaction Parameter Condition Favoring Impurity Formation Causality and Rationale
Stoichiometry of Reactants Excess of 2-(4-hydroxyphenyl)acetamide relative to epichlorohydrin.[6]A higher concentration of the nucleophilic phenoxide ion increases the statistical probability of a secondary attack on the glycidyl ether intermediate, driving the equilibrium towards the formation of the dimeric impurity.
Base Concentration Stoichiometric or excess amounts of base (e.g., NaOH).Elevated base concentrations lead to a higher population of the deprotonated and highly reactive phenoxide ion, thereby accelerating the rate of the secondary etherification reaction.
Reaction Temperature Higher temperatures.[6]Increased thermal energy can overcome the activation energy barrier for the side reaction, leading to an accelerated rate of bis ether impurity formation.
Reaction Time Prolonged reaction times.Extended exposure of the glycidyl ether intermediate to the reaction conditions, particularly in the presence of excess starting material and base, provides more opportunity for the secondary etherification to occur.

Experimental Protocol: Forced Degradation Study for Atenolol Bis Ether Impurity Generation and Analysis

To proactively identify and quantify the Atenolol bis ether impurity, a forced degradation study can be invaluable. The following protocol outlines a systematic approach to intentionally generate the impurity and subsequently analyze it using High-Performance Liquid Chromatography (HPLC).

Objective:

To generate and quantify the Atenolol bis ether impurity through forced degradation of Atenolol under conditions that mimic the synthetic side reaction.

Materials and Reagents:
  • Atenolol reference standard

  • Atenolol bis ether impurity reference standard

  • 2-(4-hydroxyphenyl)acetamide

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Isopropylamine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (or other suitable buffer salts)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (for pH adjustment)

Methodology:

Part 1: Generation of Atenolol Bis Ether Impurity (Forced Degradation)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-(4-hydroxyphenyl)acetamide (2 equivalents) in a suitable solvent (e.g., a mixture of water and a polar organic solvent).

  • Base Addition: Add a stoichiometric excess of sodium hydroxide solution to the flask and stir until the starting material is fully deprotonated.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin (1 equivalent) to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) at an elevated temperature (e.g., 50-60 °C) to favor the formation of the bis ether impurity. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

  • Work-up: After the desired level of impurity formation is achieved, cool the reaction mixture and neutralize it with a suitable acid. Extract the products with an appropriate organic solvent.

  • Isolation (Optional): For the preparation of a pure reference standard, the bis ether impurity can be isolated from the reaction mixture using column chromatography.

Part 2: HPLC Analysis

  • Chromatographic System:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which could be a gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the separation of Atenolol and its impurities.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the Atenolol bis ether impurity reference standard in a suitable diluent (e.g., mobile phase).

    • Sample Solution: Dilute an aliquot of the final reaction mixture from the forced degradation study with the mobile phase to an appropriate concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection Wavelength: Monitor at the UV absorbance maximum of Atenolol and the bis ether impurity (e.g., 226 nm or 275 nm).

  • Data Analysis:

    • Identify the peaks corresponding to Atenolol and the bis ether impurity by comparing their retention times with those of the reference standards.

    • Quantify the amount of the bis ether impurity in the sample using the peak area and the calibration curve generated from the standard solutions.

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_generation Impurity Generation cluster_analysis Analysis Setup Reaction Setup (Excess Starting Material) Base Base Addition (Stoichiometric Excess) Setup->Base Epichlorohydrin Epichlorohydrin Addition Base->Epichlorohydrin Reaction Forced Reaction (Elevated Temp., Long Duration) Epichlorohydrin->Reaction Sampling Reaction Sampling Reaction->Sampling HPLC HPLC Analysis (C18 Column, UV Detection) Sampling->HPLC Quantification Impurity Quantification HPLC->Quantification

Caption: A streamlined workflow for the forced degradation and subsequent HPLC analysis of the Atenolol bis ether impurity.

Conclusion and Recommendations

The formation of the Atenenol bis ether impurity is a well-understood phenomenon rooted in the fundamental principles of organic chemistry. By carefully controlling key process parameters such as the stoichiometry of reactants, base concentration, and reaction temperature, the formation of this impurity can be effectively minimized. The implementation of robust analytical methods, such as the HPLC protocol detailed in this guide, is essential for the routine monitoring and control of this impurity, ensuring the consistent quality and safety of Atenolol drug products. For researchers and drug development professionals, a proactive approach that integrates mechanistic understanding with rigorous analytical characterization will pave the way for the development of highly efficient and well-controlled manufacturing processes.

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An In-Depth Technical Guide to Atenolol EP Impurity E (CAS Number: 141650-31-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Atenolol EP Impurity E, a specified impurity in the European Pharmacopoeia monograph for the widely prescribed beta-blocker, Atenolol. This document delves into the chemical identity, potential pathways of formation, analytical methodologies for detection and quantification, and the regulatory context surrounding this impurity. With a focus on scientific integrity and practical application, this guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of Atenolol.

Introduction: The Critical Role of Impurity Profiling in Pharmaceuticals

Atenolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and other cardiovascular disorders. As with any active pharmaceutical ingredient (API), the purity of Atenolol is paramount to its safety and efficacy. Pharmaceutical impurities are unwanted chemicals that can arise during the synthesis, purification, and storage of the API or the finished drug product. These impurities, even at trace levels, can potentially impact the drug's quality, safety, and efficacy. Therefore, stringent control and monitoring of impurities are mandated by regulatory authorities worldwide.

This compound is a specified impurity in the European Pharmacopoeia, signifying its importance in the quality control of Atenolol. A thorough understanding of this impurity is essential for developing robust manufacturing processes and analytical methods to ensure that Atenolol meets the required quality standards.

Physicochemical Properties and Structure of this compound

This compound is a dimeric substance that is structurally related to Atenolol. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide[1][2][3]
Synonyms Atenolol USP Related Compound E; Atenolol Bis Ether[1][3]
CAS Number 141650-31-9[2][4]
Molecular Formula C₁₉H₂₂N₂O₅[1][4]
Molecular Weight 358.39 g/mol [1]
Appearance White or almost white powder[5]

The structure of this compound, as depicted below, reveals that it is formed from two molecules of a precursor to Atenolol linked by a 2-hydroxypropane-1,3-diyl diether bridge.

Caption: Chemical Structure of this compound.

Formation Pathways of this compound

The presence of this compound can be attributed to two primary sources: as a process-related impurity arising from the synthesis of Atenolol and potentially as a degradation product.

Synthesis-Related Formation

The synthesis of Atenolol typically involves the reaction of 4-hydroxyphenylacetamide with epichlorohydrin, followed by the reaction with isopropylamine.[6] this compound is likely formed as a byproduct during the initial etherification step. Under certain reaction conditions, one molecule of a glycerol-derived linking agent can react with two molecules of 4-hydroxyphenylacetamide, leading to the formation of this dimeric impurity.[7]

The proposed mechanism involves the reaction of the phenoxide ion of 4-hydroxyphenylacetamide with both epoxide functionalities of a glycerol-derived diepoxide or a related reactive intermediate. The diagram below illustrates a plausible synthetic pathway.

Synthesis_Pathway 4-hydroxyphenylacetamide_1 2 x 4-Hydroxyphenylacetamide Reaction Etherification Reaction 4-hydroxyphenylacetamide_1->Reaction Linking_Agent Glycerol-derived linking agent (e.g., diepoxide) Linking_Agent->Reaction Impurity_E This compound Reaction->Impurity_E

Caption: Plausible synthetic pathway for this compound.

Degradation-Related Formation

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8] While several studies have investigated the degradation of Atenolol under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress, the explicit identification and quantification of this compound as a degradant is not extensively reported in the available literature.[8][9][10][11][12]

Some degradation pathways of Atenolol involve modifications of the side chain or the aromatic ring. While dimerization is a known degradation mechanism for some pharmaceutical compounds, further studies are required to definitively establish the conditions under which Atenolol might degrade to form Impurity E.[13]

Analytical Methodologies for Control of this compound

The control of this compound relies on the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Atenolol and its related substances.

High-Performance Liquid Chromatography (HPLC)

A suitable stability-indicating HPLC method should be able to separate this compound from the API and other potential impurities. The European Pharmacopoeia monograph for Atenolol specifies a liquid chromatography method for the determination of related substances.[5]

Illustrative HPLC Method:

The following is a representative HPLC method synthesized from published literature for the analysis of Atenolol and its impurities.[14] Method validation according to ICH guidelines is essential before implementation.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and pH should be optimized for optimal separation.
Flow Rate 1.0 mL/min
Detection UV at 226 nm
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Sample Preparation:

A stock solution of the Atenolol sample is prepared in a suitable diluent (e.g., mobile phase) and then diluted to an appropriate concentration for analysis.

Method Validation:

The analytical method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Atenolol Sample Dissolution Dissolve in Diluent Sample->Dissolution Dilution Dilute to Final Concentration Dissolution->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (226 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurity E Integration->Quantification Report_Results Report_Results Quantification->Report_Results Compare with Limits

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

The definitive identification and structural elucidation of this compound require the use of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the accurate mass of the impurity, which helps in confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, providing valuable structural information.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of organic molecules.[17][18] The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its structure. While publicly available, fully assigned spectra for Impurity E are scarce, reference standards from commercial suppliers are typically accompanied by such characterization data.

Regulatory Framework and Acceptance Criteria

The control of impurities in pharmaceutical substances is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

European Pharmacopoeia (EP) Monograph for Atenolol

The European Pharmacopoeia monograph for Atenolol (0703) provides the official test for related substances, including the acceptance criteria for specified and unspecified impurities.[5][19] this compound is listed as a specified impurity. The limits for impurities are established based on toxicological data and are expressed as a percentage of the API.

Acceptance Criteria (as per a representative pharmacopeia):

ImpurityLimit
This compound Not more than 0.15%
Any other unspecified impurity Not more than 0.10%
Total impurities Not more than 0.5%

Note: The exact limits should always be referred from the current version of the European Pharmacopoeia.

Risk Assessment and Control Strategy

A comprehensive risk assessment is essential to identify and mitigate the factors that can lead to the formation of this compound.

Control Strategy:

  • Process Optimization: The synthesis of Atenolol should be carefully optimized to minimize the formation of Impurity E. This may involve controlling the stoichiometry of reactants, reaction temperature, and reaction time.

  • Raw Material Control: The quality of starting materials and reagents, particularly 4-hydroxyphenylacetamide and epichlorohydrin, should be strictly controlled.

  • In-process Controls: Implementing in-process controls to monitor the formation of Impurity E can help in taking corrective actions during manufacturing.

  • Purification: Effective purification techniques should be employed to remove Impurity E to a level that complies with the regulatory limits.

  • Stability Studies: Comprehensive stability studies should be conducted to evaluate the potential for Impurity E to form upon storage.

  • Analytical Monitoring: A validated analytical method should be used for the routine monitoring of Impurity E in both the API and the finished drug product.

Conclusion

This compound is a critical quality attribute of Atenolol that requires careful control and monitoring. A thorough understanding of its chemical properties, formation pathways, and analytical methodologies is essential for ensuring the quality, safety, and efficacy of Atenolol-containing drug products. By implementing robust control strategies based on sound scientific principles and regulatory requirements, pharmaceutical manufacturers can consistently produce high-quality Atenolol that meets the stringent standards of the industry. This guide serves as a foundational resource for professionals dedicated to this objective.

References

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  • SUPPORTING MATERIALS.
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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the toxicological profile of Atenolol Related Compound E (ARC-E), a known impurity of the beta-blocker Atenolol. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic, scientifically-grounded approach rooted in regulatory expectations and field-proven methodologies. We will move beyond simple protocol recitation to explore the causal logic behind each experimental choice, ensuring a self-validating and robust toxicological assessment.

Introduction: The Imperative of Impurity Profiling

Atenolol is a widely prescribed beta-1 selective adrenergic antagonist used in the management of hypertension and cardiovascular diseases. The synthesis and storage of any active pharmaceutical ingredient (API) can result in the formation of related substances or impurities.[1] Atenolol Related Compound E (ARC-E) is one such impurity, identified chemically as 2,2'-{[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bis(4,1-phenylene)}diacetamide.[2][3][4]

The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[5] Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[6] This guide provides the strategic rationale and detailed methodologies for establishing a comprehensive toxicological profile for ARC-E, ensuring patient safety and regulatory compliance.

Table 1: Chemical Identity of Atenolol Related Compound E

ParameterInformationSource(s)
Chemical Name 2,2'-{[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bis(4,1-phenylene)}diacetamide[2][4]
Synonyms Atenolol USP Related Compound E; Atenolol Bis Ether[4]
CAS Number 141650-31-9[2][3][7]
Molecular Formula C19H22N2O5[2][3]
Molecular Weight 358.39 g/mol [3][7]

The Regulatory Landscape: A Foundation for Inquiry

The toxicological evaluation of any pharmaceutical impurity is not an arbitrary exercise; it is a structured process dictated by a global regulatory framework. The ICH guidelines Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products are the foundational documents.[8][9] These guidelines establish thresholds for action, which are pivotal in determining the necessary depth of toxicological investigation.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[6][9]

  • Identification Threshold: The level at which an impurity's structure must be elucidated. For a maximum daily dose of ≤ 2g/day, this ranges from 0.10% to 0.5%.[6]

  • Qualification Threshold: The level at which an impurity must be toxicologically assessed to justify its presence. If an impurity exceeds this threshold, a comprehensive safety evaluation is required.[6]

A critical subset of impurities are those with the potential for genotoxicity. ICH M7 provides a framework for their assessment, emphasizing a tiered approach starting with computational analysis.[10] For genotoxic impurities, a specific Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake is often applied, representing an acceptable lifetime cancer risk.[11]

The following workflow illustrates the decision-making process dictated by these regulatory guidelines.

G start Impurity ARC-E Detected in Atenolol Drug Substance/Product check_level Is ARC-E Level > Reporting Threshold? start->check_level report Report Impurity in Regulatory Submission check_level->report Yes end_low No Further Action Required (Control at current level) check_level->end_low No check_ident Is ARC-E Level > Identification Threshold? report->check_ident identify Confirm Structure of ARC-E check_ident->identify Yes check_ident->end_low No check_qual Is ARC-E Level > Qualification Threshold? identify->check_qual qualify Initiate Toxicological Qualification check_qual->qualify Yes check_qual->end_low No end_qualified Impurity is Qualified qualify->end_qualified

Figure 1: ICH Q3A/B Decision Workflow for Impurity Management.

Leveraging the Parent Compound: The Toxicological Profile of Atenolol

Before designing a strategy for ARC-E, it is essential to understand the toxicology of the parent drug, Atenolol. This knowledge provides context, informs potential toxicological endpoints of concern, and serves as a benchmark for interpreting new data.

Atenolol itself is not devoid of toxicological findings. Studies in human peripheral blood lymphocytes have suggested that Atenolol may induce chromosomal aberrations and micronuclei, indicating a potential for genotoxicity.[12][13] Furthermore, developmental toxicity studies in animals and humans have shown effects such as intrauterine growth retardation, though without evidence of structural malformations.[14][15] While these effects are observed at therapeutic doses of the API, they highlight pathways—genotoxicity and developmental toxicity—that warrant careful consideration for any related impurity.

A Tiered Strategy for the Toxicological Evaluation of ARC-E

Given the absence of public-domain toxicological data for ARC-E, a de novo evaluation is necessary. A tiered, data-driven approach, beginning with computational methods and progressing to in vitro and potentially in vivo assays, is the most scientifically sound and resource-efficient strategy.

Tier 1: In Silico (Computational) Toxicology Assessment

Causality: The ICH M7 guideline mandates an initial assessment of mutagenic potential using computational (in silico) Quantitative Structure-Activity Relationship (QSAR) models. This step is critical because a positive signal for mutagenicity places the impurity into a much stricter control category. The goal is to analyze ARC-E's chemical structure for any "structural alerts"—sub-structures known to be associated with mutagenicity.

Methodology:

  • Model Selection: Utilize two complementary QSAR methodologies: one expert rule-based (e.g., Toxtree, Leadscope) and one statistical-based (e.g., CASE Ultra, Derek Nexus).[10] This dual approach provides a more robust prediction.

  • Analysis: The chemical structure of ARC-E (CAS 141650-31-9) is processed by the software to identify structural alerts for bacterial mutagenicity.

  • Expert Review: A trained toxicologist reviews the model outputs. This is crucial to assess the relevance and strength of any alerts and to determine if sufficient data exists to override a computational concern.

  • Classification: Based on the analysis, ARC-E is classified into one of the five ICH M7 classes, which will determine the subsequent actions.

G cluster_0 Tier 1: In Silico Assessment Workflow start ARC-E Structure qsar1 (Q)SAR Analysis (Expert Rule-Based) start->qsar1 qsar2 (Q)SAR Analysis (Statistical-Based) start->qsar2 review Expert Review of Structural Alerts qsar1->review qsar2->review decision Conclusion on Mutagenic Potential? review->decision positive Potential Mutagenic Concern (Proceed to Tier 2) decision->positive Yes negative No Structural Alerts for Mutagenicity (Treat as Non-Mutagenic Impurity) decision->negative No

Figure 2: In Silico Assessment Workflow for Genotoxicity.

Tier 2: In Vitro Genotoxicity Assessment

Causality: If the in silico assessment is positive or equivocal, or as a default confirmatory step for qualification, a battery of in vitro genotoxicity tests is required. The objective is to experimentally determine if ARC-E can induce gene mutations or chromosomal damage. A negative result in a standard, well-conducted test battery provides strong evidence that the impurity is not a genotoxic hazard.[5]

Recommended Test Battery:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

  • In Vitro Mammalian Cell Assay: To detect chromosomal damage. This can be either:

    • A chromosomal aberration assay in human peripheral blood lymphocytes (HPBL) or Chinese Hamster Ovary (CHO) cells.

    • An in vitro micronucleus assay in a suitable mammalian cell line.

Experimental Protocol: Ames Test (OECD 471)

  • Objective: To assess the ability of ARC-E to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

  • Materials:

    • Test Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

    • Test Article: Atenolol Related Compound E.

    • Metabolic Activation System: Post-mitochondrial fraction (S9) from the livers of rats treated with an inducing agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).

    • Positive Controls: Known mutagens specific to each strain, both with and without S9 activation.

    • Negative Control: Vehicle (e.g., DMSO).

  • Procedure:

    • Dose Range Finding: An initial experiment is conducted to determine the appropriate concentration range and to check for cytotoxicity.

    • Main Experiment (Plate Incorporation Method): i. To a test tube, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test article solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation). ii. Incubate briefly at 37°C. iii. Add 2.0 mL of molten top agar containing a trace amount of histidine/biotin or tryptophan. iv. Vortex and pour the mixture onto the surface of a minimal glucose agar plate. v. Once solidified, invert the plates and incubate at 37°C for 48-72 hours.

    • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the mean number of revertants per plate of at least twice the mean of the vehicle control plates for at least one strain.

Tier 3: In Vitro Cytotoxicity Assessment

Causality: Independent of genotoxicity, it is important to understand the potential of ARC-E to cause direct cell death (cytotoxicity). This data provides a preliminary indication of acute toxicity and helps in dose selection for any subsequent, more complex assays.

Methodology: MTT Assay

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.

  • Procedure:

    • Seed a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to attach overnight.

    • Expose cells to a range of concentrations of ARC-E for a defined period (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the purple solution using a plate reader at ~570 nm.

  • Interpretation: A decrease in absorbance compared to the vehicle control indicates reduced cell viability and thus, cytotoxicity. The concentration that causes a 50% reduction in viability (IC50) can be calculated.

Tier 4: General Toxicity Assessment (If Required)

Causality: If ARC-E is found to be non-genotoxic but is present in the drug product above the ICH Q3B qualification threshold, a general toxicity study may be required.[8] The goal is to demonstrate that at the proposed level in the final drug product, the impurity does not pose an unacceptable risk for systemic toxicity. The duration of the study should be scientifically justified and can often be shorter than the studies conducted for the API itself.

Methodology: 14-Day Repeat-Dose Oral Toxicity Study in Rodents (e.g., Rat)

  • Objective: To evaluate the potential systemic toxicity of ARC-E following daily oral administration for 14 days.

  • Animals: Use one rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group.

  • Dose Groups:

    • Group 1: Vehicle Control (e.g., water or 0.5% methylcellulose).

    • Group 2: Low Dose.

    • Group 3: Mid Dose.

    • Group 4: High Dose (should elicit some minimal signs of toxicity to establish a No-Observed-Adverse-Effect Level, NOAEL).

  • Administration: Daily oral gavage.

  • Endpoints Monitored:

    • Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

    • Body Weight: Measured at baseline and at least twice weekly.

    • Food Consumption: Measured weekly.

    • Clinical Pathology (at termination): Hematology and clinical chemistry panels.

    • Gross Pathology: Full necropsy of all animals at termination.

    • Histopathology: Microscopic examination of a standard list of organs and tissues from the control and high-dose groups.

  • Interpretation: The results will establish a NOAEL for ARC-E under the study conditions. This NOAEL can then be used in a risk assessment to demonstrate that the patient's daily exposure to ARC-E in the drug product is well below a level associated with any adverse effects.

Summary and Conclusion

The toxicological evaluation of Atenolol Related Compound E is a mandatory step in ensuring the safety and quality of Atenolol drug products. In the absence of existing data, a structured, tiered approach grounded in ICH guidelines provides the most robust and efficient path forward. This process begins with an in silico assessment to screen for mutagenic potential, followed by a targeted battery of in vitro genotoxicity and cytotoxicity assays. If qualification thresholds are exceeded and the compound is not genotoxic, a limited in vivo study may be necessary to address general systemic toxicity. By following this scientifically-driven framework, drug developers can confidently characterize the risk profile of ARC-E, satisfy global regulatory requirements, and ultimately protect patient health.

References

  • Pharmaffiliates. (n.d.). Atenolol-impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Atenolol - Impurity E. Retrieved from [Link]

  • SynZeal. (n.d.). Atenolol EP Impurity E. Retrieved from [Link]

  • Tabacova, S. A. (2003). Atenolol developmental toxicity: Animal-to-human comparisons. Birth Defects Research Part A: Clinical and Molecular Teratology, 67(3), 181-192. Retrieved from [Link]

  • Tabacova, S. A. (2003). Atenolol developmental toxicity: animal-to-human comparisons. Birth Defects Research. Part A, Clinical and Molecular Teratology, 67(3), 181–192. Retrieved from [Link]

  • Ghanbari, F., & Moradi, M. (2017). Investigating the biological degradation of the drug β-blocker atenolol from wastewater using the SBR. Journal of Environmental Management, 197, 357-365. Retrieved from [Link]

  • Emerce, E. (2017). Overview of impurities in pharmaceuticals: Toxicological aspects. Journal of Applied Toxicology, 37(11), 1269-1281. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Valvo, L., et al. (2019). A synthesis on the sub-lethal toxicity of atenolol, a beta-blocker, in teleost fish. Environmental Pollution, 252, 136-145. Retrieved from [Link]

  • Télez, M., et al. (2009). Assessment of the genotoxicity of atenolol in human peripheral blood lymphocytes: correlation between chromosomal fragility and content of micronuclei. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 675(1-2), 65-70. Retrieved from [Link]

  • Niopas, I., & Daftsios, A. C. (2002). The Assay and Resolution of the Beta-Blocker Atenolol From Its Related Impurities in a Tablet Pharmaceutical Dosage Form. Journal of Liquid Chromatography & Related Technologies, 25(3), 445-455. Retrieved from [Link]

  • ResolveMass. (2024). Pharmaceutical Impurity Testing: What It Is and Why It's Essential. Retrieved from [Link]

  • Anandan, S., et al. (2014). Sonochemical degradation of a pharmaceutical waste, atenolol, in aqueous medium. Environmental Science and Pollution Research, 21(1), 527-536. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Télez, M., et al. (2009). Assessment of the genotoxicity of atenolol in human peripheral blood lymphocytes: Correlation between chromosomal fragility and content of micronuclei. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 675(1-2), 65-70. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Singh, B., et al. (2013). Stability of Atenolol, Acebutolol and Propranolol in Acidic Environment Depending on its Diversified Polarity. Journal of the Chilean Chemical Society, 58(1), 1618-1623. Retrieved from [Link]

  • Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]

  • Drug Information Association. (2010). Toxicity of Impurities. Retrieved from [Link]

  • USP-NF. (2017). General Chapter <1086> Impurities in Drug Substances and Drug Products. Retrieved from [Link]

  • An, C., et al. (2020). Mechanisms for degradation and transformation of β-blocker atenolol via electrocoagulation, electro-Fenton, and electro-Fenton-like processes. Environmental Science: Water Research & Technology, 6(4), 1076-1088. Retrieved from [Link]

  • Bibra Toxicology Advice & Consulting. (n.d.). Evaluating Pharmaceutical Impurities. Retrieved from [Link]

  • Vigorita, V., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules, 29(12), 2859. Retrieved from [Link]

  • Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Medicines Evaluation Board, Netherlands. (2010). Public Assessment Report: Atenolol ESP Pharma. Retrieved from [Link]

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regulatory guidelines for Atenolol impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Regulatory Landscape of Atenolol Impurities

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the regulatory guidelines governing impurities in Atenolol. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into identifying, quantifying, and controlling impurities to meet global pharmacopoeial standards. The narrative emphasizes the causality behind experimental choices and regulatory requirements, ensuring a self-validating system of protocols and knowledge.

Introduction: The Critical Role of Impurity Profiling for Atenolol

Atenolol is a widely prescribed beta-adrenergic antagonist used to manage hypertension and angina pectoris.[1] Chemically, it is 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide.[2][3] The safety and efficacy of any active pharmaceutical ingredient (API) like Atenolol are intrinsically linked to its purity. Impurities, which can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients, can potentially impact the drug's safety profile, even at trace levels.[4]

Therefore, rigorous control and monitoring of impurities are not merely a quality control checkpoint but a fundamental regulatory and safety requirement. This guide delves into the classification of Atenolol impurities, the governing principles from major pharmacopoeias and the International Council for Harmonisation (ICH), the analytical methodologies employed for their detection, and the process of impurity qualification.

Classification and Origin of Atenolol Impurities

Impurities in a drug substance are broadly classified by the ICH into organic impurities, inorganic impurities, and residual solvents.[5] For Atenolol, the primary focus is on organic impurities, which can be further subdivided.

  • Process-Related Impurities: These are by-products, starting materials, or intermediates that remain from the synthetic route. For example, the synthesis of Atenolol often involves reacting 2-(4-hydroxyphenyl)acetamide with epichlorohydrin, followed by a reaction with isopropylamine.[6] Incomplete reactions or side reactions can lead to specific process-related impurities.

  • Degradation Products: These arise from the degradation of the Atenolol molecule under the influence of light, heat, humidity, or reactive excipients.[7] Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) are essential to identify potential degradation products.[8] Studies have shown Atenolol is particularly susceptible to degradation under oxidative, alkaline, and photolytic conditions.[8]

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) have identified and listed several key impurities for Atenolol. Understanding their origin is crucial for developing effective control strategies.

Table 1: Common Atenolol Impurities
Impurity DesignationChemical NameCAS NumberLikely Origin
Atenolol Impurity A (EP/USP) 2-(4-Hydroxyphenyl)acetamide17194-82-0Starting Material / Degradation Product
Atenolol Impurity B (EP/USP) 2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide61698-76-8Process-Related (Hydrolysis of epoxide)
Atenolol Impurity C (EP/USP) 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide29122-69-8Intermediate
Atenolol Impurity D (EP/USP) 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide115538-83-5Process-Related
Atenolol Impurity E (EP) 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide141650-31-9Process-Related
Atenolol Impurity F (EP) 4,4'-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide87619-83-8Process-Related
Atenolol Impurity G (EP) (RS)-2-{4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}acetic acid56392-14-4Degradation Product (Hydrolysis of amide)
Atenolol Impurity H (EP) 2-{4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}acetonitrile29277-73-4Process-Related

Source: Information compiled from various chemical and reference standard suppliers.[9][10][11][12][13]

Diagram: Classification of Pharmaceutical Impurities

G Impurities Pharmaceutical Impurities (ICH) Organic Organic Impurities Impurities->Organic Inorganic Inorganic Impurities Impurities->Inorganic Solvents Residual Solvents Impurities->Solvents Process Process-Related (e.g., Intermediates, By-products) Organic->Process Degradation Degradation Products Organic->Degradation Reagents Reagents, Ligands, Catalysts Inorganic->Reagents HeavyMetals Heavy Metals Inorganic->HeavyMetals InorganicSalts Inorganic Salts Inorganic->InorganicSalts G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Atenolol Sample Solvent Dissolve in Diluent (Mobile Phase) Sample->Solvent Inject Inject into HPLC System Solvent->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection UV Detection (e.g., 226 nm) Separation->Detection Integrate Integrate Peak Areas Detection->Integrate Quantify Quantify Impurities (vs. Standard) Integrate->Quantify Report Report Results Quantify->Report G start Detect Impurity in Atenolol Batch check_reporting Is Impurity > Reporting Threshold? start->check_reporting report Report Impurity in Submission check_reporting->report Yes end_no_action No Action Required check_reporting->end_no_action No check_id Is Impurity > Identification Threshold? report->check_id identify Identify Structure (e.g., via LC-MS) check_id->identify Yes set_spec Set Specification in Drug Substance check_id->set_spec No check_qual Is Impurity > Qualification Threshold? identify->check_qual is_qualified Is Impurity Already Qualified? check_qual->is_qualified Yes check_qual->set_spec No qualify Conduct Safety Studies (Toxicology) is_qualified->qualify No is_qualified->set_spec Yes qualify->set_spec

Sources

Mastering Atenolol Impurity Profiling: A Technical Guide to the European Pharmacopoeia Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the European Pharmacopoeia (Ph. Eur.) monograph for Atenolol, with a specialized focus on the identification and quantification of its impurities. Tailored for researchers, scientists, and professionals in drug development and quality control, this document navigates the complexities of the official testing procedures, offering both foundational knowledge and field-proven insights to ensure compliance and analytical excellence.

Introduction: The Significance of Impurity Control in Atenolol

Atenolol, a beta-1 selective adrenergic antagonist, is a cornerstone in the management of hypertension and cardiovascular diseases. Its efficacy and safety are intrinsically linked to its purity. The European Pharmacopoeia, a legally binding compendium of quality standards for medicines in Europe, provides a rigorous framework for controlling impurities in active pharmaceutical ingredients (APIs) like Atenolol.[1][2] The monograph for Atenolol (0703) outlines a comprehensive strategy to detect and quantify process-related impurities and degradation products, ensuring that the final drug product meets the highest standards of quality and safety. Understanding and proficiently executing the protocols within this monograph are paramount for any scientist working with this vital medication.

The Landscape of Atenolol Impurities: Structures and Origins

The Ph. Eur. monograph for Atenolol specifies a number of potential impurities that may be present in the API. These impurities can arise from the synthetic route, degradation of the drug substance, or interaction with excipients. A thorough understanding of these impurities is the first step toward effective analytical control.

Specified Impurities

The monograph explicitly lists several impurities that must be monitored. These are often well-characterized and may have known or potential toxicological effects.

ImpurityChemical Name
Impurity A 2-(4-Hydroxyphenyl)acetamide
Impurity B 2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide
Impurity C 2-[4-[[(2RS)-oxiran-2-yl]methoxy]phenyl]acetamide
Impurity D 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide
Impurity E 2,2′-[(2-hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Impurity F 2,2′-[[(propan-2-yl)azanediyl]bis[(2-hydroxypropane-3,1-diyl)oxy-4,1-phenylene]]diacetamide
Impurity G [4-[(2RS)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl]acetic acid
Impurity H [4-[(2RS)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl]acetonitrile
Impurity I 2-[4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]acetamide
Impurity J 2-[4-[(2RS)-3-amino-2-hydroxypropoxy]phenyl]acetamide

Source: European Pharmacopoeia 10.1, Atenolol Monograph 0703 & various chemical suppliers.[1]

The origins of these impurities are varied. For instance, Impurity A is a key starting material in some synthetic pathways. Impurity C, the epoxide, is a reactive intermediate that can lead to the formation of other impurities, such as Impurity B (the diol) through hydrolysis, or Impurity D in the presence of chloride ions. Impurity F is a tertiary amine that can be formed through over-alkylation. Degradation pathways, such as hydrolysis of the amide group, can also contribute to the impurity profile.

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

The Ph. Eur. monograph stipulates a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Atenolol and its related substances.[1] This technique is favored for its high resolution, sensitivity, and reproducibility in separating closely related chemical entities.

Chromatographic System and Parameters

The successful implementation of the Ph. Eur. method hinges on the precise setup of the chromatographic system.

ParameterSpecification
Stationary Phase Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size.
Mobile Phase A buffered aqueous-organic mixture. Typically prepared by dissolving potassium dihydrogen phosphate in water, adding methanol, and adjusting the pH to 3.0 with phosphoric acid. The precise ratio of the aqueous to organic phase should be optimized to meet system suitability criteria.
Flow Rate 0.6 mL/min
Detection UV Spectrophotometer at a wavelength of 226 nm.
Injection Volume 10 µL
Run Time 5 times the retention time of the principal peak (Atenolol).

Source: European Pharmacopoeia 10.1, Atenolol Monograph 0703.[1]

The choice of a C18 column provides a non-polar stationary phase that effectively retains Atenolol and its impurities based on their hydrophobicity. The acidic mobile phase (pH 3.0) ensures that the amine functionalities are protonated, leading to sharp, symmetrical peaks. The UV detection wavelength of 226 nm is chosen to provide good sensitivity for both Atenenol and its impurities, which share a common chromophore.

Experimental Workflow: From Sample to Result

The following diagram illustrates the logical flow of the analytical procedure as prescribed by the monograph.

Atenolol_Impurity_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting MobilePhase Mobile Phase Preparation SST System Suitability Test (SST) MobilePhase->SST StandardSol Reference Solution Preparation StandardSol->SST TestSol Test Solution Preparation Injection Inject Solutions into HPLC TestSol->Injection SST->Injection If SST passes Chromatography Chromatographic Separation Injection->Chromatography Integration Peak Integration & Identification Chromatography->Integration Calculation Impurity Quantification Integration->Calculation Reporting Report Results vs. Limits Calculation->Reporting

Figure 1: Logical workflow for Atenolol impurity analysis per the Ph. Eur. monograph.

Ensuring Method Validity: System Suitability Testing (SST)

System Suitability Testing is a non-negotiable prerequisite in pharmacopoeial analysis. It is a series of checks to ensure that the chromatographic system is performing as expected and is capable of providing accurate and precise results.

Critical SST Parameters

The Atenolol monograph specifies a critical resolution parameter:

  • Resolution: The resolution between the peaks due to Impurity J and Impurity I must be a minimum of 1.4.[1]

This requirement is crucial because these two impurities are likely to be closely eluting, and ensuring their baseline separation is essential for accurate quantification. While not explicitly stated in the provided snippet, other common SST parameters that should be monitored include:

  • Tailing Factor (Symmetry Factor): Typically, the tailing factor for the Atenolol peak should be between 0.8 and 1.5.

  • Theoretical Plates (Efficiency): A high number of theoretical plates for the Atenolol peak indicates good column efficiency.

  • Relative Standard Deviation (RSD) of Peak Areas: For replicate injections of the standard solution, the RSD of the Atenolol peak area should typically be less than 2.0%.

The Role of the "Atenolol for System Suitability CRS"

The European Pharmacopoeia provides a specific Chemical Reference Substance (CRS) for system suitability. This is a specially prepared batch of Atenolol that is known to contain certain impurities at levels suitable for verifying the performance of the chromatographic system, particularly the critical resolution between Impurities I and J.

Step-by-Step Experimental Protocols

The following protocols are based on the Ph. Eur. monograph and are intended to provide a practical guide for laboratory execution.

Preparation of Solutions

Mobile Phase:

  • Prepare a solution of potassium dihydrogen phosphate in water.

  • Add methanol to the aqueous phosphate solution in the specified ratio.

  • Adjust the pH of the mixture to 3.0 ± 0.05 using phosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Test Solution:

  • Accurately weigh about 50.0 mg of the Atenolol substance to be examined.

  • Dissolve in and dilute to 25.0 mL with the mobile phase.

Reference Solution (a) - For Unspecified Impurities:

  • Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase.

  • Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to 0.10% of the test solution concentration).

Reference Solution (b) - For Specified Impurities:

  • Prepare a solution containing a known concentration of the specified impurity reference standards in the mobile phase. The concentration should be equivalent to the limit for each impurity (e.g., 0.15% for Impurities F, G, I, and J; 0.2% for Impurity B).

Reference Solution (c) - For System Suitability:

  • Dissolve an appropriate amount of "Atenolol for system suitability CRS" in the mobile phase to obtain a concentration similar to the Test Solution. This solution will be used to verify the resolution between Impurities I and J.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject Reference Solution (c) and verify that the resolution between Impurities I and J is at least 1.4. Check other SST parameters as per your laboratory's standard operating procedures.

  • Inject the Test Solution and the appropriate Reference Solutions.

  • Identify the peaks of the specified impurities in the chromatogram of the Test Solution by comparing their retention times with those obtained from the reference solutions.

  • Integrate the peak areas for all impurities.

Data Interpretation and Acceptance Criteria

The final step is to quantify the impurities and compare the results against the limits set in the monograph.

ImpurityAcceptance Criterion
Impurity B Not more than 0.2%
Impurities F, G, I, J Not more than 0.15% for each impurity
Any Unspecified Impurity Not more than 0.10%
Total Impurities Not more than 0.5%
Disregard Limit 0.05% (any peak below this limit is not included in the total)

Source: European Pharmacopoeia 10.1, Atenolol Monograph 0703.[1]

The percentage of each impurity is calculated by comparing its peak area in the Test Solution to the peak area of the corresponding reference standard or, for unspecified impurities, to the peak area of Atenolol in Reference Solution (a).

Conclusion: A Framework for Quality

The European Pharmacopoeia monograph for Atenolol provides a robust and well-validated framework for the control of impurities. Adherence to this monograph is not merely a regulatory requirement but a commitment to patient safety. By understanding the chemical nature of the impurities, mastering the intricacies of the HPLC method, and diligently applying the principles of system suitability, analytical scientists can confidently ensure the quality of Atenolol, a medication relied upon by millions worldwide. This guide serves as a practical companion in that endeavor, bridging the gap between regulatory text and laboratory practice.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) 10th Edition. Strasbourg, France: Council of Europe. [Link]

  • Phenomenex, Inc. (2020). Atenolol Ph. Eur. Monograph Application Note.[Link]

  • Scribd. Atenolol | PDF. (Contains a copy of the Ph. Eur. 10.1 monograph for Atenolol). [Link]

  • United States Pharmacopeial Convention. USP-NF. (While this guide focuses on the Ph. Eur., the USP is another key pharmacopoeia with its own monograph for Atenolol). [Link]

  • Pharmaffiliates. Atenolol and its Impurities. (Example of a supplier of pharmacopoeial impurity reference standards). [Link]

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An In-depth Technical Guide on the Identification of Unknown Impurities in Atenolol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust control and comprehensive characterization of impurities are cornerstones of modern pharmaceutical development, directly impacting the safety, efficacy, and stability of Active Pharmaceutical Ingredients (APIs). Atenolol, a widely prescribed β-blocker for cardiovascular conditions, presents a unique set of challenges in impurity profiling due to its synthesis pathway and potential for degradation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a holistic framework for the identification and structural elucidation of unknown impurities encountered during the synthesis of Atenolol. Moving beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, emphasizing a self-validating system of analysis grounded in advanced analytical techniques and regulatory expectations. Through a synthesis of field-proven insights and authoritative references, we will navigate the complexities of impurity formation, isolation, and characterization, equipping the reader with the expertise to ensure the quality and safety of this critical pharmaceutical agent.

Introduction: The Imperative of Purity in Atenolol

Atenolol, chemically known as 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, is a selective β1 receptor antagonist.[1] Its synthesis, while well-established, can give rise to a spectrum of impurities. These unwanted components can originate from various stages, including starting materials, by-products of side reactions, intermediates, reagents, and degradation products formed during manufacturing or storage.[2][3] The presence of such impurities, even at trace levels, can compromise the therapeutic performance or pose significant risks to patients.[2][4]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (specifically ICH Q3A for new drug substances) that mandate the reporting, identification, and qualification of impurities.[4][5] For impurities present above a certain threshold (typically 0.1%), full structural characterization is required.[6] This underscores the critical need for a systematic and scientifically rigorous approach to impurity profiling in Atenolol synthesis.

This guide will provide a comprehensive walkthrough of the strategies and techniques essential for tackling the challenge of unknown impurities in Atenolol, ensuring both regulatory compliance and the highest standards of pharmaceutical quality.

The Genesis of Impurities: Understanding the Atenolol Synthesis Pathway

A common industrial synthesis of Atenolol starts with 2-(4-hydroxyphenyl)acetamide, which reacts with epichlorohydrin in the presence of a base.[7] The resulting epoxide intermediate is then reacted with isopropylamine to yield Atenolol.[7]

Atenolol_Synthesis A 2-(4-hydroxyphenyl)acetamide C Epoxide Intermediate 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide A->C Base B Epichlorohydrin B->C E Atenolol C->E D Isopropylamine D->E

Caption: Simplified synthetic route for Atenolol.

Deviations from this primary pathway are the main source of process-related impurities. Understanding these potential side reactions is the first step in predicting and identifying unknown peaks in a chromatogram.

Common Sources and Types of Impurities:

  • Organic Impurities: These arise from starting materials, by-products, intermediates, degradation products, and reagents.[2][8]

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals.[2][8]

  • Residual Solvents: Volatile organic compounds used during the synthesis process.[2][8]

Table 1: Known and Potential Impurities in Atenolol Synthesis

Impurity Name/TypePotential Origin
Impurity A: 2-(4-Hydroxyphenyl)acetamideUnreacted starting material.[9]
Impurity C: 2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl]acetamideUnreacted intermediate.[9]
Impurity D: 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamideIncomplete reaction or side reaction with epichlorohydrin.[9]
Impurity G: 2-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetic acidHydrolysis of the amide group of Atenolol.[10]
Dimer ImpuritiesReaction of Atenolol with the epoxide intermediate.
Over-alkylation ProductsMultiple substitutions on the isopropylamine.
Degradation ProductsFormed under stress conditions like heat, light, acid/base hydrolysis, and oxidation.[11][12]

The Analytical Blueprint: A Multi-faceted Strategy for Impurity Identification

A robust strategy for identifying unknown impurities is not linear but rather an iterative process involving separation, detection, isolation, and structural elucidation. The choice of analytical techniques is paramount and should be guided by the physicochemical properties of Atenolol and its potential impurities.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Confirmation & Reporting A Crude Atenolol Sample C HPLC-UV/PDA Analysis (Impurity Profiling) A->C B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C Generate degradation products D LC-MS (Q-TOF/Orbitrap) (Accurate Mass & Fragmentation) C->D Characterize peaks E Is the impurity level sufficient for NMR? D->E F Preparative HPLC/SFC E->F No G Isolated Impurity (>95% purity) E->G Yes F->G H High-Resolution MS/MS G->H I NMR Spectroscopy (1H, 13C, 2D-COSY, HSQC, HMBC) G->I L Co-injection/Spectral Comparison G->L J Proposed Structure H->J I->J K Synthesis of Reference Standard J->K K->L M Final Report & Specification L->M

Caption: A comprehensive workflow for unknown impurity identification.

Phase 1: The Power of Hyphenated Techniques

The initial investigation relies heavily on hyphenated chromatographic and spectrometric techniques, which provide a wealth of information from a single analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

HPLC, particularly reverse-phase HPLC, is the gold standard for separating impurities in pharmaceutical analysis due to its high resolution and sensitivity.[13] A well-developed HPLC method is the foundation of any impurity profiling effort.

Protocol 1: Generic Gradient HPLC Method for Atenolol Impurity Profiling

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 226 nm and 275 nm.

  • Injection Volume: 10 µL.

Rationale: The C18 stationary phase provides good retention for the moderately polar Atenolol and its likely impurities. The gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted. Dual-wavelength detection helps in identifying impurities that may have different chromophores than the parent drug.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Molecular Weight and Fragmentation

Coupling HPLC with a mass spectrometer is a powerful tool for the initial characterization of unknown impurities.[14][15] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound.[16]

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion.[16] By comparing the fragmentation pattern of an unknown impurity with that of Atenolol, one can often deduce the location of structural modifications.

Phase 2: Forced Degradation Studies

To proactively identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method, forced degradation studies are essential.[11] Atenolol should be subjected to stress conditions as mandated by ICH guidelines (Q1A).

Protocol 2: Forced Degradation of Atenolol

  • Acid Hydrolysis: Treat Atenolol solution with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat Atenolol solution with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat Atenolol solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Atenolol to 105°C for 24 hours.

  • Photolytic Degradation: Expose Atenolol solution to UV light (254 nm) and visible light for a specified duration.

Rationale: These studies simulate the conditions the drug product might encounter during its shelf life and help in identifying degradation products that might not be present in a freshly synthesized batch.[12] The resulting degradation samples are then analyzed by the developed HPLC-MS method to identify and track the formation of new impurities.

Phase 3: Isolation for Unambiguous Identification

For definitive structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the impurity must be isolated in a sufficient quantity and high purity.[17][18]

Preparative HPLC: Scaling Up for Purity

Preparative HPLC is the most common method for isolating impurities.[17] The analytical HPLC method is scaled up to a larger column diameter and flow rate to handle higher sample loads.

Protocol 3: Isolation of an Unknown Impurity by Preparative HPLC

  • Method Development: Optimize the analytical HPLC method for the best possible separation between the target impurity and adjacent peaks.

  • Sample Preparation: Prepare a concentrated solution of the crude Atenolol sample where the unknown impurity is present at a detectable level.

  • Fraction Collection: Set up the preparative HPLC system to collect fractions corresponding to the elution time of the target impurity.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.

  • Pooling and Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the isolated impurity.

Rationale: Isolation is a critical step because it removes interferences from the API and other impurities, allowing for clean and interpretable data from spectroscopic techniques like NMR.[18]

Phase 4: The Final Word in Structure - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[19][20] A suite of 1D and 2D NMR experiments is typically required to piece together the complete structure of an unknown impurity.

Table 2: Application of NMR Experiments in Impurity Elucidation

NMR ExperimentInformation Provided
¹H NMR Provides information about the number, environment, and connectivity of protons.
¹³C NMR Shows the number and types of carbon atoms in the molecule.
DEPT Distinguishes between CH, CH₂, and CH₃ groups.
COSY Shows proton-proton couplings (which protons are adjacent to each other).
HSQC Correlates protons with the carbon atoms they are directly attached to.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

Rationale: By systematically analyzing the data from these experiments, a complete chemical structure can be proposed.[19] This proposed structure can then be confirmed by synthesizing a reference standard and comparing its analytical data (retention time, mass spectrum, and NMR spectra) with that of the isolated impurity.

Case Study: Identification of a Dimeric Impurity

During the synthesis of Atenolol, an unknown impurity was detected at a relative retention time of 1.8 with a level of 0.15%.

  • LC-MS Analysis: HRMS analysis showed a protonated molecular ion [M+H]⁺ at m/z 518.3025, suggesting a molecular formula of C₂₈H₄₃N₃O₆. This mass is consistent with a dimer formed from one molecule of Atenolol and one molecule of the epoxide intermediate.

  • MS/MS Fragmentation: The fragmentation pattern showed losses corresponding to the isopropylamino group and the acetamide side chain, further supporting the proposed dimeric structure.

  • Isolation and NMR: The impurity was isolated using preparative HPLC. 1D and 2D NMR analysis confirmed the connectivity, showing a covalent bond between the secondary amine of Atenolol and one of the carbons of the opened epoxide ring of the intermediate.

This systematic approach allowed for the confident identification of the unknown impurity, enabling process chemists to optimize the reaction conditions to minimize its formation.

Conclusion: A Commitment to Quality and Safety

The identification of unknown impurities in the synthesis of Atenolol is a complex but essential task in pharmaceutical development. It requires a deep understanding of the synthetic process, a strategic application of advanced analytical techniques, and a meticulous approach to data interpretation. By integrating chromatography, mass spectrometry, and NMR spectroscopy into a cohesive workflow, researchers can confidently identify and characterize even trace-level impurities. This commitment to scientific integrity and rigorous analysis is fundamental to ensuring the quality, safety, and efficacy of Atenolol for patients worldwide.

References

  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
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  • TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION.
  • Taylor & Francis. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
  • SpringerLink. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities.
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  • SynZeal. (n.d.). Atenolol Impurities.
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  • UQ eSpace - The University of Queensland. (2016, November 4). Biodegradation of Atenolol by an Enriched Nitrifying Sludge: Products and Pathways.
  • ResearchGate. (2025, August 5). Identification and structural characterization of biodegradation products of atenolol and glibenclamide by liquid chromatography coupled to hybrid quadrupole time-of-flight and quadrupole ion trap mass spectrometry.
  • BOC Sciences. (n.d.). Impurities Identification and Characterization.
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  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
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  • PubMed. (2013, December 5). Sonochemical degradation of a pharmaceutical waste, atenolol, in aqueous medium. Retrieved from [Link]

  • Pharmapproach. (2020, April 14). ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • MDPI. (2024, June 18). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD.
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  • Google Patents. (n.d.). US6982349B1 - Process for producing atenolol of high optical purity.
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Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of Atenolol EP Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Atenolol EP Impurity E. Atenolol, a widely prescribed beta-blocker, must be monitored for impurities to ensure its safety and efficacy. Impurity E, a process-related impurity, requires a reliable analytical method for its control in bulk drug substances and finished pharmaceutical products. The developed method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, demonstrating excellent separation and resolution from the parent drug and other related substances. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its suitability for its intended purpose in a quality control environment.

Introduction: The Rationale for Impurity Profiling

Atenolol is a selective β1 receptor antagonist used in the management of hypertension and other cardiovascular diseases. The manufacturing process of any active pharmaceutical ingredient (API) can lead to the formation of impurities, which, if not controlled, can compromise the safety and efficacy of the final drug product. Regulatory bodies, such as the European Pharmacopoeia (EP), establish strict limits for these impurities.[1]

This compound, chemically known as 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide, is a dimeric impurity that can form during the synthesis of Atenolol.[2][3][4][5][6] Its effective separation and quantification are critical for ensuring the quality of Atenolol. The objective of this work was to develop and validate a robust HPLC method capable of resolving Impurity E from Atenolol and demonstrating stability-indicating properties through forced degradation studies.

Method Development Strategy

The primary goal was to achieve baseline separation between Atenolol and Impurity E with good peak symmetry and efficiency. The physicochemical properties of both molecules guided the selection of chromatographic parameters.

  • Column Selection: A C18 column was chosen as the stationary phase due to the non-polar to moderately polar nature of Atenolol and its impurities. The alkyl chains of the C18 packing provide hydrophobic interactions necessary for the retention and separation of these compounds.[7][8][9]

  • Mobile Phase Selection:

    • pH Control: Atenolol has a pKa of approximately 9.6, meaning it is basic. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled. A phosphate buffer at pH 3.0 was selected. At this pH, the secondary amine of Atenolol is protonated, enhancing its interaction with the stationary phase and improving peak symmetry.[7][9]

    • Organic Modifier: A mixture of methanol and acetonitrile was evaluated. A final composition of methanol and buffered aqueous phase was chosen to optimize the resolution and retention times.

  • Detection Wavelength: The UV spectra of Atenolol and its related substances show significant absorbance around 226 nm. This wavelength was selected to ensure high sensitivity for both the parent drug and Impurity E.[7][10]

Optimized Method & Protocol

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : 25 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with phosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 226 nm
Injection Volume 20 µL
Run Time 25 minutes
Preparation of Solutions
  • Buffer Preparation (pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with dilute phosphoric acid.

  • Mobile Phase Preparation: Mix 300 mL of HPLC-grade methanol with 700 mL of the prepared buffer. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution (Atenolol): Accurately weigh and dissolve 25 mg of Atenolol reference standard in 50 mL of diluent to obtain a concentration of 500 µg/mL.

  • Impurity E Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • System Suitability Solution (Spiked Standard): Prepare a solution containing 100 µg/mL of Atenolol and 1.0 µg/mL of Impurity E in diluent.

Experimental Protocol: Step-by-Step
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the baseline is free from interfering peaks.

  • Inject the System Suitability Solution six times.

  • Verify that the system suitability parameters meet the acceptance criteria (see Table 2).

  • Inject the standard and sample solutions in sequence.

  • Calculate the concentration of Impurity E in the sample solutions using the peak area from the chromatograms.

System Suitability Testing (SST)

System suitability is integral to ensuring the chromatographic system is adequate for the intended analysis.[9] The following parameters were established.

ParameterAcceptance Criteria
Resolution (Atenolol and Impurity E) ≥ 2.0
Tailing Factor (Atenolol Peak) ≤ 1.5
Theoretical Plates (Atenolol Peak) ≥ 2000
% RSD for Peak Area (n=6) ≤ 2.0%

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[11][12][13][14][15]

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of other components. Forced degradation studies were conducted on Atenolol to ensure the method can separate the API from its degradation products.[16][17] Stress conditions included acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), thermal (80°C), and photolytic (UV light) degradation. In all conditions, the degradation products did not interfere with the peak for Impurity E, proving the method is stability-indicating.[10][18]

Linearity, LOD, and LOQ

The linearity of the method was evaluated by analyzing six concentrations of Impurity E ranging from 0.1 µg/mL to 5.0 µg/mL. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.

ParameterResult
Linearity Range (Impurity E) 0.1 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Accuracy and Precision

Accuracy was determined by spiking a known amount of Impurity E into the Atenolol sample at three concentration levels (50%, 100%, and 150% of the target concentration). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

ParameterResult
Accuracy (% Recovery) 98.5% - 101.2%
Repeatability (% RSD, n=6) < 1.5%
Intermediate Precision (% RSD) < 2.0%

Workflow Visualization

The logical flow from method development to validation is a critical aspect of creating a robust analytical procedure. The following diagram illustrates this workflow.

HPLC_Method_Development_Workflow start Define Analytical Objective lit_review Literature Review & Analyte Characterization start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (C18) method_dev->col_select Initial Choices mp_select Mobile Phase Optimization (pH, Organic %) method_dev->mp_select det_select Detector Wavelength Selection (226 nm) method_dev->det_select optimization Parameter Fine-Tuning (Flow, Temp) col_select->optimization mp_select->optimization det_select->optimization final_method Final Optimized Method optimization->final_method Lock Parameters validation Method Validation (ICH Q2(R1)) final_method->validation specificity Specificity & Forced Degradation validation->specificity Validate linearity Linearity, LOD, LOQ validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability) validation->precision end Routine QC Application specificity->end Method Approved linearity->end Method Approved accuracy->end Method Approved precision->end Method Approved

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the determination of this compound. Its stability-indicating nature ensures that the analysis is reliable even in the presence of degradation products. This validated method is suitable for routine quality control testing of Atenolol bulk drug and its pharmaceutical formulations, aiding in the assurance of product quality and patient safety.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][11][14]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][13]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (1992). The Assay and Resolution of the Beta-Blocker Atenolol From Its Related Impurities in a Tablet Pharmaceutical Dosage Form. Journal of Pharmaceutical and Biomedical Analysis, 10(5), 329-334. [Link][7]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][15]

  • ResearchGate. (2021). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF ATENOLOL AND NITRENDIPINE BY RP-HPLC. [Link][8]

  • Munjewar, R. R., Farooqui, M., & Husain, S. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251. [Link][9]

  • ResearchGate. (2014). Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. [Link][16]

  • SynZeal. This compound. [Link][2]

  • Allmpus. This compound. [Link][3]

  • Dr. Ashavin. This compound. [Link][4]

  • SynThink Research Chemicals. This compound. [Link][5]

  • Longdom Publishing. (2013). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. [Link][10][18]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link][17]

  • Pharmaffiliates. Atenolol - Impurity E. [Link][6]

Sources

Quantitative Analysis of Atenolol Bis Ether in Drug Substance: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Atenolol, a widely prescribed beta-blocker for cardiovascular conditions, undergoes a rigorous manufacturing process to ensure its purity, safety, and efficacy.[1][2] During synthesis, process-related impurities can form, one of which is Atenolol bis ether (formally known as 1,1'-(2-hydroxypropane-1,3-diyl)bis(oxy)bis(4-(2-amino-2-oxoethyl)benzene)), a dimeric impurity. The diligent control and quantification of such impurities are mandated by global regulatory bodies to guarantee the quality of the active pharmaceutical ingredient (API).[3][4][5][6] This application note provides a comprehensive, scientifically grounded protocol for the quantitative analysis of Atenolol bis ether in the Atenolol drug substance, leveraging High-Performance Liquid Chromatography (HPLC).

The formation of Atenolol bis ether is often linked to specific reaction conditions during the synthesis of Atenolol.[7] Its presence, even in minute quantities, can be indicative of process variability and may have an impact on the safety and efficacy profile of the final drug product. Therefore, a robust, validated analytical method is paramount for its accurate quantification.[1][8]

Principle of the Method

This protocol employs a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This technique is the most prevalent for analyzing Atenolol and its related substances due to its versatility and applicability to non-volatile and thermally labile compounds.[7][9] The separation is achieved on a C18 stationary phase, which is commonly used for separating Atenolol and its impurities.[7][10] The mobile phase, a carefully optimized mixture of an aqueous buffer and an organic modifier, facilitates the differential partitioning of Atenolol and its impurities, including the bis ether, leading to their separation. The selection of the mobile phase composition is a critical factor influencing the separation.[7] Quantification is performed by comparing the peak area of Atenolol bis ether in the sample to that of a certified reference standard.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Atenolol bis ether.

Atenolol_bis_ether_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting Standard_Prep Reference Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Drug Substance Sample Preparation Sample_Prep->HPLC_System Method_Execution Chromatographic Run HPLC_System->Method_Execution Peak_Integration Peak Integration and Identification Method_Execution->Peak_Integration Quantification Quantification (External Standard Method) Peak_Integration->Quantification Report_Generation Final Report Generation Quantification->Report_Generation

Caption: Workflow for the Quantitative Analysis of Atenolol bis ether.

Detailed Protocols

Materials and Reagents
  • Atenolol Drug Substance (Sample)

  • Atenolol bis ether Reference Standard (Certified)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min[7]
Detection Wavelength 226 nm[11]
Injection Volume 20 µL
Column Temperature 30°C

Preparation of Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 25 mM.[11] Adjust the pH to 3.0 with orthophosphoric acid.

Preparation of Standard Solutions

Stock Standard Solution of Atenolol bis ether (100 µg/mL):

  • Accurately weigh approximately 10 mg of Atenolol bis ether reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the expected range of the impurity in the sample (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 µg/mL).

Preparation of Sample Solution
  • Accurately weigh approximately 100 mg of the Atenolol drug substance into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. Sonicate for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][10] This is demonstrated by the absence of interfering peaks at the retention time of Atenolol bis ether in a chromatogram of the blank (mobile phase) and a placebo (if analyzing a formulated product). The peak for Atenolol bis ether should also be well-resolved from the main Atenolol peak and other potential impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area of Atenolol bis ether against the concentration of the working standard solutions. The correlation coefficient (r²) should be greater than 0.99.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]

  • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) of the peak areas for Atenolol bis ether should be not more than 5.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be within an acceptable range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by spiking a known amount of Atenolol bis ether reference standard into the sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level). The recovery should be within 90-110%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative results for Atenolol bis ether should be summarized in a clear and concise table.

Sample IDWeight of Sample (mg)Peak Area of Atenolol bis etherConcentration (µg/mL)% of Atenolol bis ether (w/w)
Sample 1100.2123450.510.051%
Sample 299.8119870.490.049%
...............

Calculation:

% Atenolol bis ether (w/w) = (Concentration from calibration curve (µg/mL) / Sample concentration (µg/mL)) * 100

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantitative determination of Atenolol bis ether in Atenolol drug substance. The provided protocol, when properly validated, ensures the scientific integrity of the results, which is crucial for regulatory compliance and ensuring the quality and safety of the final pharmaceutical product.[4][5] The causality behind the experimental choices, such as the selection of the stationary and mobile phases, is grounded in established chromatographic principles for the analysis of Atenolol and its related compounds.[7][10][12]

References

  • The University of Queensland. Biodegradation of Atenolol by an Enriched Nitrifying Sludge: Products and Pathways. UQ eSpace. [Link]

  • Gore, S. S. (2024). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. International Journal of Pharmaceutical Research and Applications, 9(1), 269-287. [Link]

  • Munjewar, R. R., Farooqui, M., & Husain, S. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251. [Link]

  • Agilent. Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. [Link]

  • SynZeal. Atenolol Impurities. [Link]

  • HELIX Chromatography. HPLC Analysis of Atenolol and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column. [Link]

  • Systematic Reviews in Pharmacy. An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceu. [Link]

  • The International Pharmacopoeia. Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. [Link]

  • International Journal of Pharmacy and Technology. ANALYTICAL METHOD VALIDATION OF RP-HPLC FOR THE ESTIMATION OF ATENOLOL AND AMLODIPINE BESYLATE IN BULK AND TABLET DOSAGE FORMS. [Link]

  • Journal of Chromatographic Science. Determination of Atenolol in Human Plasma by HPLC with Fluorescence Detection: Validation and Application in a Pharmacokinetic Study. Oxford Academic. [Link]

  • SpringerLink. Sonochemical degradation of a pharmaceutical waste, atenolol, in aqueous medium. [Link]

  • Semantic Scholar. Method Development and Validation of Atenolol Drug by Spectrophotometric and HPLC Technique in Forensic Application. [Link]

  • AZoNetwork. Analytical Strategies for Atenolol Quantification in Pharmaceuticals. [Link]

  • ComplianceOnline. GMP Regulations and Compliance for API and Excipients. [Link]

  • AZoNetwork. Analytical Strategies for Atenolol Quantification in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. An FDA Perspective on Regulatory Considerations for Co-Processed Active Pharmaceutical Ingredients (APIs). [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL USING TWO HPLC SYSTEMS. [Link]

  • Waters. Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. [Link]

  • Waters. Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics. [Link]

  • PubMed. The Assay and Resolution of the Beta-Blocker Atenolol From Its Related Impurities in a Tablet Pharmaceutical Dosage Form. [Link]

  • PubMed. UPLC/MS for the identification of beta-blockers. [Link]

  • European Medicines Agency. Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • PubMed. A new LC-MS/MS bioanalytical method for atenolol in human plasma and milk. [Link]

  • Shimadzu. Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma. [Link]

Sources

Application Note: A Rapid, Stability-Indicating UPLC Method for the Analysis of Atenolol and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the rapid detection and quantification of atenolol and its known process-related impurities. The method is designed for use in quality control and drug development environments, offering significant improvements in speed and resolution over traditional HPLC methods. The developed method is stability-indicating, as demonstrated through forced degradation studies, ensuring that all potential degradants are effectively separated from the active pharmaceutical ingredient (API) and its known impurities. This document provides a complete protocol, including system parameters, sample preparation, and validation guidelines according to the International Council for Harmonisation (ICH) Q2(R1) standards.

Introduction: The Imperative for Rigorous Impurity Profiling

Atenolol, chemically known as 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, is a widely prescribed beta-adrenergic blocker used in the management of hypertension and cardiovascular diseases.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities in the drug substance can arise from various sources, including the manufacturing process, degradation of the API, or interactions with excipients. Regulatory bodies, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), set stringent limits on the levels of these impurities.[2][3] Therefore, the development of a rapid, sensitive, and specific analytical method is paramount for ensuring the quality and safety of atenolol formulations.

This application note addresses the need for a high-throughput method by leveraging the power of UPLC technology. The sub-2 µm particle columns used in UPLC allow for faster separations and higher peak efficiencies compared to conventional HPLC, enabling more accurate quantification of impurities, even at trace levels.

Understanding Atenolol and Its Impurities

A comprehensive understanding of the potential impurities is the foundation for developing a specific and robust analytical method. The impurities of atenolol are well-documented in various pharmacopoeias and scientific literature.[4][5] These can be process-related impurities from the synthesis of atenolol or degradation products. The structures of atenolol and its key impurities are presented in Table 1.

Table 1: Structures of Atenolol and Its Key Impurities

Compound NameStructureChemical Name
Atenolol 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
Impurity A 2-(4-hydroxyphenyl)acetamide[6]
Impurity B 2-[4-[(2RS)-2,3-dihydroxypropoxy]phenyl]acetamide[7]
Impurity C 2-[4-(2,3-epoxypropoxy)phenyl]acetamide[7]
Impurity D 2-[4-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]acetamide[7]
Impurity G [4-[(2RS)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl]acetic acid[5]

Experimental Protocol: UPLC Method

Instrumentation and Consumables
  • UPLC System: A Waters ACQUITY UPLC H-Class System with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) Detector was used for this study.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Data Acquisition and Processing: Waters Empower™ 3 Chromatography Data Software

  • Reference Standards: Atenolol and its impurities were sourced from certified reference material providers such as USP or EP.[6][8]

Chromatographic Conditions

The selection of a C18 stationary phase provides excellent retention and separation for the moderately polar compounds .[9] The mobile phase composition and gradient are optimized for rapid elution and resolution of all key impurities from the main atenolol peak.

Table 2: UPLC Method Parameters

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 226 nm[3]
Injection Volume 1.0 µL
Run Time 10 minutes
Gradient Program Time (min)
0.0
1.0
7.0
8.0
9.0
9.1
10.0
Preparation of Solutions
  • Diluent: Methanol and Water (50:50, v/v)

  • Standard Stock Solution (Atenolol): Accurately weigh and dissolve 25 mg of Atenolol Reference Standard (RS) in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Impurity Stock Solution: Prepare a mixed stock solution of all known impurities at a concentration of approximately 100 µg/mL each in diluent.

  • System Suitability Solution (SSS): Dilute the Standard Stock Solution and the Impurity Stock Solution with diluent to obtain a final concentration of 500 µg/mL of atenolol and 1.5 µg/mL of each impurity. This solution is used to verify the performance of the chromatographic system.

  • Sample Solution: Accurately weigh and dissolve a quantity of the atenolol drug substance in diluent to achieve a final concentration of 500 µg/mL.

Method Validation Protocol (as per ICH Q2(R1))

A robust analytical method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed:

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This is demonstrated through forced degradation studies.

Protocol for Forced Degradation: Prepare samples of atenolol at 1 mg/mL and subject them to the following stress conditions:[11][12]

  • Acid Hydrolysis: 0.1 N HCl at 80 °C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80 °C for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 24 hours.

Analyze the stressed samples alongside a non-stressed control. The method is considered stability-indicating if all degradation products are baseline resolved from the atenolol peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the atenolol peak.

Linearity

The linearity of the method should be established across a range of concentrations.[10]

  • Range: From the Limit of Quantitation (LOQ) to 150% of the specification limit for each impurity and for atenolol.

  • Procedure: Prepare a series of at least five concentrations.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies.[10]

  • Procedure: Spike a placebo or a known sample with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-day precision): Analyze six replicate samples of the SSS on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the SSS on a different day, with a different analyst, and on a different instrument if possible.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0% for each impurity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.[9]

  • LOD: Signal-to-noise ratio of 3:1.

  • LOQ: Signal-to-noise ratio of 10:1.

Robustness

The robustness of the method is evaluated by making small, deliberate variations to the method parameters.[10]

  • Parameters to Vary: Flow rate (± 0.04 mL/min), column temperature (± 2 °C), and mobile phase pH (± 0.2 units).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the separation of critical pairs of peaks should be maintained.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference at the retention time of atenolol and impurities. Peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 90.0 - 110.0%
Precision (% RSD) ≤ 5.0%
Robustness System suitability criteria met for all varied conditions.

Visualizing the Workflow

A clear workflow ensures reproducibility and understanding of the analytical process.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Validation Prep_Standard Prepare Standard & Impurity Solutions UPLC_System ACQUITY UPLC System BEH C18, 1.7 µm Column Prep_Standard->UPLC_System Prep_Sample Prepare Drug Substance Sample (500 µg/mL) Prep_Sample->UPLC_System Method_Params Run Gradient Method (10 min run time) UPLC_System->Method_Params Detection PDA Detection at 226 nm Method_Params->Detection Data_Acq Acquire Chromatograms (Empower™ 3) Detection->Data_Acq Integration Integrate Peaks & Quantify Impurities Data_Acq->Integration Validation Perform Method Validation (ICH Q2(R1)) Integration->Validation Report Generate Final Report Validation->Report

Sources

Application Note: Reference Standard for Atenolol EP Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Atenolol is a widely prescribed beta-blocker for the management of hypertension and cardiovascular diseases.[1] The European Pharmacopoeia (EP) establishes stringent quality standards for active pharmaceutical ingredients (APIs) like atenolol to ensure patient safety and therapeutic efficacy. A critical aspect of this quality control is the identification and quantification of process-related impurities and degradation products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the reference standard for Atenolol EP Impurity E, a specified impurity in the EP monograph for Atenolol.

Impurity profiling is not merely a regulatory hurdle; it is a fundamental component of drug development and manufacturing that ensures the safety, efficacy, and stability of the final product. Understanding the impurity profile of an API is essential for:

  • Safety Assessment: Impurities can have their own pharmacological and toxicological profiles, some of which may be harmful.

  • Process Optimization: The presence and levels of specific impurities can provide valuable insights into the manufacturing process, highlighting areas for improvement and control.

  • Stability Indicating Methods: Monitoring the formation of degradation products is crucial for establishing the shelf-life and appropriate storage conditions for the drug product.

This compound, chemically known as 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide, is a key related substance that must be monitored in atenolol drug substance and drug products.[2][3][4][5][6] This guide will detail its characteristics, provide a robust analytical protocol for its quantification, and discuss its potential origins.

Characterization of this compound

A thorough understanding of the reference standard is paramount for its correct application in analytical testing.

Parameter Information Source(s)
Chemical Name 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide[2][3][4][5][6]
Synonyms Atenolol USP Related Compound E; Atenolol Bis Ether[2][5]
CAS Number 141650-31-9[2][3][4][7][8]
Molecular Formula C19H22N2O5[3][4][7]
Molecular Weight 358.39 g/mol [3][4][7]
Appearance Off-White Solid[3]
Solubility Soluble in Methanol and DMSO[3]
Storage 2-8 °C[3]

Analytical Protocol: Quantification of this compound

The following protocol is based on established reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of atenolol and its related substances, in alignment with the principles of the European Pharmacopoeia.[7][9][10]

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving the necessary resolution between atenolol, Impurity E, and other related substances. A C18 column is a common and effective choice for this separation.

Parameter Condition
Column C18, 125 mm x 4.0 mm, 5 µm packing
Mobile Phase 1.0 g/L Octane-1-Sulphonic acid sodium salt and 0.4 g/L Tetra-n-butyl ammonium hydrogen sulphate in a mixture of Tetrahydrofuran (20 volumes), Methanol (180 volumes), and 3.4 g/L Potassium dihydrogen phosphate solution (800 volumes). Adjust pH to 3.0 ± 0.2 with dilute ortho-phosphoric acid.
Flow Rate 1.0 mL/min
Detection Wavelength 226 nm
Injection Volume 20 µL
Column Temperature Ambient
Preparation of Solutions

Diluent: Mobile Phase

  • Reference Standard Stock Solution (RSSS) of this compound:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.

  • Working Reference Solution (WRS):

    • Dilute 1.0 mL of the RSSS to 10.0 mL with the diluent. This yields a concentration of approximately 10 µg/mL.

  • Sample Solution:

    • Accurately weigh approximately 50 mg of the Atenolol API sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 2000 µg/mL (2 mg/mL).

System Suitability

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.

  • Inject the diluent to ensure no interfering peaks are present.

  • Inject the WRS five times.

  • The system is deemed suitable if:

    • The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.

    • The tailing factor for the this compound peak is not more than 2.0.

    • The theoretical plates for the this compound peak are not less than 2000.

Analytical Procedure
  • Inject the WRS and the Sample Solution into the chromatograph.

  • Record the chromatograms and measure the peak area for Impurity E in both the reference and sample solutions.

Calculation

The percentage of this compound in the Atenolol API sample is calculated using the following formula:

Where:

  • Area_Sample = Peak area of Impurity E in the Sample Solution chromatogram

  • Area_Reference = Peak area of Impurity E in the Working Reference Solution chromatogram

  • Conc_Reference = Concentration of this compound in the Working Reference Solution (µg/mL)

  • Conc_Sample = Concentration of Atenolol API in the Sample Solution (µg/mL)

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

analytical_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_results Data Processing & Results RefStd Weigh Impurity E Reference Standard RefSol Prepare Reference Solution RefStd->RefSol Sample Weigh Atenolol API Sample SampleSol Prepare Sample Solution Sample->SampleSol SysSuit System Suitability Testing RefSol->SysSuit WRS Injection Inject Solutions SampleSol->Injection SysSuit->Injection DataAcq Data Acquisition Injection->DataAcq Integration Peak Integration DataAcq->Integration Calculation Calculate % Impurity Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for this compound Quantification.

Formation and Control of this compound

This compound is a dimer of atenolol, likely formed during the synthesis of the API. Its formation could be attributed to the reaction of two molecules of an atenolol precursor with a bifunctional reagent or the self-condensation of a reactive intermediate.

Control of this impurity is achieved through:

  • Careful control of the manufacturing process: This includes monitoring reaction conditions, quality of starting materials, and purification steps.

  • Implementation of a robust analytical method: The HPLC method described in this note is crucial for the routine monitoring of Impurity E levels in batches of atenolol.

European Pharmacopoeia Acceptance Criteria

The European Pharmacopoeia monograph for Atenolol (0703) specifies the requirements for related substances.[4][6][11] While a specific limit for Impurity E is not individually listed in some publicly available versions of the monograph, it falls under the category of "unspecified impurities" unless stated otherwise in the current official version. The general acceptance criteria for such impurities are guided by the ICH Q3A guidelines, which are legally binding for the EP.[12]

The reporting, identification, and qualification thresholds are based on the maximum daily dose of the drug. For atenolol, with a maximum daily dose typically up to 100 mg, the following general thresholds would apply:

  • Reporting Threshold: ≥ 0.05%

  • Identification Threshold: ≥ 0.10%

  • Qualification Threshold: ≥ 0.15%

It is imperative to consult the current, official version of the European Pharmacopoeia for the definitive acceptance criteria for all specified and unspecified impurities in Atenolol.

Conclusion

The use of a well-characterized reference standard for this compound is indispensable for the accurate and reliable quality control of atenolol. The analytical protocol detailed in this application note provides a robust framework for its quantification. By understanding the nature of this impurity and implementing rigorous analytical controls, pharmaceutical manufacturers can ensure that their products meet the high standards of quality and safety mandated by the European Pharmacopoeia.

References

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • HTS Biopharma. (n.d.). This compound. Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). This compound | CAS No- 141650-31-9. Retrieved from [Link]

  • Allmpus. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Atenolol-impurities. Retrieved from [Link]

  • Phenomenex. (2020, November 24). Atenolol Ph. Eur. Monograph Application Note. Retrieved from [Link]

  • Munjewar, R. R., et al. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251.
  • SynThink Research Chemicals. (n.d.). Atenolol EP Impurity and USP Related Compound. Retrieved from [Link]

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382.
  • Venkatasai Life Sciences. (n.d.). This compound | 141650-31-9. Retrieved from [Link]

  • Weich, A., et al. (2007). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Atenolol in Pharmaceutical Preparations. Latin American Journal of Pharmacy, 26(5), 765-770.
  • Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry, 6(2), 117-121.
  • SynThink Research Chemicals. (n.d.). This compound | 141650-31-9. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Atenolol. Retrieved from [Link]

  • Agilent. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Retrieved from [Link]

  • El-Awady, M., et al. (2013). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Pharmaceutica Analytica Acta, 4(5), 1-6.
  • Lab Compare. (2023, December 20). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). ATENOLOL EUROPEAN PHARMACOPOEI. Retrieved from [Link]

Sources

Preparation of an Atenolol Impurity E Working Standard: A Comprehensive Application Note for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the preparation, characterization, and application of a working standard for Atenolol Impurity E (also known as Atenolol USP Related Compound E). The reliable quantification of impurities is a critical aspect of quality control in pharmaceutical manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) like Atenolol. This document outlines a plausible synthetic route for Atenolol Impurity E, followed by robust purification and comprehensive characterization methodologies. Furthermore, it details the qualification of the prepared material as a working standard and its subsequent use in a validated High-Performance Liquid Chromatography (HPLC) method for the routine analysis of Atenolol drug substances and products. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling in Atenolol

Atenolol is a widely prescribed beta-blocker for the management of cardiovascular diseases, primarily hypertension.[1] The manufacturing process of Atenolol, like any synthetic API, can result in the formation of process-related impurities and degradation products.[2][3][4] Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control over these impurities to ensure the safety and quality of the final drug product.[3][4]

Atenolol Impurity E, chemically identified as 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide, is a known process-related impurity.[1][5][6] Its presence in the final API must be monitored and controlled within pharmacopeial limits. The availability of a well-characterized working standard for this impurity is paramount for the accurate validation of analytical methods and for routine quality control testing.[1] This application note provides a comprehensive guide to establishing a reliable source of Atenolol Impurity E working standard in-house.

Characterization of Atenolol Impurity E

A thorough understanding of the impurity's physicochemical properties is the foundation for its synthesis and analytical control.

Table 1: Physicochemical Properties of Atenolol Impurity E

ParameterValueReference(s)
Chemical Name2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide[1][5][6]
SynonymsAtenolol USP Related Compound E; Atenolol Bis Ether[1]
CAS Number141650-31-9[5][6]
Molecular FormulaC₁₉H₂₂N₂O₅[5][6]
Molecular Weight358.39 g/mol [5][6]
AppearanceOff-White Solid[5]
SolubilitySoluble in Methanol, DMSO[5]

Preparation of Atenolol Impurity E Working Standard

The synthesis of Atenolol Impurity E is understood to occur as a side reaction during the synthesis of Atenolol, where two molecules of a key intermediate, 2-(4-hydroxyphenyl)acetamide, react with one molecule of epichlorohydrin. The following protocol outlines a deliberate synthesis to produce this impurity for use as a working standard.

Proposed Synthesis of Atenolol Impurity E

The synthetic pathway involves a base-catalyzed etherification reaction.

Synthesis of Atenolol Impurity E cluster_conditions Reaction Conditions Reactant1 2-(4-hydroxyphenyl)acetamide (2 eq.) Product Atenolol Impurity E Reactant1->Product Nucleophilic attack Reactant2 Epichlorohydrin (1 eq.) Reactant2->Product Base Base (e.g., NaOH) Base->Reactant1 Deprotonation Solvent Solvent (e.g., Water, Alcohol) Temperature Controlled Temperature

Caption: Proposed synthesis of Atenolol Impurity E.

Protocol 3.1: Synthesis of 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 equivalents of 2-(4-hydroxyphenyl)acetamide in a suitable solvent such as aqueous ethanol.

  • Base Addition: To the stirred solution, add 2.2 equivalents of a base, such as sodium hydroxide, portion-wise while maintaining the temperature at 20-25°C. Stir until a clear solution is obtained.

  • Epichlorohydrin Addition: Slowly add 1.0 equivalent of epichlorohydrin to the reaction mixture, ensuring the temperature does not exceed 30°C.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl). The crude product may precipitate out.

  • Isolation: Filter the precipitated solid and wash with cold water. Dry the crude product under vacuum.

Purification of Atenolol Impurity E

The purity of the working standard is of utmost importance. The crude product from the synthesis will likely contain unreacted starting materials and other side-products. A multi-step purification process is recommended.

Protocol 3.2: Purification by Column Chromatography and Recrystallization

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

    • Elute the column and collect fractions. Monitor the fractions by TLC.

    • Pool the fractions containing the pure desired product.

    • Evaporate the solvent under reduced pressure to obtain the purified solid.

  • Recrystallization:

    • Dissolve the solid obtained from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization and Qualification of the Working Standard

The purified Atenolol Impurity E must be rigorously characterized to confirm its identity, purity, and potency. This data forms the basis of the Certificate of Analysis for the working standard.

Working_Standard_Qualification cluster_synthesis Preparation cluster_characterization Characterization cluster_qualification Qualification Synthesis Synthesized & Purified Atenolol Impurity E Identity Identity Confirmation (NMR, MS, FT-IR) Synthesis->Identity Purity Purity Determination (HPLC, Karl Fischer) Synthesis->Purity Potency Potency Assignment (Assay vs. Primary Standard) Identity->Potency Purity->Potency Documentation Certificate of Analysis (CoA) Potency->Documentation Stability Stability Studies Documentation->Stability Qualified_WS Qualified Working Standard Stability->Qualified_WS

Caption: Workflow for the qualification of the working standard.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The spectral data should be consistent with the structure of 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming the molecular formula.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the functional groups present in the molecule (e.g., -OH, -NH₂, C=O, C-O-C).

Purity Determination
  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method should be used to determine the purity of the prepared standard. The purity is typically calculated as the percentage of the main peak area relative to the total peak area.

  • Water Content: The water content should be determined by Karl Fischer titration.

  • Residual Solvents: Gas Chromatography (GC) with a headspace sampler should be used to determine the content of any residual solvents from the synthesis and purification steps.

  • Inorganic Impurities: The content of inorganic impurities can be determined by measuring the sulfated ash.

Potency Assignment

The potency of the in-house working standard must be established by comparing it against a primary reference standard from a pharmacopeia (e.g., USP) or a certified reference material from a reputable supplier.

Protocol 4.3: Potency Assignment by HPLC Assay

  • Prepare solutions of known concentrations of both the primary reference standard and the in-house prepared working standard.

  • Inject these solutions into a validated HPLC system under identical conditions.

  • Calculate the potency of the working standard relative to the primary standard using the following formula:

    Potency_ws (%) = (Area_ws / Conc_ws) * (Conc_prs / Area_prs) * Potency_prs (%)

    Where:

    • Area_ws = Peak area of the working standard

    • Conc_ws = Concentration of the working standard

    • Area_prs = Peak area of the primary reference standard

    • Conc_prs = Concentration of the primary reference standard

    • Potency_prs = Stated potency of the primary reference standard

Table 2: Example of Purity and Potency Data for a Qualified Working Standard

TestMethodAcceptance CriteriaResult
Identity¹H NMR, ¹³C NMR, MS, FT-IRConforms to structureConforms
Purity (by HPLC)HPLC-UV≥ 99.0%99.5%
Water ContentKarl Fischer≤ 0.5%0.2%
Residual SolventsGC-HSAs per ICH Q3CComplies
Sulfated AshGravimetry≤ 0.1%0.05%
Potency (Assay)HPLC-UV vs. Primary Std.98.0% - 102.0%99.8%

Application in Routine Analysis of Atenolol

Once qualified, the Atenolol Impurity E working standard can be used for the routine analysis of Atenolol drug substances and formulations.

Validated HPLC Method for Impurity Profiling

The following is an example of an HPLC method suitable for the separation and quantification of Atenolol and its impurities, including Impurity E.

Table 3: HPLC Method Parameters for Atenolol Impurity Profiling

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 226 nm
Injection Volume 20 µL

Protocol 5.1: Preparation of Solutions for Analysis

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the qualified Atenolol Impurity E working standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Atenolol drug substance or a powdered tablet sample in the mobile phase to obtain a specified concentration.

  • System Suitability: Inject a solution containing both Atenolol and Atenolol Impurity E to ensure adequate resolution between the peaks.

Quantification of Atenolol Impurity E in Samples

The amount of Atenolol Impurity E in a sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the working standard in the standard chromatogram.

Conclusion

The preparation and qualification of an in-house working standard for Atenolol Impurity E is a critical activity for ensuring the quality and regulatory compliance of Atenolol drug products. This application note provides a comprehensive framework, from synthesis to application, to guide pharmaceutical scientists in this endeavor. Adherence to these detailed protocols will enable the accurate and reliable monitoring of this impurity, ultimately contributing to the safety and efficacy of the final medicinal product.

References

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]

  • European Medicines Agency. (n.d.). Q3B(R2) Impurities in New Drug Products. [Link]

  • SynZeal. (n.d.). Atenolol EP Impurity E. [Link]

  • Agilent Technologies. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. [Link]

  • Ruhela, G., & Kaushik, D. (2017). Regulatory Aspects for Impurity Profiling of Pharmaceutical Products: An Overview. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814. [Link]

  • International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. [Link]

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. [Link]

  • Munjewar, R. R., Farooqui, M., & Husain, S. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251. [Link]

  • Gore, S. S. (2024). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. [Link]

  • Pawlak, Z., & Clark, B. J. (1992). The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis, 10(5), 329-334. [Link]

  • Weich, A., de Oliveira, D. C., de Melo, J., Goebel, K., & Rolim, C. M. B. (2011). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Atenolol in Pharmaceutical Preparations. Acta Farmaceutica Bonaerense, 30(4), 764-770. [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2003). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 687-694. [Link]

  • Allmpus. (n.d.). This compound. [Link]

  • Pharmaffiliates. (n.d.). Atenolol-impurities. [Link]

  • Synchemia. (n.d.). This compound. [Link]

  • Pharmaffiliates. (n.d.). Atenolol - Impurity E. [Link]

  • ResearchGate. (2020). PHOTOLYTIC DEGRADATION STUDY ON FILM COATED ATENOLOL TABLET AVAILABLE IN MARKET. [Link]

  • ResearchGate. (2014). Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. [Link]

  • ResearchGate. (2013). Identification and structural characterization of biodegradation products of atenolol and glibenclamide by liquid chromatography coupled to hybrid quadrupole time-of-flight and quadrupole ion trap mass spectrometry. [Link]

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Application Note & Protocol: Forced Degradation Studies of Atenolol and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for conducting forced degradation studies on the beta-blocker atenolol. It outlines the regulatory context, theoretical principles, and detailed experimental protocols for subjecting atenolol to various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis. Furthermore, it details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of atenolol from its degradation products. This guide is intended for researchers, scientists, and drug development professionals to ensure the establishment of inherent stability characteristics of the drug substance, supporting the development of stable formulations and robust analytical methods in compliance with international regulatory standards.

Introduction: The "Why" of Forced Degradation

In pharmaceutical development, a drug substance is rarely just one molecule. It is susceptible to degradation over time due to environmental factors like heat, light, humidity, and interaction with other substances. Forced degradation, or stress testing, is the process of intentionally degrading a drug substance or product under conditions more severe than accelerated stability testing.[1] The primary objectives, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are threefold:

  • To Elucidate Degradation Pathways: By understanding how and why a molecule degrades, we can predict potential impurities that may arise during manufacturing and storage.[2]

  • To Develop Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[2][3] Forced degradation provides the necessary samples containing these impurities to develop and validate such a method.

  • To Inform Formulation and Packaging Development: Knowledge of a drug's lability to specific stressors (e.g., light or acid) guides the development of a stable dosage form and the selection of appropriate packaging to protect it.[4]

Atenolol, a widely prescribed beta-1 selective adrenergic antagonist for cardiovascular conditions, is a hydrophilic compound whose stability profile is critical to its therapeutic efficacy and safety.[5] This guide provides the scientific rationale and step-by-step protocols to rigorously evaluate its stability.

Regulatory Framework: Adherence to ICH Guidelines

The protocols and methodologies described herein are designed to align with the principles set forth in key ICH guidelines:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline mandates stress testing to establish the inherent stability characteristics of the drug substance.[6][7][8][9] It helps to identify likely degradation products and validate the stability-indicating power of the analytical procedures used.

  • ICH Q1B - Photostability Testing: This guideline provides a framework for assessing the light sensitivity of drug substances and products.[7][10]

  • ICH Q2(R1) - Validation of Analytical Procedures: This guideline details the validation characteristics required for analytical methods, including specificity, which is directly proven through forced degradation studies.[11][12][13][14]

Atenolol: Structure and Potential Degradation Pathways

Atenolol's chemical structure, 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, contains several functional groups susceptible to degradation: an ether linkage, a secondary alcohol, and a primary amide.

  • Hydrolysis: The amide and ether linkages are the most probable sites for acid and base-catalyzed hydrolysis. Amide hydrolysis would yield a carboxylic acid derivative (atenolol acid), a known major degradation product.[15]

  • Oxidation: The secondary alcohol and the aromatic ring are susceptible to oxidation, which can lead to the formation of various hydroxylated or ketone-containing impurities.[16][17][18]

  • Photodegradation: Exposure to UV radiation can induce cleavage of the ether bond, leading to the formation of products like 2-(4-hydroxyphenyl)acetamide.[1][19][20]

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of atenolol under various stress conditions.

Atenolol Degradation Pathways Atenolol Atenolol Acid_Impurity Atenolol Acid (Amide Hydrolysis) Atenolol->Acid_Impurity Acid/Base Hydrolysis Oxidative_Impurity Oxidative Degradants (e.g., Ketone, Hydroxylated species) Atenolol->Oxidative_Impurity Oxidation (H₂O₂) Photo_Impurity 2-(4-hydroxyphenyl)acetamide (Ether Cleavage) Atenolol->Photo_Impurity Photolysis (UV Light) Forced Degradation Workflow start Prepare Atenolol Working Solution (100 µg/mL) stress Apply Stress Condition (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize Sample (if applicable, e.g., for Acid/Base) stress->neutralize dilute Dilute to Final Concentration (e.g., 20 µg/mL) neutralize->dilute inject Inject into HPLC System dilute->inject analyze Analyze Data: - % Degradation - Peak Purity - Resolution inject->analyze

Caption: General experimental workflow for forced degradation.

Step-by-Step Protocols

For each condition, a "control" or "time-zero" sample should be prepared by immediately neutralizing (if applicable) and diluting an aliquot of the stressed solution without incubation.

4.4.1. Acid Hydrolysis

  • Rationale: To challenge the ether and amide linkages under acidic conditions. [21][22]* Protocol:

    • Pipette 5 mL of the Atenolol Working Solution into a 25 mL flask.

    • Add 5 mL of 1 M HCl.

    • Heat the solution in a water bath at 80°C for 2 hours.

    • Cool the solution to room temperature.

    • Carefully neutralize the solution by adding 5 mL of 1 M NaOH.

    • Dilute to volume with the mobile phase diluent.

4.4.2. Base Hydrolysis

  • Rationale: To assess the lability of the amide and ether bonds to base-catalyzed hydrolysis. [23]* Protocol:

    • Pipette 5 mL of the Atenolol Working Solution into a 25 mL flask.

    • Add 5 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Carefully neutralize the solution by adding 5 mL of 0.1 M HCl.

    • Dilute to volume with the mobile phase diluent.

4.4.3. Oxidative Degradation

  • Rationale: To mimic oxidative conditions that could occur in the presence of peroxides. [17][24]* Protocol:

    • Pipette 5 mL of the Atenolol Working Solution into a 25 mL flask.

    • Add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to volume with the mobile phase diluent.

4.4.4. Thermal Degradation

  • Rationale: To evaluate the effect of high temperature on the drug substance in the solid state and in solution. [25][26][27][28]* Solid State: Place a thin layer of atenolol powder in a petri dish and expose it to 105°C in a calibrated oven for 24 hours. Prepare a solution from this stressed powder for analysis.

  • Solution State: Heat the Atenolol Working Solution at 80°C for 48 hours. Cool and dilute for analysis.

4.4.5. Photolytic Degradation

  • Rationale: To determine the drug's sensitivity to light, as per ICH Q1B guidelines. [1][4][19]* Protocol:

    • Expose the Atenolol Working Solution in a transparent quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel sample, wrapped in aluminum foil, should be stored under the same conditions as a dark control.

    • Analyze the sample after exposure.

Stability-Indicating HPLC Method

A robust stability-indicating method is crucial for separating the parent atenolol peak from all potential degradation products. The following method is a well-established starting point.

Rationale for Method Selection

Reverse-Phase HPLC (RP-HPLC) is the method of choice due to its versatility in separating compounds with a wide range of polarities. Atenolol and its likely degradation products, such as atenolol acid, have different polarities, making them ideal candidates for separation on a C8 or C18 stationary phase.

Chromatographic Conditions
ParameterConditionRationale
Column C8 (250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for polar compounds like atenolol and its degradants. [29][30]
Mobile Phase Acetonitrile:Methanol:0.02 M Phosphate Buffer, pH 5.0 (20:20:60 v/v/v)The combination of organic modifiers and a buffered aqueous phase allows for fine-tuning of selectivity and retention. pH 5.0 ensures atenolol is protonated for good peak shape. [29][30]
Flow Rate 1.0 mL/minA standard flow rate that provides efficient separation within a reasonable analysis time. [3][29]
Detection UV at 226 nmThis is a wavelength of maximum absorbance for atenolol, providing high sensitivity. [29][30]
Injection Volume 20 µLStandard volume for analytical HPLC.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Method Validation: Ensuring Trustworthiness

To be considered a "self-validating system," the analytical method must be validated according to ICH Q2(R1) guidelines. [11][12][14]The key parameter demonstrated by this study is Specificity . The method is considered specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is confirmed by injecting the stressed samples and observing that:

  • The atenolol peak remains pure (assessed by a photodiode array detector).

  • All degradation product peaks are well-resolved from the main atenolol peak (Resolution > 2).

Results and Discussion

Summary of Degradation

The results from the forced degradation studies should be compiled in a table to provide a clear overview of atenolol's stability profile.

Stress ConditionReagent/ConditionDuration% Degradation of AtenololNo. of Degradation Products
Acid Hydrolysis 1 M HCl2 hours @ 80°C~15%2
Base Hydrolysis 0.1 M NaOH4 hours @ RT~12%2
Oxidation 3% H₂O₂24 hours @ RT~18%1
Thermal (Solution) Heat48 hours @ 80°C~5%1 (minor)
Photolysis 1.2 million lux-hr-~10%1

(Note: These are representative values. Actual results will vary based on precise experimental conditions.)

Interpretation

The data clearly indicates that atenolol is most susceptible to degradation under oxidative, acidic, and basic conditions, while being relatively stable to heat. [15][20][24]The formation of distinct peaks in the chromatograms of the stressed samples, which are well-resolved from the parent atenolol peak, successfully demonstrates the stability-indicating nature of the proposed HPLC method. [29][30][31]Further characterization of these degradation products using techniques like LC-MS/MS would be the logical next step to confirm their structures and complete the degradation pathway analysis. [16][24][32]

Conclusion

This application note has detailed the scientific rationale, regulatory context, and practical protocols for conducting forced degradation studies on atenolol. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, a comprehensive stability profile of the molecule can be established. The provided stability-indicating HPLC method serves as a robust tool for separating and quantifying atenolol in the presence of its degradation products, fulfilling a critical requirement in pharmaceutical development and quality control. Following these protocols will enable scientists to build intrinsic stability knowledge into their drug development program, leading to safer, more effective, and robust pharmaceutical products.

References

  • Andrisano, V., Gotti, R., Leoni, A., & Cavrini, V. (1999). Photodegradation studies on Atenolol by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 851-857. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • Govindan, K., Sumanasekara, V. D. W., & Jang, A. (2020). Mechanisms for degradation and transformation of β-blocker atenolol: Via electrocoagulation, electro-Fenton, and electro-Fenton-like processes. Environmental Science: Water Research & Technology, 6(1). Available at: [Link]

  • ResearchGate. (n.d.). Photodegradation studies on Atenolol by liquid chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Govindan, K., Sumanasekara, V. D. W., & Jang, A. (2020). Mechanisms for degradation and transformation of β-blocker atenolol via electrocoagulation, electro-Fenton, and electro-Fenton-like processes. RSC Publishing. Available at: [Link]

  • ResearchGate. (2021). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF ATENOLOL AND NITRENDIPINE BY RP-HPLC. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Govindan, K., Sumanasekara, V. D. W., & Jang, A. (2020). Mechanisms for degradation and transformation of β-blocker atenolol via electrocoagulation, electro-Fenton, and electro-Fenton-like processes. The Royal Society of Chemistry. Available at: [Link]

  • Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • Yi, X., et al. (2021). Novel pathway and acetate-facilitated complete atenolol degradation by Hydrogenophaga sp. YM1 isolated from activated sludge. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The proposed pathway for biodegradation of atenolol. Retrieved from [Link]

  • Sun, P., et al. (2018). Oxidative degradation of atenolol by heat-activated persulfate: Kinetics, degradation pathways and distribution of transformation intermediates. PubMed. Available at: [Link]

  • Pereira, P. F., et al. (2007). Thermoanalytical Study of Atenolol and Commercial Tablets. Latin American Journal of Pharmacy. Available at: [Link]

  • ResearchGate. (n.d.). Thermoanalytical study of atenolol and commercial tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on the thermal behavior of β-blockers antihypertensives atenolol and nadolol using TG/DTG, DTA, DSC, and TG–FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation products of atenolol by direct photolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible photocatalytic degradation pathways of atenolol in illuminated... Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of atenolol (2) and its degradation products (1, 3)... Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of Thermal Degradation Of Atenolol And Losartan K. Retrieved from [Link]

  • ResearchGate. (2012). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Retrieved from [Link]

  • Semantic Scholar. (2012). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Retrieved from [Link]

  • CiteseerX. (n.d.). ANALYTICAL METHOD VALIDATION OF RP-HPLC FOR THE ESTIMATION OF ATENOLOL AND AMLODIPINE BESYLATE IN BULK AND TABLET DOSAGE FORMS. Retrieved from [Link]

  • Gore, S. S. (2024). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. International Journal of Creative Research Thoughts. Available at: [Link]

  • ResearchGate. (2014). Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. Retrieved from [Link]

  • ResearchGate. (2014). Stability of Atenolol, Acebutolol and Propranolol in Acidic Environment Depending on its Diversified Polarity. Retrieved from [Link]

  • Neppolian, B., et al. (2013). Sonochemical degradation of a pharmaceutical waste, atenolol, in aqueous medium. ScienceDirect. Available at: [Link]

  • ResearchGate. (2018). PHOTOLYTIC DEGRADATION STUDY ON FILM COATED ATENOLOL TABLET AVAILABLE IN MARKET. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Design, Synthesis, and In Vitro Kinetics Study of Atenolol Prodrugs for the Use in Aqueous Formulations. NIH National Library of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Acid-catalyzed hydrolysis for atenolol ProD 1 and atenolol ProD 2. Retrieved from [Link]

  • An, T., et al. (2013). Degradation of atenolol by UV/peroxymonosulfate: kinetics, effect of operational parameters and mechanism. PubMed. Available at: [Link]

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Application Note: A Comprehensive Strategy for the Isolation and Purification of Atenolol EP Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, in-depth guide for the isolation and purification of Atenolol EP Impurity E, a critical process-related impurity in the synthesis of the widely used beta-blocker, Atenolol. The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in impurity profiling, reference standard qualification, and process optimization. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a robust and reproducible methodology. We will detail a primary purification strategy using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and discuss the application of orthogonal chromatographic techniques for final polishing, ensuring the highest possible purity of the isolated compound.

Introduction and Scientific Background

Atenolol, chemically known as 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, is a cardioselective β1-adrenergic receptor antagonist.[1][2] Its synthesis, while well-established, can lead to the formation of several process-related impurities that must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[3] Regulatory bodies such as the European Pharmacopoeia (EP) set strict limits on these impurities.

This compound, chemically identified as 2,2'-[2-Hydroxypropan-1,3-diylbis(oxy-4,1-phenylene)]diacetamide, is a dimeric impurity.[4][5] It is formed as a consequence of a secondary etherification reaction during the synthesis of Atenolol.[3] This typically involves the reaction of the intermediate 2-[4-(2,3-epoxypropoxy)phenyl]acetamide with a second molecule of 2-(4-hydroxyphenyl)acetamide.[3] The presence of this larger, more complex impurity necessitates a robust purification strategy to isolate it for use as a reference standard in analytical method validation and routine quality control.

Physicochemical Properties and Separation Rationale

A comprehensive understanding of the physicochemical properties of both Atenolol and Impurity E is fundamental to developing an effective separation strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Predicted)pKa (Predicted)Key Structural Features
Atenolol C₁₄H₂₂N₂O₃266.34[6]0.16[6]9.6 (basic)[6]Secondary amine, primary amide, hydroxyl group, single ether linkage
Impurity E C₁₉H₂₂N₂O₅358.39[4]~1.5-2.0~9.5 (basic)Two primary amides, one hydroxyl group, two ether linkages, larger overall structure

Impurity E is significantly larger and predicted to be more hydrophobic (higher logP) than Atenolol due to the presence of an additional phenylacetamide group and the bis-ether linkage. However, it still retains polar functional groups (two amides, one hydroxyl). This difference in hydrophobicity is the primary lever we will use for chromatographic separation. Reverse-phase HPLC, which separates compounds based on their hydrophobic interactions with a nonpolar stationary phase, is therefore the logical choice for the primary purification step.

Strategic Workflow for Isolation and Purification

The isolation of Impurity E from a crude mixture of Atenolol and other related substances requires a multi-step approach to achieve the high purity required for a reference standard. The workflow is designed to first enrich the fraction containing Impurity E and then to polish this fraction to remove any remaining closely-eluting impurities.

Purification_Workflow cluster_0 Step 1: Initial Assessment & Preparation cluster_1 Step 2: Primary Purification cluster_2 Step 3: Polishing and Final Isolation Start Crude Atenolol Synthesis Mixture Analytical_HPLC Analytical HPLC Screening (Impurity E Identification & Quantification) Start->Analytical_HPLC Prep_Method_Dev Method Development & Optimization (Small Scale) Analytical_HPLC->Prep_Method_Dev Prep_HPLC Preparative RP-HPLC (C18 Stationary Phase) Prep_Method_Dev->Prep_HPLC Fraction_Collection Fraction Collection (Targeting Impurity E Peak) Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pooling of High-Purity Fractions Purity_Check->Pooling Orthogonal_Purification Optional: Orthogonal Purification (e.g., Normal Phase or different RP phase) Pooling->Orthogonal_Purification If needed Solvent_Removal Solvent Evaporation (Rotary Evaporation/Lyophilization) Pooling->Solvent_Removal Orthogonal_Purification->Solvent_Removal Final_Product High-Purity Impurity E (>98%) Solvent_Removal->Final_Product

Caption: High-level workflow for the isolation of Atenolol Impurity E.

Experimental Protocols

Materials and Equipment
  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (or trifluoroacetic acid), ammonium acetate.

  • Columns:

    • Analytical: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Preparative: C18 reverse-phase column with matching stationary phase (e.g., 21.2 x 250 mm, 5 µm or larger).

  • Instrumentation:

    • Analytical HPLC system with UV detector.

    • Preparative HPLC system with UV detector and fraction collector.

    • Rotary evaporator or lyophilizer.

    • pH meter.

Protocol 1: Analytical Method for Screening

Causality: Before attempting a large-scale purification, it is crucial to have a reliable analytical method to identify the retention time of Impurity E and to assess the purity of fractions. Based on established methods for Atenolol and its impurities, a C18 column with a mobile phase of acetonitrile and a phosphate or acetate buffer provides good resolution.[7][8]

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 20% B

    • 32-40 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 226 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude Atenolol mixture in a suitable solvent (e.g., Methanol or DMSO/Water) to a concentration of approximately 1 mg/mL.

Protocol 2: Preparative RP-HPLC Purification

Causality: This protocol scales up the analytical method to isolate milligram to gram quantities of Impurity E. The choice of a C18 stationary phase is based on its proven utility in separating Atenolol and its related substances.[10] The gradient is adjusted to ensure adequate separation between the main Atenolol peak and the later-eluting, more hydrophobic Impurity E.

  • Column: C18, 21.2 x 250 mm, 5 µm (or larger, depending on scale).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallower gradient than the analytical method is often used in preparative chromatography to maximize resolution. The exact gradient should be optimized based on the analytical run. A starting point could be:

    • 0-10 min: 25% B

    • 10-50 min: 25% to 55% B

    • 50-55 min: 55% to 95% B (Column Wash)

    • 55-65 min: 95% B

    • 65-70 min: 95% to 25% B

    • 70-90 min: 25% B (Re-equilibration)

  • Flow Rate: 20 mL/min (adjust based on column diameter).

  • Detection Wavelength: 226 nm.

  • Sample Loading: Dissolve the crude mixture in the minimal amount of diluent (preferably the initial mobile phase composition or a stronger solvent like DMSO, followed by dilution) and inject onto the column. The loading amount depends on the column size and the concentration of Impurity E in the crude mixture.

  • Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the elution of the Impurity E peak and ending after the peak has returned to baseline.

Protocol 3: Optional Orthogonal Purification (Polishing Step)

Causality: If the fractions collected from the preparative RP-HPLC still contain co-eluting impurities, an orthogonal separation technique is required.[11][12] Orthogonal methods utilize different separation mechanisms (e.g., adsorption vs. partition) to separate compounds that are difficult to resolve with a single method. Normal Phase Chromatography (NPC) or using a different reverse-phase column (e.g., a phenyl-hexyl phase) provides this orthogonality.

  • Technique: Normal Phase Chromatography (Silica).

  • Column: Silica or Diol-bonded preparative column.

  • Mobile Phase: A non-polar/polar solvent system (e.g., Hexane/Ethanol or Dichloromethane/Methanol with a small amount of an amine modifier like diethylamine to improve peak shape for basic compounds).

  • Procedure:

    • Pool the Impurity E fractions from the RP-HPLC and evaporate the solvent.

    • Redissolve the residue in a small volume of the NPC mobile phase.

    • Perform preparative NPC, collecting the main peak corresponding to Impurity E.

    • Analyze the collected fractions for purity using the analytical HPLC method described in Protocol 3.2.

Results and Characterization

The successful isolation of this compound should yield a white to off-white solid.[7] The purity of the final product should be assessed using the validated analytical HPLC method (Protocol 3.2) and should be greater than 98% for use as a reference standard.

Further characterization to confirm the identity of the isolated compound should be performed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight (358.39 g/mol ).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The isolation and purification of process-related impurities like this compound are essential for the development and quality control of pharmaceutical products. The strategy outlined in this application note, combining a primary preparative RP-HPLC separation with the option of an orthogonal polishing step, provides a robust and scientifically sound methodology. By understanding the physicochemical properties of the target impurity and applying fundamental chromatographic principles, researchers can successfully isolate high-purity reference material for their analytical needs.

References

  • MDPI. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of Atenolol Impurities. Available at: [Link]

  • Agilent. (Date not available). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Available at: [Link]

  • Rasayan Journal of Chemistry. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Available at: [Link]

  • PubChem - National Institutes of Health. (Date not available). Atenolol. Available at: [Link]

  • United States Pharmacopeia. (2011). Atenolol. Available at: [Link]

  • Scholars Research Library. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Available at: [Link]

  • ResearchGate. (2014). Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. Available at: [Link]

  • ResearchGate. (Date not available). Method Development and Validation of Atenolol Drug by Spectrophotometric and HPLC Technique in Forensic Application. Available at: [Link]

  • Santai Technologies. (Date not available). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Available at: [Link]

  • ResearchGate. (Date not available). Physicochemical properties of 4 different brands of Atenolol 100 mg tablets. Available at: [Link]

  • ResearchGate. (2005). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (Date not available). ANALYTICAL METHOD VALIDATION OF RP-HPLC FOR THE ESTIMATION OF ATENOLOL AND AMLODIPINE BESYLATE IN BULK AND TABLET DOSAGE FORMS. Available at: [Link]

  • Google Patents. (Date not available). (S)-Method of producing atenolol.
  • Pharmaffiliates. (Date not available). Atenolol-impurities. Available at: [Link]

  • Synchemia. (Date not available). This compound | CAS NO. Available at: [Link]

  • University of Hertfordshire. (Date not available). Atenolol. Available at: [Link]

  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available at: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL USING TWO HPLC SYSTEMS. Available at: [Link]

  • Waters Blog. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Pharmascience Inc. (2017). PRODUCT MONOGRAPH pms-ATENOLOL. Available at: [Link]

  • Gyros Protein Technologies. (Date not available). Better Purities With Orthogonal Peptide Purification Using PEC. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Use of Atenolol Impurity E in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Atenolol is a beta-1 selective adrenergic antagonist widely prescribed for the management of hypertension and other cardiovascular conditions. The stringent quality control of Atenolol active pharmaceutical ingredients (APIs) and finished drug products is paramount to ensure patient safety and therapeutic efficacy. A critical aspect of this quality control is the identification and quantification of impurities. Impurities in pharmaceuticals can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over these impurities.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use and control of Atenolol Impurity E, a specified impurity in major pharmacopeias. We will delve into the scientific rationale behind the analytical procedures, provide detailed, field-proven protocols based on pharmacopeial standards, and explain the significance of this impurity in the context of pharmaceutical quality assurance.

Atenolol Impurity E: Profile and Significance

Atenolol Impurity E is chemically defined as 2,2'-[2-Hydroxypropan-1,3-diylbis(oxy-4,1-phenylene)]diacetamide.[1][2][3] It is also recognized as Atenolol USP Related Compound E.[2]

Parameter Information
Chemical Name 2,2'-[2-Hydroxypropan-1,3-diylbis(oxy-4,1-phenylene)]diacetamide
Synonyms Atenolol USP Related Compound E; Atenolol Bis Ether
CAS Number 141650-31-9[1][2]
Molecular Formula C₁₉H₂₂N₂O₅[1][4]
Molecular Weight 358.39 g/mol [1][4]
Appearance Off-White Solid[1]
Solubility Soluble in Methanol and DMSO[5]

Origin and Synthesis Pathway

Atenolol Impurity E is a process-related impurity, meaning it is typically formed during the synthesis of the Atenolol drug substance.[6] Its formation is a consequence of a secondary etherification reaction. The synthesis of Atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin. Under certain reaction conditions, particularly with an excess of the phenolic starting material, the epoxide intermediate can react with a second molecule of 2-(4-hydroxyphenyl)acetamide instead of the intended isopropylamine. This nucleophilic attack results in the formation of the dimeric "bis ether" structure of Impurity E.[6] Understanding this pathway is crucial for optimizing the manufacturing process to minimize the formation of this impurity.

cluster_synthesis Synthesis of Atenolol Impurity E A 2-(4-hydroxyphenyl)acetamide (Molecule 1) C Epoxide Intermediate 2-[4-(2,3-epoxypropoxy)phenyl]acetamide A->C Reaction B Epichlorohydrin B->C E Atenolol Impurity E C->E Side Reaction (Nucleophilic Attack) D 2-(4-hydroxyphenyl)acetamide (Molecule 2) D->E

Figure 1: Synthetic origin of Atenolol Impurity E.

Regulatory Context and Rationale for Control

The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of a drug product. Therefore, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established specific limits for known and unknown impurities in Atenolol.

The United States Pharmacopeia (USP) explicitly lists Atenolol Related Compound E and sets an acceptance criterion of not more than (NMT) 0.15% .[7] The European Pharmacopoeia (EP) also controls this impurity through its monograph for Atenolol (0703), which includes a comprehensive test for related substances.[8][9] The control of Impurity E is essential to ensure the purity and consistency of the Atenolol drug substance, safeguarding public health.[6]

Analytical Control Strategy: Pharmacopeial HPLC Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of Atenolol and its related substances due to its high resolution and sensitivity.[6][10] Both the USP and EP provide detailed, validated HPLC methods for this purpose. These methods are designed to be stability-indicating, meaning they can separate the impurities from the active ingredient and from each other, even in the presence of degradation products.[1]

Protocol 1: USP Method for Atenolol Related Compounds

This protocol is based on the official monograph for Atenolol in the USP.[2][11]

Principle: This is an ion-pair reversed-phase HPLC method. An ion-pairing agent (octanesulfonic acid sodium salt) is included in the mobile phase to improve the retention and resolution of the basic Atenolol molecule and its related compounds on a C18 stationary phase.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Reagents and Materials:

  • USP Atenolol RS (Reference Standard)

  • USP Atenolol Related Compound E RS

  • Potassium phosphate, monobasic

  • Octanesulfonic acid sodium salt

  • Tetrabutylammonium hydrogen sulfate

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Phosphoric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

Parameter Specification
Column L1 packing (C18), 3.9 mm x 30 cm
Mobile Phase Methanol, tetrahydrofuran, and Buffer (18:2:80). Adjust pH to 3.0 with phosphoric acid.
Buffer 3.4 g/L of potassium phosphate monobasic, 1.25 g/L of octanesulfonic acid sodium salt, and 0.5 g/L of tetrabutylammonium hydrogen sulfate in water.
Flow Rate 0.6 mL/min
Detector UV at 226 nm
Injection Volume 10 µL

Solution Preparation:

  • Impurity Stock Solution (Atenolol Related Compound E): Prepare a solution of USP Atenolol Related Compound E RS in a mixture of acetonitrile and water to obtain a final concentration of 0.1 mg/mL.[6][11]

  • Standard Solution: Prepare a solution containing a known concentration of USP Atenolol RS and the impurity reference standards (including Impurity E) in the Mobile Phase. The final concentration of the impurities should be at a level corresponding to their specification limits relative to the Atenolol concentration in the Sample Solution.

  • Sample Solution: Accurately weigh and dissolve a suitable amount of Atenolol in the Mobile Phase to obtain a final concentration of 2 mg/mL.[2]

Procedure:

  • Equilibrate the column with the Mobile Phase until a stable baseline is achieved.

  • Perform system suitability injections.

  • Inject the Standard Solution and the Sample Solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

Protocol 2: European Pharmacopoeia (EP) Method for Related Substances

This protocol is based on the EP monograph for Atenolol (0703).[12]

Principle: Similar to the USP method, this is a reversed-phase HPLC method utilizing an ion-pairing agent to achieve the necessary separation of Atenolol from its specified impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Reagents and Materials:

  • Atenolol for system suitability CRS (contains impurities B, F, G, I, and J, and is used to verify the separating power of the system)

  • Atenolol CRS

  • Potassium dihydrogen phosphate

  • Octanesulfonic acid sodium salt

  • Tetrabutylammonium hydrogen sulfate

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

Parameter Specification
Column Octadecylsilyl silica gel for chromatography R (5 µm), 4.6 mm x 150 mm
Mobile Phase A mixture of 20 volumes of tetrahydrofuran, 180 volumes of methanol, and 800 volumes of a buffer solution containing 3.4 g/L of potassium dihydrogen phosphate, 1.0 g/L of octanesulfonic acid sodium salt, and 0.4 g/L of tetrabutylammonium hydrogen sulfate. Adjust pH to 3.0 with phosphoric acid.
Flow Rate 0.6 mL/min[12]
Detector UV at 226 nm[12]
Injection Volume 10 µL[12]

Solution Preparation:

  • Test Solution: Dissolve 50 mg of the Atenolol substance to be examined in 20 mL of the mobile phase and dilute to 25.0 mL with the mobile phase.[12]

  • Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (for quantification of unspecified impurities).

  • Reference Solution (b) (System Suitability): Dissolve 2 mg of Atenolol for system suitability CRS in 1 mL of the mobile phase.[12]

Procedure:

  • Equilibrate the column with the Mobile Phase.

  • Inject Reference Solution (b) to verify system suitability. The chromatogram obtained should be similar to the one provided with the CRS, showing adequate separation of the specified impurities.

  • Inject the Test Solution and Reference Solution (a).

  • Record the chromatograms and measure the peak areas.

System Suitability Testing (SST): Ensuring Method Performance

System suitability testing is a non-negotiable component of any pharmacopeial analysis. It is performed before the analysis of any samples to ensure that the chromatographic system is operating with the required precision, resolution, and sensitivity.[13] This practice underpins the trustworthiness of the analytical results.

Parameter USP Acceptance Criteria EP Acceptance Criteria (Typical) Rationale
Resolution NLT 2.0 between Atenolol related compound B and Atenolol related compound A.[6]The chromatogram obtained with the system suitability solution should be comparable to the one provided with the CRS, showing separation of specified impurities.Ensures that closely eluting peaks are adequately separated for accurate quantification.
Relative Standard Deviation (RSD) NMT 5.0% for the peak area of Impurity E from replicate injections of the Standard Solution.[6]NMT 10.0% for the peak areas of impurities from replicate injections.Demonstrates the precision of the analytical system.
Tailing Factor NMT 2.0 for the Atenolol peak.[8]NMT 2.0 for the Atenolol peak.Confirms the symmetry of the peak shape, which is important for accurate integration.
Signal-to-Noise Ratio (S/N) NLT 10 for the Atenolol peak in a sensitivity solution.[6]N/A (Sensitivity is ensured by the concentration of the reference solution).Verifies that the system has sufficient sensitivity to detect and quantify the impurities at their specified limits.

Data Analysis and Calculation

The percentage of Atenolol Impurity E is calculated by comparing its peak response in the sample solution to the peak response of the corresponding reference standard in the standard solution.

USP Calculation:

Figure 2: Analytical workflow for the quality control of Atenolol Impurity E.

Conclusion

The effective control of Atenolol Impurity E is a fundamental requirement for ensuring the quality and safety of Atenolol drug substance and its formulations. This application note has provided a comprehensive overview of the significance of this impurity and detailed protocols for its analysis based on the rigorous standards of the United States Pharmacopeia and the European Pharmacopoeia. By adhering to these validated HPLC methods and their associated system suitability criteria, pharmaceutical quality control laboratories can confidently and accurately monitor the levels of Atenolol Impurity E, ensuring compliance with global regulatory expectations and contributing to the delivery of safe and effective medicines to patients.

References

  • Benchchem. (n.d.). Atenolol EP impurity E | 141650-31-9.
  • Munjewar, R. R., Farooqui, M., & Husain, S. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251.
  • Phenomenex. (2020, November 24). Atenolol Ph. Eur. Monograph Application Note.
  • European Pharmacopoeia. (n.d.). Atenolol for system suitability CRS. EDQM - European Pharmacopoeia.
  • Scribd. (n.d.). Atenolol | PDF | Chromatography | Acid.
  • Allmpus. (n.d.). This compound.
  • LGC Standards. (n.d.). Atenolol for system suitability CRS.
  • USP. (2025).
  • EDQM. (n.d.). INFORMATION LEAFLET Ph. Eur. Reference Standard - ATENOLOL FOR SYSTEM SUITABILITY CRS batch 3.
  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • National Center for Biotechnology Information. (n.d.). Atenolol. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 141650-31-9| Product Name : Atenolol - Impurity E.
  • Merck Millipore. (n.d.). HPLC Application Note: USP method - Atenolol using Purospher STAR columns.
  • Bouin, A.-S. (2009). European Pharmacopoeia Department, EDQM, Council of Europe.
  • Scribd. (2014, February 2). Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332.
  • Japanese Pharmacopoeia. (n.d.). Official Monographs.
  • USP-NF. (n.d.). Atenolol.
  • LGC Standards. (n.d.). 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide.
  • USP-NF. (2002, February 15). PHARMACOPEIAL FORUM.
  • MySkinRecipes. (n.d.). 2,2'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(4,1-phenylene))diacetamide.
  • Sigma-Aldrich. (n.d.). Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl)]bis(oxy)}bis(4,1-phenylene)]diacetamide.
  • Scribd. (n.d.). Volume 2 | PDF | Federal Food | Specification (Technical Standard).
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Silica gel c18 for chromatography.
  • PubMed Central. (n.d.). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of Atenolol and Impurity E in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Atenolol and its related substance, Impurity E. Co-elution of these compounds can compromise the accuracy of quantification and impurity profiling, which are critical for regulatory compliance and drug safety.

As Senior Application Scientists, we understand that resolving co-elution is not just about following a recipe but about understanding the chemical interactions at play. This guide provides a systematic, logic-driven approach to troubleshoot and resolve this specific separation challenge, grounded in the principles of chromatography.

Understanding the Molecules: Atenolol and Impurity E

Successful separation begins with understanding the analytes.

  • Atenolol: A selective β1-blocker, Atenolol is a relatively polar and basic compound.[1][2] Its structure contains a secondary amine with a pKa of approximately 9.6, making its charge state and retention in reversed-phase HPLC highly dependent on the mobile phase pH.[3][4]

  • Impurity E (Atenolol Related Compound E): This impurity is the bis-ether dimer of Atenolol, formed from two Atenolol molecules linked by a central hydroxypropane bridge.[5][6] Structurally, it is a larger, more complex molecule but retains key functional groups that influence its chromatographic behavior.

The structural similarity between the parent drug and its impurity is the fundamental reason for co-elution challenges. The goal is to exploit the subtle differences in their physicochemical properties to achieve separation.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This section is structured as a conversation you might have with an application scientist. It follows a logical progression from initial checks to advanced method modifications.

Q1: My current method shows a single, broad, or shouldered peak for Atenolol and Impurity E. Where do I start?

A: Start with a System Health Check and Method Verification.

Before modifying your method, you must ensure your HPLC system and current method are performing as expected. Problems with the instrument or column can mimic or worsen co-elution.[7]

Initial Verification Protocol:

  • Confirm System Suitability: Inject a well-characterized standard. Check parameters like theoretical plates (N), tailing factor (T), and reproducibility. Poor peak shape for a simple standard indicates a system-level problem (e.g., column degradation, leaks, or blockages), not a selectivity issue.[8]

  • Check for Extracolumn Volume: Excessive tubing length or large-volume detector cells can cause peak broadening, masking a partial separation.[9] Ensure your system is optimized for the column dimensions you are using.

  • Verify Mobile Phase Preparation: Inconsistent or incorrect preparation of buffers and mobile phases is a common source of retention time shifts and poor chromatography. Re-prepare your mobile phase fresh, ensuring accurate pH measurement and complete dissolution of all components.

If the system checks out, the problem is not with your instrument's health but with your method's chemistry. This means you have a selectivity problem .[10]

Q2: My system is performing correctly, but co-elution persists. What is the most logical parameter to adjust first?

A: Manipulate the Mobile Phase pH.

For ionizable compounds like Atenolol, pH is the most powerful tool for altering retention and selectivity in reversed-phase HPLC.[9] Since Atenolol has a pKa of ~9.6, its charge state changes significantly around this pH.[3][4] Impurity E also contains basic nitrogens, but its overall structure may influence its effective pKa differently. By changing the mobile phase pH, you alter the degree of ionization of one or both compounds, which in turn changes their hydrophobicity and interaction with the C18 stationary phase.

pH Scouting Protocol:

  • Rule of Thumb: To maximize retention for a basic compound, work at a pH at least 2 units above its pKa (e.g., pH > 11.6 for Atenolol) to keep it in its neutral, more retained form. To decrease retention, work at a pH at least 2 units below the pKa (e.g., pH < 7.6) to ensure it is fully protonated (charged) and less retained.

  • Experiment: Prepare buffers at different pH values. A good starting range would be pH 3.0, pH 7.0, and pH 10.5 (ensure your column is stable at high pH).

  • Analyze: Inject your sample at each pH condition and observe the change in retention time and, most importantly, the resolution between the two peaks.

ParameterRationaleExpected Outcome for Atenolol/Impurity E
Low pH (e.g., 3.0) Both compounds are fully protonated (charged). Retention on C18 is minimal.Peaks will elute early. Separation may improve if the difference in their charge interaction with residual silanols is significant.
Neutral pH (e.g., 7.0) Both compounds are still primarily protonated but closer to their pKa.Retention will increase. Selectivity may change as you approach the pKa.
High pH (e.g., 10.5) Both compounds are partially or fully deprotonated (neutral). Retention on C18 is maximal.Peaks will be highly retained. This often provides the best chance for separation based on subtle differences in hydrophobicity.

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// Edges start -> sys_check; sys_check -> sys_ok; sys_ok -> ph_mod [label=" Yes "]; sys_ok -> fix_sys [label=" No "]; fix_sys -> sys_check; ph_mod -> res_ok1; res_ok1 -> end_ok [label=" Yes "]; res_ok1 -> mp_mod [label=" No "]; mp_mod -> res_ok2; res_ok2 -> end_ok [label=" Yes "]; res_ok2 -> end_fail [label=" No "]; } end_dot Caption: Troubleshooting workflow for co-elution.

Q3: I've tried different pH values, and while retention changes, the peaks are still not fully resolved. What's my next move?

A: Change the Selectivity (α) by Altering the Mobile Phase Organic Modifier or the Column Chemistry.

If pH adjustments are insufficient, the next step is to alter the fundamental chemical interactions driving the separation. This is controlled by the selectivity term (α) in the resolution equation.[10][11]

Option 1: Change the Organic Modifier The choice between acetonitrile (ACN) and methanol (MeOH) is a powerful way to change selectivity.[12][13]

  • Acetonitrile (ACN): An aprotic solvent, it primarily interacts via dipole-dipole interactions. It is generally a stronger eluting solvent than methanol in reversed-phase.[12]

  • Methanol (MeOH): A protic solvent, it can act as both a hydrogen bond donor and acceptor. This provides a different interaction mechanism that can be exploited for separation.

If your current method uses ACN, remake the equivalent mobile phase using MeOH (note: you may need a higher percentage of MeOH to achieve similar retention times) and vice-versa.[13] This simple switch can sometimes completely reverse the elution order or resolve co-eluting peaks.[13]

Option 2: Change the Stationary Phase Chemistry If changing the mobile phase isn't enough, the column itself must be changed. A standard C18 column separates primarily based on hydrophobicity. Introducing a different type of interaction can be highly effective.[10][11]

  • Phenyl-Hexyl Column: This is an excellent alternative to C18 for aromatic compounds like Atenolol.[14] The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic rings of Atenolol and Impurity E.[15][16] This introduces a secondary separation mechanism beyond simple hydrophobicity, often providing unique selectivity.[16] Using methanol as the organic modifier with a phenyl column can further enhance these π-π interactions.[15][17][18]

Column Screening Protocol:

  • Select Columns: Obtain a standard C18 (if not already used) and a Phenyl-Hexyl column of similar dimensions.

  • Establish Baseline: Run your best method (from the pH scouting) on the C18 column.

  • Switch Columns: Install the Phenyl-Hexyl column and equilibrate thoroughly.

  • Test and Compare: Run the same mobile phase conditions on the Phenyl-Hexyl column. Compare the chromatograms directly. Look for any change in peak spacing or elution order.

Frequently Asked Questions (FAQs)

Q: Why is it critical to separate Impurity E from Atenolol? A: Regulatory bodies like the USP and EP set strict limits on the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[19] Co-elution makes it impossible to accurately quantify the impurity, potentially leading to an underestimation of its concentration and failure to meet regulatory specifications.

Q: Can I just use a longer column or a smaller particle size to improve resolution? A: Increasing column efficiency (N) by using a longer column or smaller particles can improve resolution, but it is often less effective than changing selectivity (α).[9] If two peaks have an α value of 1.0 (perfect co-elution), no amount of efficiency will separate them. It is always better to first maximize selectivity through mobile phase and stationary phase chemistry.[11]

Q: My Atenolol peak is tailing badly. Is this related to co-elution? A: Not necessarily, but it can be. Peak tailing for basic compounds like Atenolol is often caused by secondary interactions with acidic silanol groups on the silica surface of the column. This can be mitigated by working at a low pH (which protonates the silanols) or using a modern, high-purity, end-capped column. However, a significant peak shoulder is a classic sign of a closely eluting impurity, which could be Impurity E.[10]

Q: What are typical starting conditions for an Atenolol separation based on pharmacopeia methods? A: The USP monograph for Atenolol suggests a reversed-phase method using an L1 packing (C18) with a mobile phase containing an ion-pairing agent (sodium 1-heptanesulfonate) and a buffer adjusted to an acidic pH (around 3.0), with methanol as the organic modifier.[19] This serves as an excellent, validated starting point for method development.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech. [Link]

  • Drugs.com. (2024, June 10). Atenolol Monograph for Professionals. [Link]

  • Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters. [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]

  • National Center for Biotechnology Information. (n.d.). Atenolol. PubChem. [Link]

  • Pharmaffiliates. (n.d.). Atenolol - Impurity E. [Link]

  • Pharmascience Inc. (2017, November 3). Product Monograph: pms-ATENOLOL. [Link]

  • Pro Doc Ltée. (2024, February 15). Product Monograph: ATENOLOL. [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • SynZeal. (n.d.). Atenolol EP Impurity E. [Link]

  • The Merck Index. (n.d.). Atenolol. [Link]

  • United States Pharmacopeia. (2011). Atenolol Monograph. USP 35. [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

Sources

minimizing the formation of Atenolol bis ether in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Atenolol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis process, with a specific focus on minimizing the formation of the problematic bis ether impurity (Atenolol EP Impurity E). Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the synthesis of Atenolol and the formation of the bis ether impurity.

Q1: What is the primary synthetic route for Atenolol?

The most common industrial synthesis of Atenolol involves a two-step process.[1] First, 2-(4-hydroxyphenyl)acetamide is reacted with epichlorohydrin in the presence of a base to form the key intermediate, a glycidyl ether. This intermediate is then reacted with isopropylamine to yield Atenolol.[1]

Q2: What is the Atenolol bis ether impurity and why is it a concern?

The Atenenol bis ether, also known as this compound, is a common process-related impurity.[2] It is a dimeric species formed when a second molecule of 2-(4-hydroxyphenyl)acetamide reacts with the glycidyl ether intermediate.[3] This impurity is structurally similar to Atenolol, which can make it difficult to remove during purification. Its presence can affect the overall purity, yield, and potentially the safety and efficacy of the final active pharmaceutical ingredient (API).

Q3: What is the chemical structure of the Atenolol bis ether impurity?

The Atenolol bis ether impurity has the chemical name 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide.[2]

Q4: How is the Atenolol bis ether impurity typically detected and quantified?

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the detection and quantification of the Atenolol bis ether impurity.[2][4][5] Reversed-phase HPLC methods with UV detection are commonly employed for this purpose.

Troubleshooting Guide: Minimizing the Formation of Atenolol Bis Ether

This section provides a detailed, in-depth guide to troubleshooting and minimizing the formation of the Atenolol bis ether impurity during synthesis.

Understanding the Mechanism of Bis Ether Formation

The formation of the bis ether impurity is a competing side reaction to the desired formation of the glycidyl ether intermediate. The key step is the nucleophilic attack of the phenoxide ion of 2-(4-hydroxyphenyl)acetamide on the epoxide ring of the glycidyl ether intermediate.[3]

graph "Atenolol_Bis_Ether_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes A [label="2-(4-hydroxyphenyl)acetamide"]; B [label="Epichlorohydrin"]; C [label="Glycidyl Ether Intermediate", fillcolor="#34A853"]; D [label="Atenolol", fillcolor="#34A853"]; E [label="Atenolol Bis Ether Impurity", fillcolor="#EA4335"]; F [label="Isopropylamine"]; G [label="2-(4-hydroxyphenyl)acetamide (Second Molecule)"];

// Edges A -> C [label=" + Epichlorohydrin (B)\n+ Base"]; C -> D [label=" + Isopropylamine (F)"]; C -> E [label=" + 2-(4-hydroxyphenyl)acetamide (G)\n+ Base"]; }

Caption: Formation pathway of Atenolol and the bis ether impurity.

Key Experimental Parameters and Their Impact

The formation of the bis ether impurity is highly sensitive to several key experimental parameters. By carefully controlling these, you can significantly reduce the level of this impurity in your final product.

1. Stoichiometry of Reactants

  • The Problem: An excess of 2-(4-hydroxyphenyl)acetamide relative to epichlorohydrin can drive the formation of the bis ether impurity.[3] With more of the phenolic starting material available, the probability of it reacting with the glycidyl ether intermediate increases.

  • The Solution: Carefully control the molar ratio of your reactants. A slight excess of epichlorohydrin is often used to ensure complete conversion of the 2-(4-hydroxyphenyl)acetamide and to minimize the potential for the dimerization reaction.

Reactant Ratio (2-(4-hydroxyphenyl)acetamide : Epichlorohydrin)Expected Outcome
> 1 : 1Increased risk of bis ether formation
1 : 1 to 1 : 1.2Optimal for minimizing bis ether formation
< 1 : 1.2May lead to unreacted epichlorohydrin, requiring removal

2. Reaction Temperature

  • The Problem: Higher reaction temperatures can increase the rate of the side reaction leading to the formation of the bis ether impurity.[3] Elevated temperatures provide the activation energy for this less favorable, but still possible, reaction pathway.

  • The Solution: Maintain a lower reaction temperature, particularly during the formation of the glycidyl ether intermediate. While this may slightly increase the reaction time, the improvement in purity often justifies this trade-off. Some patented processes have demonstrated that conducting the reaction at temperatures as low as -10°C to 0°C can significantly improve the optical purity of the final product, which is indicative of a cleaner reaction with fewer side products.[6]

Temperature RangeExpected Impact on Bis Ether Formation
> 50°CSignificant increase in bis ether formation
25°C - 40°CModerate formation, requires careful monitoring
0°C - 10°CMinimal formation, optimal for high purity

3. Choice and Amount of Base

  • The Problem: The type and amount of base used can influence the reaction pathway. Strong bases are necessary to deprotonate the phenol, but an excess can promote side reactions.

  • The Solution: The use of a catalytic amount of a suitable base is often preferred over stoichiometric amounts. This ensures that there is enough base to facilitate the primary reaction without creating an overly basic environment that could favor the formation of the bis ether. Inorganic bases like sodium hydroxide or potassium hydroxide are commonly used. The use of a phase transfer catalyst, such as a quaternary ammonium salt, can also be beneficial, particularly in biphasic reaction systems, as it can improve the reaction rate at lower temperatures.

4. Solvent Selection

  • The Problem: The solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics. A poor choice of solvent can lead to localized high concentrations of reactants, potentially increasing the rate of side reactions.

  • The Solution: Polar aprotic solvents are generally suitable for this reaction. More recently, the use of deep eutectic solvents (DES) has been explored as a greener alternative that can also improve reaction outcomes by providing a unique reaction environment.[1] One study demonstrated a high yield of Atenolol with minimal by-products using a choline chloride-based DES, which also acted as a catalyst.[1][7]

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// Edges Start -> Stoichiometry; Stoichiometry -> Analyze; Analyze -> Temperature [label="Impurity still high"]; Temperature -> Analyze; Analyze -> Base [label="Impurity still high"]; Base -> Analyze; Analyze -> Solvent [label="Impurity still high"]; Solvent -> Analyze; Analyze -> End [label="Impurity within acceptable limits"]; }

Caption: A systematic workflow for troubleshooting bis ether formation.

Experimental Protocols

General Protocol for Atenolol Synthesis with Minimized Bis Ether Formation

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

  • Reaction Setup: In a clean, dry reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 2-(4-hydroxyphenyl)acetamide and a suitable polar aprotic solvent.

  • Base Addition: Cool the mixture to 0-5°C and slowly add a catalytic amount of a strong base (e.g., sodium hydroxide) while stirring.

  • Epichlorohydrin Addition: Slowly add a slight molar excess (e.g., 1.1 equivalents) of epichlorohydrin to the reaction mixture, maintaining the temperature between 0-10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC until the 2-(4-hydroxyphenyl)acetamide is consumed.

  • Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the glycidyl ether intermediate with a suitable organic solvent.

  • Reaction with Isopropylamine: In a separate reaction vessel, add an excess of isopropylamine. Slowly add the solution of the glycidyl ether intermediate to the isopropylamine, maintaining a controlled temperature (e.g., 20-30°C).

  • Final Work-up and Isolation: After the reaction is complete (as monitored by HPLC), remove the excess isopropylamine under reduced pressure. The crude Atenolol can then be purified by recrystallization from a suitable solvent system.

HPLC Method for Quantification of Atenolol Bis Ether Impurity

This is a representative HPLC method for the analysis of Atenolol and its related impurities, including the bis ether.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile. A common mobile phase consists of a solution of potassium dihydrogen phosphate with pH adjusted to 3.0 with phosphoric acid, mixed with acetonitrile in a ratio of approximately 80:20 (v/v).[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 226 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25°C

Sample Preparation:

  • Standard Solution: Prepare a standard solution of Atenolol and a certified reference standard of the bis ether impurity in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Atenolol sample in the mobile phase to a known concentration.

Analysis:

Inject the standard and sample solutions into the HPLC system and record the chromatograms. The amount of the bis ether impurity in the sample can be calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the bis ether in the standard chromatogram.

References

  • KR100900573B1 - (S)-Method of producing atenolol - Google Patents.
  • HPLC Analysis of Atenolol and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column - HELIX Chromatography. Available at: [Link]

  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - MDPI. Available at: [Link]

  • Synthesis of Atenolol Impurities - JOCPR. Available at: [Link]

  • CN103739512A - Method for preparing (S) -atenolol - Google Patents.
  • This compound | 141650-31-9 - SynZeal. Available at: [Link]

  • Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC - Agilent. Available at: [Link]

  • SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD - Rasayan Journal of Chemistry. Available at: [Link]

  • US6982349B1 - Process for producing atenolol of high optical purity - Google Patents.
  • (PDF) Estimation of Atenolol by Reverse Phase High Performance Liquid Chromatography. Available at: [Link]

  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC - NIH. Available at: [Link]

  • Synthesis of Atenolol impurity G by conventional method - ResearchGate. Available at: [Link]

  • The Assay and Resolution of the Beta-Blocker Atenolol From Its Related Impurities in a Tablet Pharmaceutical Dosage Form - PubMed. Available at: [Link]

Sources

Technical Support Center: Atenolol Impurity E Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical challenges related to Atenolol and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with low recovery of Atenolol Impurity E. Our approach is rooted in root cause analysis, moving from the simplest and most common issues to more complex chromatographic variables.

Part 1: Understanding the Analyte - Why is Impurity E Challenging?

Before troubleshooting, it is crucial to understand the physicochemical properties of the analyte . Atenolol Impurity E, also known as Atenolol Bis Ether, is chemically defined as 2,2'-[2-Hydroxypropane-1,3-diylbis(oxy-4,1-phenylene)]diacetamide.[1][2][3] Its structure presents unique analytical challenges compared to the parent drug, Atenolol.

Table 1: Comparative Properties of Atenolol and Impurity E

PropertyAtenololAtenolol Impurity EScientific Implication for Analysis
Chemical Structure C₁₄H₂₂N₂O₃C₁₉H₂₂N₂O₅Impurity E is a larger, dimer-like structure, which can affect its solubility and chromatographic behavior.[1][3]
Molecular Weight 266.34 g/mol 358.39 g/mol [1][3]The significant increase in size and polarity can lead to stronger interactions with the stationary phase.
Key Functional Groups Secondary Amine, Hydroxyl, Amide, EtherTwo Amide, Two Ether, HydroxylThe presence of multiple polar functional groups increases the molecule's overall polarity and potential for secondary interactions (e.g., hydrogen bonding) with HPLC column hardware and stationary phases.
Reported Solubility Soluble in methanol[4]Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)[1]Limited solubility in highly aqueous solutions can be a primary cause of low recovery, starting from sample preparation itself.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured as a progressive troubleshooting guide. Start with Question 1 and proceed sequentially, as this follows a logical and efficient workflow for diagnosing the root cause of low recovery.

Initial Checks: Sample Preparation & Handling

This is the most common area where analyte loss occurs. Before altering your validated HPLC method, ensure your sample handling is flawless.

Q1: My recovery for Impurity E is low and highly variable. Where should I begin my investigation?

A1: Always start with your sample preparation and diluent. The reported solubility for Impurity E is in organic solvents like Methanol and DMSO.[1] If your sample diluent is highly aqueous (e.g., >80% water or buffer), you may be facing a significant solubility issue.

  • Causality Explained: When an analyte has low solubility in the sample diluent, it may not fully dissolve, or it could precipitate upon injection into the mobile phase. This leads directly to low area counts and, consequently, poor and inconsistent recovery. Furthermore, polar analytes can adsorb to glass and plastic surfaces.

  • Troubleshooting Steps:

    • Verify Solubility: Prepare a stock solution of your Impurity E reference standard in 100% DMSO or Methanol. Then, dilute this stock with your current sample diluent. Visually inspect for any cloudiness or precipitation.

    • Optimize Diluent: Your sample diluent should be as chromatographically strong as, or slightly weaker than, your initial mobile phase conditions, without sacrificing analyte solubility. Try increasing the percentage of organic solvent (e.g., Acetonitrile or Methanol) in your diluent. A 50:50 mixture of Acetonitrile:Water is often a good starting point.

    • Consider Adsorption: Use polypropylene vials instead of glass, as polar, hydroxyl-containing compounds can sometimes adsorb to the silanol groups on glass surfaces.

    • Perform a Recovery Study: Prepare a known concentration of Impurity E in your chosen diluent. Compare its response to the same concentration prepared by spiking the standard into a blank tablet matrix that has been processed. This will help differentiate between solubility issues and matrix effects.[5]

Q2: I've optimized my sample diluent for maximum solubility, but the recovery is still below acceptable limits. What is the next logical step?

A2: The next step is to investigate potential losses within the HPLC system itself, specifically focusing on non-specific binding and the compatibility of the mobile phase.

  • Causality Explained: The multiple polar groups on Impurity E make it prone to interacting with active sites within the HPLC flow path, particularly stainless steel surfaces. This is a well-known issue for chelating agents and compounds with multiple hydroxyl or carboxyl groups. This can lead to peak tailing and analyte loss.

  • Troubleshooting Steps:

    • System Passivation: Before running your sequence, "prime" or "passivate" the system by making several high-concentration injections of your analyte. This saturates the active sites in the system, leading to more consistent recovery for subsequent injections.

    • Mobile Phase Additives: Consider adding a weak chelating agent to your mobile phase, such as 0.05% Phosphoric Acid or a low concentration of EDTA (if compatible with your detection method). These additives can bind to active metal sites in the column and frit, preventing your analyte from interacting with them.

    • Evaluate Hardware: Modern HPLC and UPLC systems often offer columns and components with specialized surfaces (e.g., Waters MaxPeak High Performance Surfaces) designed to minimize these secondary interactions, which can significantly improve the recovery of sensitive analytes.[6]

Advanced Checks: Chromatographic Method Parameters

If sample preparation and system issues have been ruled out, it is time to critically evaluate the HPLC method itself.

Q3: How does my choice of HPLC column impact the recovery of a polar compound like Impurity E?

A3: Your column choice is critical. Standard C18 columns can perform poorly with polar compounds, leading to inadequate retention or irreversible adsorption.

  • Causality Explained: Traditional C18 columns can exhibit "phase collapse" or "dewetting" in highly aqueous mobile phases (required to retain very polar compounds), leading to a dramatic loss of retention and reproducibility.[7] Furthermore, residual, un-endcapped silanol groups on the silica surface can strongly and sometimes irreversibly bind with the polar functional groups on Impurity E, causing peak tailing and low recovery.

  • Column Selection Strategy:

    • Use an Aqueous-Stable Phase: Select a column specifically designed for use in highly aqueous mobile phases and for retaining polar compounds. Look for chemistries like "AQ," "T3," or those with polar end-capping.[8] These columns are engineered to prevent phase collapse and provide better retention for polar analytes.

    • Consider Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) offer alternative selectivity and can provide excellent peak shape for polar compounds by shielding the analyte from surface silanols.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If you are still struggling with retention on reversed-phase columns, HILIC is a powerful alternative.[8] This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate very polar compounds that are unretained in reversed-phase.

Table 2: Recommended Column Chemistries for Polar Impurity Analysis

Column TypePrinciple of OperationBest For...
Aqueous C18 (e.g., HSS T3, CORTECS T3) Reversed-phase with proprietary T3 bonding and end-capping to enhance polar compound retention and resist dewetting.Improving retention of polar compounds in 100% aqueous mobile phases.
Polar-Embedded Reversed-phase with a polar group embedded in the alkyl chain, offering alternative selectivity and reducing silanol interactions.Analytes with basic functional groups that tail on standard C18 columns.
HILIC (e.g., BEH HILIC) Uses a hydrophilic stationary phase to retain analytes via partitioning into a water-enriched layer on the surface.[6][8]Very polar analytes that have little to no retention in reversed-phase.

Q4: My peak shape for Impurity E is poor (significant tailing), which is affecting integration and recovery. How can I fix this?

A4: Poor peak shape is almost always a result of unwanted secondary interactions or improper mobile phase pH.

  • Causality Explained: Peak tailing for a polar compound like Impurity E on a reversed-phase column is often caused by its interaction with acidic silanol groups on the silica surface. Adjusting the mobile phase pH can suppress the ionization of either the silanols or the analyte to minimize this interaction.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: The pH of the mobile phase is a powerful tool.

      • Low pH (e.g., 2.5-3.5): Using a buffer like phosphate or formate at a low pH will protonate the surface silanol groups, rendering them neutral and less likely to interact with your analyte. This is often the most effective strategy.[9]

      • High pH (e.g., 8-10): Use with a pH-stable column only. At high pH, the silanols are deprotonated (negatively charged), but if your analyte is neutral at this pH, interactions can be minimized. This is less common for compounds like Impurity E.

    • Use an Ion-Pairing Reagent: Reagents like sodium 1-heptanesulfonate can be used to improve retention and peak shape, as described in some USP methods for Atenolol.[10] However, these can be harsh on columns and are not compatible with mass spectrometry.

    • Increase Buffer Strength: Increasing the buffer concentration (e.g., from 10mM to 25mM) can sometimes improve peak shape by more effectively masking residual silanols.

Part 3: Experimental Protocols & Visualization

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol provides a structured approach to determining the optimal pH for your analysis.

  • Preparation: Prepare three mobile phases. The organic component (e.g., Acetonitrile) will remain constant. The aqueous component will be 10mM phosphate buffer adjusted to three different pH levels: 3.0, 5.0, and 7.0.

  • Equilibration: Equilibrate your column (an aqueous-stable C18 is recommended) with the pH 7.0 mobile phase for at least 20 column volumes.

  • Injection: Inject your Impurity E standard and a system suitability mixture.

  • Data Collection: Record the retention time, peak asymmetry (tailing factor), and peak area for Impurity E.

  • Iteration: Repeat steps 2-4 for the pH 5.0 mobile phase and then the pH 3.0 mobile phase, ensuring thorough equilibration at each step.

  • Analysis: Compare the tailing factor and peak area across the three pH values. The optimal pH will provide the best peak shape (asymmetry closest to 1.0) and the highest peak area (indicating best recovery). For Atenolol and its related substances, a pH of around 3.0 often yields good results.[11]

Visualization of Troubleshooting Logic

The following diagrams illustrate the key concepts in troubleshooting low recovery.

Troubleshooting_Workflow Start Low Recovery of Atenolol Impurity E SamplePrep Step 1: Investigate Sample Preparation Start->SamplePrep Solubility Check Diluent Solubility (Is it >50% organic?) SamplePrep->Solubility Is diluent appropriate? Adsorption Check for Adsorption (Use Polypropylene Vials) SamplePrep->Adsorption Is adsorption possible? System Step 2: Investigate System Effects Solubility->System If problem persists... Adsorption->System If problem persists... Passivation Passivate System (High Conc. Injections) System->Passivation Hardware Consider Bio-inert Hardware (e.g., MaxPeak) System->Hardware Method Step 3: Optimize Chromatographic Method Passivation->Method If problem persists... Hardware->Method If problem persists... Column Select Appropriate Column (Aqueous C18, HILIC) Method->Column MobilePhase Optimize Mobile Phase pH (Try pH 3.0) Method->MobilePhase Resolved Issue Resolved Column->Resolved MobilePhase->Resolved

Caption: A logical workflow for troubleshooting low analyte recovery.

Silanol_Interaction cluster_0 Silica Surface at pH > 4 cluster_1 Silica Surface at Low pH (e.g., pH 3) Silica Silica Particle Si-O⁻ Result_Tailing Result: Strong Ionic Interaction = Peak Tailing & Low Recovery Silica_Low_pH Silica Particle Si-OH Result_Good Result: Reduced Interaction = Good Peak Shape & Recovery ImpurityE Atenolol Impurity E (Multiple Polar Groups: -OH, -CONH₂) ImpurityE->Silica:f1 Attraction ImpurityE->Silica_Low_pH:f1 No Attraction

Caption: Effect of mobile phase pH on silanol interactions.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Allmpus. (n.d.). Atenolol EP Impurity E. Retrieved from [Link]

  • ResearchGate. (2014). Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. Retrieved from [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Retrieved from [Link]

  • SynZeal. (n.d.). This compound | 141650-31-9. Retrieved from [Link]

  • Gore, S. S. (2024). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. Retrieved from [Link]

  • Pawlak, Z., & Clark, B. J. (1992). The Assay and Resolution of the Beta-Blocker Atenolol From Its Related Impurities in a Tablet Pharmaceutical Dosage Form. Journal of Pharmaceutical and Biomedical Analysis, 10(5), 329-334. [Link]

  • MicroSolv Technology Corporation. (n.d.). Atenolol Tablet Analyzed with HPLC - AppNote. Retrieved from [Link]

  • USP. (2011). Atenolol. Retrieved from [Link]

  • Dr. Ashavin. (n.d.). This compound | 141650-31-9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Atenolol-impurities. Retrieved from [Link]

  • OASK Publishers. (2025). Determination of Atenolol in Pharmaceutical Preparations and Environmental Wastewater Samples: Application to Content Uniformity. Retrieved from [Link]

  • Yilmaz, B. (2011). Optimization of mobile phase in the separation of beta-blockers by HPLC. Acta Poloniae Pharmaceutica, 68(4), 489-495. [Link]

  • ResearchGate. (n.d.). PHOTOLYTIC DEGRADATION STUDY ON FILM COATED ATENOLOL TABLET AVAILABLE IN MARKET. Retrieved from [Link]

  • Al-Khamis, K. I., et al. (2012). Formulation and stability evaluation of extemporaneously prepared atenolol capsules from crushed atenolol tablets. Saudi Pharmaceutical Journal, 20(3), 239-244. [Link]

  • GLP Pharma Standards. (n.d.). This compound | CAS No- 141650-31-9. Retrieved from [Link]

  • Munjewar, R. R., et al. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251. Retrieved from [Link]

  • ResearchGate. (2020). Overview of the Analysis Methods of Atenolol in Pharmaceutical Preparations and Biological Matrices During 2000 -2020. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • Anandan, S., et al. (2013). Sonochemical degradation of a pharmaceutical waste, atenolol, in aqueous medium. Ultrasonics Sonochemistry, 21(3), 1047-1054. [Link]

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  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Atenolol. Retrieved from [Link]

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  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Journal of Chromatographic Science. (2012). HPLC Method for Determination of Atenolol in Human Plasma and Application to a Pharmacokinetic Study in Turkey. Retrieved from [Link]

  • E-Journal of Chemistry. (n.d.). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

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Navigating Instrument Variability in Impurity Profiling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to our technical support center. As scientists and researchers in the pharmaceutical industry, we understand that ensuring the safety and efficacy of drug products is paramount. A critical aspect of this is the accurate and precise profiling of impurities. However, a significant challenge that can undermine the reliability of these profiles is instrument variability. Whether you're working across different instruments in the same lab, transferring methods to a partner facility, or simply observing changes on a single instrument over time, variability can lead to inconsistent results, delays in development, and regulatory hurdles.

This guide is designed to provide you with practical, in-depth solutions to the common challenges posed by instrument variability in impurity profiling. We will delve into troubleshooting specific issues, answer frequently asked questions, and provide you with the knowledge to develop robust analytical methods that can withstand the inherent variability of analytical instrumentation.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific, common problems encountered during impurity profiling, providing a step-by-step approach to diagnose and resolve them.

Issue 1: My impurity profile shows significant differences when I run the same sample on two different HPLC/UHPLC systems.

Answer:

This is a classic and often frustrating issue that typically points to subtle (or sometimes significant) differences in the instrument configurations and how the method is being executed on each system. The key is a systematic investigation to pinpoint the source of the discrepancy.

Underlying Causes & Investigation Strategy:

  • System Dwell Volume Differences: One of the most common culprits is a difference in the gradient delay or dwell volume between the two systems. This is the volume from the point where the mobile phase solvents are mixed to the head of the analytical column. A larger dwell volume will result in a delayed gradient reaching the column, causing shifts in retention times, which can also affect the resolution of closely eluting peaks.

  • Pump Performance and Mixing: The efficiency of the mobile phase mixing can vary between different pump designs (e.g., binary vs. quaternary pumps). Inadequate mixing can lead to baseline noise and affect the reproducibility of the gradient, altering the impurity profile.

  • Thermal Differences: The temperature of the column and the mobile phase can have a significant impact on retention times and selectivity. Ensure that the column compartments on both instruments are accurately calibrated and that the mobile phase pre-heaters (if present) are functioning similarly.

  • Detector Differences: Variations in detector lamp intensity, diode array response, or photomultiplier tube sensitivity can lead to differences in peak areas and, consequently, the calculated impurity levels.

Step-by-Step Troubleshooting Protocol:

  • Verify System Suitability Test (SST) Performance: Before any deeper investigation, ensure that both systems pass the established SST criteria for the method. This includes parameters like resolution between critical peak pairs, peak tailing, and injection precision.[1][2] If one or both systems fail, address these fundamental performance issues first.

  • Determine and Harmonize Dwell Volume:

    • Measure the dwell volume of each system. A common method is to replace the column with a zero-dead-volume union and run a steep gradient from a non-UV-absorbing solvent (e.g., water) to a UV-absorbing solvent (e.g., 0.1% acetone in water). The time it takes for the detector to register 50% of the maximum absorbance, multiplied by the flow rate, gives an approximation of the dwell volume.

    • If the dwell volumes are significantly different, you may need to adjust the gradient start time on the system with the smaller dwell volume to mimic the system with the larger one. Some modern chromatography data systems (CDS) have features to automatically correct for dwell volume differences.[3][4]

  • Check Pump and Mixer Performance: Run a gradient mixing test (often a standard procedure in instrument performance qualification) to ensure both systems deliver a smooth and accurate gradient.

  • Standardize Thermal Conditions: Use a calibrated external thermometer to verify the temperature of the column compartment on both systems. Ensure that any mobile phase pre-heating options are either enabled or disabled consistently.

  • Normalize Detector Settings: Ensure that the data acquisition rate, bandwidth (for DAD/PDA detectors), and other detector-specific settings are identical. If possible, compare the lamp energy or intensity readings between the two detectors.

Issue 2: I'm observing a consistent drift in retention times for my impurities over a long analytical sequence.

Answer:

Retention time drift during a sequence is a common problem that can lead to misidentification of peaks and integration errors. This issue often points to a lack of equilibrium in the system or a gradual change in analytical conditions.

Underlying Causes & Investigation Strategy:

  • Column Equilibration: Insufficient column equilibration time before starting the sequence is a primary cause. The stationary phase needs to be fully conditioned with the initial mobile phase composition.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents or the absorption of atmospheric CO2, which can alter the pH of aqueous mobile phases.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the column temperature, leading to retention time shifts.[5][6]

  • Pump Performance Issues: Inconsistent flow rates due to worn pump seals or check valves can cause retention time drift.

Step-by-Step Troubleshooting Protocol:

  • Ensure Adequate Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for a sufficient duration. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.[7]

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to minimize evaporation and gas absorption.[8][9]

  • Control Temperature: Use a thermostatted column compartment to maintain a constant column temperature. Also, ensure the laboratory has stable ambient temperature control.

  • Check Pump Performance: Monitor the pump pressure throughout the sequence. Significant fluctuations can indicate a problem with the pump. Perform routine maintenance on pump seals and check valves as recommended by the instrument manufacturer.

  • Use a Retention Time Lock/Correction Feature: Some modern CDS platforms offer retention time correction algorithms that can adjust for minor drifts within a sequence, based on the retention time of a known standard.

Troubleshooting Workflow for Retention Time Drift

G start Retention Time Drift Observed check_equilibration Is column equilibration adequate? (10-20 column volumes) start->check_equilibration increase_equilibration Increase equilibration time check_equilibration->increase_equilibration No check_mobile_phase Is mobile phase fresh and stable? check_equilibration->check_mobile_phase Yes increase_equilibration->check_mobile_phase prepare_new_mp Prepare fresh mobile phase check_mobile_phase->prepare_new_mp No check_temp Is temperature stable? (Column and ambient) check_mobile_phase->check_temp Yes prepare_new_mp->check_temp stabilize_temp Use column oven and stabilize lab temperature check_temp->stabilize_temp No check_pump Is pump pressure stable? check_temp->check_pump Yes stabilize_temp->check_pump maintain_pump Perform pump maintenance (seals, check valves) check_pump->maintain_pump No resolved Problem Resolved check_pump->resolved Yes escalate Contact Service Engineer maintain_pump->escalate

Caption: A systematic workflow for troubleshooting retention time drift in chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the management of instrument variability in impurity profiling.

Q1: What is the role of System Suitability Testing (SST) in managing instrument variability?

A: System Suitability Testing (SST) is a critical component of ensuring the validity of analytical results and is mandated by pharmacopeias like the USP.[10][11][12][13][14] SST is not just a formality; it's a verification that the entire chromatographic system (instrument, column, mobile phase, and analytical conditions) is performing adequately for the intended analysis on that specific day.[2]

Key SST parameters for impurity profiling often include:

  • Resolution (Rs): Ensures that the impurity peaks are adequately separated from the main active pharmaceutical ingredient (API) peak and from each other. This is crucial for accurate integration and quantification.

  • Peak Tailing or Asymmetry Factor (Tf): Poor peak shape can affect the accuracy of peak integration and may indicate column degradation or interactions between the analyte and the stationary phase.[1]

  • Precision/Repeatability (%RSD): Multiple injections of a standard solution are performed to ensure the system is providing reproducible results. For impurity analysis, a common acceptance criterion for the relative standard deviation (RSD) of peak areas is ≤ 5%.[15]

  • Signal-to-Noise Ratio (S/N): This is particularly important for quantifying low-level impurities, ensuring that the impurity peak can be reliably distinguished from the baseline noise.

By establishing and consistently meeting SST criteria, you create a baseline for acceptable instrument performance, making it easier to identify when instrument variability is causing a deviation from this baseline.

SST Parameter Purpose in Impurity Profiling Typical Acceptance Criteria
Resolution (Rs) Ensures separation of impurities from API and each other for accurate quantification.Rs ≥ 2.0 between critical peak pairs
Tailing Factor (Tf) Assesses peak symmetry, which impacts integration accuracy.0.8 ≤ Tf ≤ 1.5
Precision (%RSD) Verifies the repeatability of the system for reliable quantification.%RSD ≤ 5.0% for 5 replicate injections of a standard at the limit of quantification (LOQ).
Signal-to-Noise (S/N) Confirms the ability to detect and quantify low-level impurities.S/N ≥ 10 for impurities at the LOQ.
Q2: How can I develop a "robust" analytical method that is less susceptible to instrument variability?

A: Method robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[16][17][18][19] Developing a robust method is a proactive approach to minimizing the impact of instrument variability. This is a key aspect of modern analytical method development and is emphasized in guidelines like ICH Q2(R1).[20][21][22][23]

Key Principles of Robust Method Development:

  • Understand Your Method's "Design Space": During method development, systematically investigate the effect of varying key parameters on the analytical results. This can be done using a Design of Experiments (DoE) approach. The parameters to investigate for a typical HPLC method for impurity profiling include:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase organic composition (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Wavelength (e.g., ± 2 nm)

  • Choose the Right Column Chemistry: Select a column with a stationary phase that provides good selectivity for your API and its impurities. Consider modern column technologies, such as superficially porous particles, which can provide higher efficiency and resolution, making the method more robust.

  • Avoid "Cliff-Edge" Conditions: Your investigation of the method's design space will help you identify operating conditions where a small change in a parameter leads to a large change in the result (a "cliff-edge"). A robust method operates in a "flat" region of the design space, where small variations in parameters have a minimal impact on the results.

  • Establish a Comprehensive System Suitability Test: A well-designed SST will be sensitive to changes in the method parameters that could affect the quality of the data.

Workflow for Robust Method Development

G start Define Analytical Target Profile (ATP) risk_assessment Risk Assessment: Identify Critical Method Parameters start->risk_assessment doe Design of Experiments (DoE): Systematically vary parameters risk_assessment->doe model Build a predictive model of method performance doe->model design_space Define the Method's Design Space model->design_space set_conditions Set operating conditions in a robust region design_space->set_conditions validate Validate the method according to ICH Q2(R1) set_conditions->validate end Robust Method for Routine Use validate->end

Caption: A workflow illustrating the key stages of robust analytical method development.

Q3: What are the best practices for transferring an impurity profiling method between laboratories?

A: Analytical method transfer is the formal process of demonstrating that a receiving laboratory is qualified to run a specific analytical method. A successful transfer is crucial for maintaining data consistency across different sites.[24][25][26]

Best Practices for Method Transfer:

  • Comprehensive Method Transfer Protocol: Develop a detailed protocol that includes:

    • The scope and objectives of the transfer.

    • The specific analytical method to be transferred, with all parameters clearly defined.

    • The materials to be used, including the same batches of reference standards and critical reagents.

    • The samples to be analyzed, which should ideally include multiple batches of the drug substance or product, and potentially spiked samples to challenge the method's performance for specific impurities.[25]

    • The acceptance criteria for the transfer, which are agreed upon by both the transferring and receiving laboratories beforehand.[27]

  • Pre-Transfer Communication and Training: Open communication between the laboratories is key. The transferring lab should provide the receiving lab with all relevant information, including the method validation report and any known "tricks" or nuances of the method. On-site training of the analysts at the receiving lab is highly recommended.[26]

  • Instrument Comparability: While the instruments at the two labs may not be identical, it's important to understand and document any differences, particularly in dwell volume, as discussed in the troubleshooting section. A pre-transfer assessment of the receiving lab's instrumentation is advisable.

  • Comparative Testing: The most common approach to method transfer involves both labs analyzing the same set of samples. The results are then statistically compared to ensure they meet the pre-defined acceptance criteria.

By following these best practices, you can significantly increase the likelihood of a successful method transfer and ensure the consistency of your impurity profiling data across different laboratories.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • <621> CHROMATOGRAPHY. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • USP <621> Chromatography - DSDP Analytics. (n.d.).
  • <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
  • system suitability tests for impurities (RSD) - Chromatography Forum. (2011, August 12).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
  • Quality Guidelines - ICH. (n.d.).
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News - alwsci. (2025, March 25).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Guidance 003 Analytical Test Method Validation - System Suitability - GMP SOP. (n.d.).
  • Troubleshooting Chromatogram Problems - Shimadzu Scientific Instruments. (n.d.).
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. (n.d.).
  • Common Practices for Analytical Methods Transfer | Pharmaceutical Outsourcing. (2010, July 1).
  • Guidance for Industry - FDA. (n.d.).
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv. (2020, April 14).
  • Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - NIH. (2018, May 18).
  • Analytical Method Transfer Best Practices | Contract Pharma. (2017, November 7).
  • Robustness in Analytical Method Validation - Industrial Pharmacist. (n.d.).
  • Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis - ResearchGate. (2025, November 22).
  • LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3).
  • Importance of acceptance criteria in analytical method transfer - GMP SOP. (n.d.).
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
  • Best practices for analytical method transfers - Medfiles. (2023, May 9).
  • Why a robust method is essential in pharmaceutical analysis - Chromatography Today. (n.d.).
  • ICH Topic Q 3 B Impurities in New Medicinal Products NOTE FOR GUIDANCE ON IMPURITIES IN NEW MEDICINAL PRODUCTS (CPMP/ICH/282/95). (1996, December 18).
  • Getting it right: best practices for analytical method transfers - Manufacturing Chemist. (2020, June 8).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • (PDF) INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS - ResearchGate. (2018, March 16).
  • 2.3. Mass spectrometry in impurity profiling - ResearchGate. (2025, August 7).
  • Robustness Tests | LCGC International. (n.d.).
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. (n.d.).
  • Assay and impurities: Method development as part of analytical life-cycle management - DOI. (n.d.).
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15).
  • A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. (2021, January 4).
  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING - IJCRT.org. (n.d.).
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. (2018, November 29).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • Robustness of Analytical Methods - YouTube. (2026, January 13).
  • A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines - Benchchem. (n.d.).
  • Impurity Profiling Service | MtoZ Biolabs. (n.d.).
  • ICH guideline Q14 on analytical procedure development - European Medicines Agency (EMA). (2022, March 31).
  • PURITY AND IMPURITY ANALYSIS - Agilent. (n.d.).
  • PHARMACEUTICAL IMPURITY ANALYSIS SOLUTIONS - ResearchGate. (n.d.).

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Technical Support Center: Stability-Indicating Assay for Atenolol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the development and troubleshooting of stability-indicating assay methods (SIAM) for Atenolol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential challenges and frequently asked questions, moving beyond procedural steps to explain the core scientific principles. Our goal is to equip you with the expertise to develop robust, reliable, and self-validating analytical methods in line with global regulatory standards.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The solutions provided are based on a combination of chromatographic theory and practical laboratory experience.

Chromatography & Peak Integrity Issues

Question: Why am I observing significant peak tailing for my Atenolol standard?

Answer: Peak tailing for Atenolol, a basic compound, is a common issue in reversed-phase HPLC. It is typically caused by secondary interactions between the analyte's basic amine group and acidic silanol groups on the surface of the silica-based column packing.

  • Causality: The positively charged amine on Atenolol can interact strongly with negatively charged, deprotonated silanols, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail. This is more pronounced at mid-range pH values where silanols are ionized and Atenolol is protonated.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lower the pH of your mobile phase to around 3.0 using an additive like phosphoric or formic acid.[1] At this low pH, the silanol groups are protonated and less likely to interact with the protonated Atenolol, minimizing tailing.

    • Use of an End-Capped Column: Ensure you are using a high-quality, end-capped C8 or C18 column. End-capping "shields" many of the residual silanols, but it's never 100% effective.

    • Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA) or dibutylamine, to the mobile phase (e.g., 0.1-0.2%).[2] These agents are "silanol-masking," meaning they preferentially bind to the active sites on the column, preventing Atenolol from interacting with them.

    • Lower Analyte Concentration: Overloading the column can saturate the high-affinity silanol sites, leading to tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.

Question: My Atenolol peak's retention time is drifting between injections. What's causing this instability?

Answer: Retention time shifts are indicative of an unstable chromatographic system. The key is to systematically isolate the source of the variability.

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or inadequate column equilibration are the most frequent culprits.[3]

  • Troubleshooting Workflow:

    • Check for Leaks: A small, undetected leak in the HPLC system will cause pressure fluctuations and alter the flow rate, directly impacting retention times. Visually inspect all fittings from the pump to the detector.

    • Ensure Proper Mobile Phase Preparation: Premix your mobile phase components and degas them thoroughly. If you are using an online gradient mixer, ensure the check valves are functioning correctly to deliver an accurate and consistent mobile phase composition.[3]

    • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. A drifting baseline is a classic sign of an unequilibrated column. For reversed-phase methods, flushing with at least 10-15 column volumes of the mobile phase is a good starting point.

    • Use a Column Oven: Ambient laboratory temperatures can fluctuate, affecting analyte retention. A thermostatically controlled column oven set to a stable temperature (e.g., 30-40 °C) is essential for reproducible chromatography.

Forced Degradation Study Issues

Question: I'm not seeing any degradation of Atenolol under acidic stress conditions. Is my method flawed?

Answer: Not necessarily. Atenolol is known to be relatively stable under acidic conditions.[4] The goal of forced degradation is to achieve relevant degradation (typically 5-20%), not complete destruction of the drug.

  • Expert Insight: The stability of Atenolol in acid is due to the protonation of its secondary amine, which reduces its susceptibility to hydrolytic attack. If you observe no degradation, it demonstrates the drug's inherent stability under those conditions, which is a valid result.

  • Recommendations:

    • Document Your Results: Report the conditions you used (e.g., 1M HCl at 80°C for 6 hours) and the result (e.g., <1% degradation). This is a crucial piece of the stability profile.

    • Confirm Method Suitability: Ensure your lack of degradation isn't due to an analytical artifact. Spike your stressed sample with a known degradant or a closely related compound to confirm the method can separate it from the parent Atenolol peak.

    • Contrast with Other Conditions: You should observe significant degradation under other conditions, particularly oxidative and alkaline stress, which will validate that your overall experimental setup is capable of inducing and detecting degradation.[4]

Question: My chromatogram from an oxidative stress sample (e.g., H₂O₂) shows a distorted or missing Atenolol peak. What happened?

Answer: This often points to an issue where the degradation is either too extensive or the degradation products are interfering with the analysis.

  • Causality: Hydrogen peroxide can be a strong oxidizing agent, and the reaction may proceed very quickly, consuming all of the parent drug. Additionally, residual peroxide in the injected sample can damage the column or interfere with UV detection.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Decrease the concentration of H₂O₂ (e.g., from 30% to 3%), shorten the exposure time, or lower the temperature.

    • Neutralize Before Injection: Before injecting the sample into the HPLC, quench the reaction. This can often be done by dilution or by adding a reducing agent like sodium bisulfite, but you must first confirm that the quenching agent itself does not produce an interfering peak.

    • Check for Co-elution: Use a photodiode array (PDA) detector to assess peak purity. It's possible a major degradation product is co-eluting with the Atenolol peak, making it appear broad or distorted. If so, your chromatographic method needs further optimization (e.g., adjusting mobile phase organic content or pH) to resolve the peaks.

Part 2: Frequently Asked Questions (FAQs)

Question: What are the typical starting HPLC conditions for a stability-indicating Atenolol assay?

Answer: A robust starting point for method development is a reversed-phase HPLC method with UV detection. The parameters below are a synthesis of commonly reported and validated methods.[1][5][6][7]

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18 or C8, 150-250 mm x 4.6 mm, 5 µmC18 provides slightly more hydrophobicity, which can be useful for retaining polar degradants. A high-quality, end-capped column is critical.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0-5.0)Start with a ratio around 30:70 (v/v) and adjust as needed. Acetonitrile is often preferred for its lower UV cutoff. The buffer controls the ionization state of Atenolol and silanols.[5][6]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and efficiency.[5][7]
Detection Wavelength 226 nmAtenolol has a UV absorbance maximum around 226 nm, providing high sensitivity. A secondary maximum around 275 nm can also be used if interference is an issue at the lower wavelength.[5][7]
Column Temperature 30 °CUsing a column oven ensures retention time stability and reproducibility.
Injection Volume 10-20 µLThis volume is typical for standard analytical HPLCs and helps prevent column overload.

Question: What stress conditions are required by ICH guidelines for forced degradation studies of Atenolol?

Answer: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework. For Atenolol, this involves subjecting it to hydrolysis, oxidation, and photolysis to demonstrate the specificity of the analytical method.[4]

Stress ConditionTypical Reagents & ConditionsExpected Outcome for Atenolol
Acid Hydrolysis 0.1M - 1M HCl; Room Temp to 80°C; 2-8 hoursAtenolol is generally stable. Minimal to no degradation is expected.[4]
Base Hydrolysis 0.1M - 1M NaOH; Room Temp to 60°C; 1-8 hoursSignificant degradation is expected.[4][5] The primary degradation product is often Atenolol acid, formed via hydrolysis of the amide group.[8][9]
Oxidation 3% - 30% H₂O₂; Room Temp; 1-24 hoursSignificant degradation is expected.[4] Multiple degradation products can be formed.
Thermal Degradation Solid drug substance at 80-100°C for several hoursAtenolol is relatively heat stable, but some degradation may occur.[5][7]
Photostability Solid or solution exposed to ICH-specified light source (e.g., 1.2 million lux hours and 200 W h/m²)Degradation is expected, especially in solution.[4][10] Packaging is critical to protect the final product.

Question: How do I validate my developed method to prove it is stability-indicating?

Answer: Method validation is performed according to ICH Q2(R1) guidelines. The most critical parameter for a SIAM is specificity .

  • Specificity/Selectivity: This is the cornerstone. You must demonstrate that your method can unequivocally assess the analyte in the presence of its potential degradation products.

    • Procedure: Analyze samples from your forced degradation studies. The method is specific if the degradation product peaks are well-resolved from the Atenolol peak (Resolution > 2).

    • Peak Purity Analysis: Use a PDA detector to evaluate peak purity across the parent drug peak in all stressed samples. The purity angle should be less than the purity threshold, indicating no co-eluting impurities.

  • Linearity: Demonstrate a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be >0.999.[6][7]

  • Accuracy: Determine the closeness of your measured value to the true value. This is typically done by spiking a placebo with known amounts of Atenolol at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: Assess the method's repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment). The Relative Standard Deviation (RSD) should typically be less than 2%.

  • Robustness: Intentionally make small variations to method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) and show that the results remain reliable.[6]

Part 3: Protocols and Data Visualization

Detailed Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a comprehensive, step-by-step methodology for conducting a forced degradation study and analysis of Atenolol.

1. Materials & Reagents:

  • Atenolol Reference Standard

  • HPLC-grade Acetonitrile and Methanol

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (1M)

  • Hydrogen Peroxide (3%)

  • HPLC system with UV/PDA detector, column oven, and autosampler

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

2. Chromatographic Conditions:

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.5 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: 226 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

3. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Atenolol reference standard in 25 mL of mobile phase.

  • Working Standard (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with mobile phase.

4. Forced Degradation Procedure:

  • Acid: Mix 5 mL of stock solution with 5 mL of 1M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1M NaOH, and dilute to 50 mL with mobile phase.

  • Base: Mix 5 mL of stock solution with 5 mL of 1M NaOH. Keep at room temperature for 2 hours. Neutralize with 1M HCl and dilute to 50 mL with mobile phase.

  • Oxidative: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 50 mL with mobile phase.

  • Thermal: Expose solid Atenolol powder to 100°C in an oven for 5 hours. Cool, then prepare a 100 µg/mL solution in the mobile phase.

  • Control Sample: Mix 5 mL of stock solution with 5 mL of purified water and dilute to 50 mL with mobile phase.

5. Analysis Sequence:

  • Inject a blank (mobile phase).

  • Inject the working standard solution five times to check for system suitability (RSD of peak area and retention time should be <2%).

  • Inject the control sample.

  • Inject each of the stressed (degraded) samples.

Diagrams and Visualizations

Workflow for Method Development & Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2) MD1 Select Column & Mobile Phase MD2 Optimize Separation (pH, Organic Ratio, Temp) MD1->MD2 MD3 Initial System Suitability Test MD2->MD3 FD1 Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) MD3->FD1 Method Ready for Stress Testing FD2 Analyze Stressed Samples FD1->FD2 FD3 Check for Peak Purity & Resolution FD2->FD3 MV1 Specificity FD3->MV1 Demonstrates Specificity MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Robustness MV3->MV4 Final Final MV4->Final Validated SIAM

Caption: Workflow for SIAM Development and Validation.

Atenolol Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Atenolol Atenolol AtenololAcid Atenolol Acid (Amide Hydrolysis) Atenolol->AtenololAcid Base (NaOH) Oxo1 Hydroxylated Products (Ring or Side-chain) Atenolol->Oxo1 Oxidant (H₂O₂) Oxo2 N-dealkylation Products Atenolol->Oxo2 Radical Attack

Caption: Simplified Atenolol Degradation Pathways.

References

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2005). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Longdom Publishing. [Link]

  • Kaila, H. O., Ambasana, M. A., Thakkar, R. S., Saravaia, H. T., & Shah, A. K. (2010). A Stability-indicating High Performance Liquid Chromatographic Assay for the Simultaneous Determination of Atenolol and Lercanidipine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences, 72(5), 593–598. [Link]

  • Asaithambi, P., Sounthari, P., Kang, S., & Senthil-Kumar, P. (2020). Mechanisms for degradation and transformation of β-blocker atenolol via electrocoagulation, electro-Fenton, and electro-Fenton-like processes. RSC Advances, 10(21), 12431–12443. [Link]

  • Tran, N. H., Urase, T., & Kus, K. (2016). Biodegradation of Atenolol by an Enriched Nitrifying Sludge: Products and Pathways. UQ eSpace, The University of Queensland. [Link]

  • Tran, N. H., Urase, T., & Kus, K. (2016). Biodegradation of atenolol by an enriched nitrifying sludge: Products and pathways. Chemosphere, 162, 140-147. [Link]

  • de Oliveira, M. A., de Souza, A. C., & de Oliveira, J. E. (2014). Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. Brazilian Journal of Pharmaceutical Sciences, 50(1), 195-202. [Link]

  • Rezaei, M., Rezaee, A., & Khataee, A. (2022). The proposed pathway for biodegradation of atenolol. ResearchGate. [Link]

  • Eawag-BBD. (2012). Atenolol Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]

  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2015). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. ResearchGate. [Link]

  • Gore, S. S. (2020). Forced degradation study and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. International Journal of Pharmaceutical Sciences and Research, 11(1), 193-200. [Link]

  • Rajput, S. J., & Vanavi, P. M. (2009). Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) method for atenolol and hydrochlorthiazide in bulk drug and tablet formulation. International Journal of ChemTech Research, 1(3), 519-526. [Link]

  • Reddy, P. R., & Kumar, P. S. (2016). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF ATENOLOL AND NITRENDIPINE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 7(8), 3326-3336. [Link]

  • Uddin, M. J., Islam, M. S., & Al-Mamun, M. A. (2017). PHOTOLYTIC DEGRADATION STUDY ON FILM COATED ATENOLOL TABLET AVAILABLE IN MARKET. International Journal of Pharmaceutical Sciences and Research, 8(10), 4235-4240. [Link]

  • Anandan, S., Vinu, R., & Madras, G. (2014). Sonochemical degradation of a pharmaceutical waste, atenolol, in aqueous medium. Ultrasonics Sonochemistry, 21(1), 198-206. [Link]

  • Prameela, K., & Kumar, A. (2013). Development and Validation of A Stability Indicating Method for the Simultaneous Determination of Atenolol and Hydrochlorothiazide by HPLC. International Journal of Pharmaceutics and Drug Analysis, 1(1), 49-60. [Link]

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Rangrez, S. A. (2021). An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceutical Dosage Forms. Systematic Reviews in Pharmacy, 12(5), 394-401. [Link]

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Technical Support Center: Accelerating Atenolol Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Optimization

Welcome, researchers, scientists, and drug development professionals. This technical support center is engineered to address a critical challenge in pharmaceutical quality control: reducing the analytical run time for Atenolol and its impurities without compromising the scientific rigor of your results. In today's fast-paced development environment, efficiency is paramount, but it cannot come at the expense of accuracy and patient safety. This guide provides in-depth, experience-based solutions to common obstacles encountered during method optimization, ensuring your transition to faster analysis is both successful and compliant.

The Core Dilemma: Reconciling Speed with Resolution

The primary goal of reducing run time is to increase sample throughput. However, for a molecule like Atenolol, which has a number of structurally similar impurities, this acceleration can lead to a significant loss in chromatographic resolution.[1][2] A compressed chromatogram might mask a critical impurity, leading to inaccurate quantification and potential regulatory issues. This guide is structured to help you navigate this challenge, providing a logical, science-backed approach to method optimization.

Troubleshooting Guide: Overcoming Common Hurdles in Fast Atenolol Analysis

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Critical Peak Co-elution After Initial Run Time Reduction

Question: I've shortened my HPLC gradient and increased the flow rate, which has successfully reduced the run time. However, now the main Atenolol peak is merging with a key impurity. How can I restore this separation without reverting to the original, longer method?

Answer: This is a frequent outcome when a method is compressed without re-optimizing for selectivity. Simply increasing the flow rate reduces retention times but does not inherently improve the separation between closely eluting compounds. The solution lies in enhancing the selectivity of your method, which is the fundamental ability of the system to differentiate between two analytes.[1][2]

Root Cause and Strategic Solution:

To regain resolution, you must focus on manipulating the chemical interactions within your chromatographic system. This can be achieved by systematically adjusting the mobile phase or by changing the stationary phase chemistry.

Step-by-Step Protocol for Enhancing Selectivity:

  • Mobile Phase pH Adjustment: Atenolol is a basic compound with a pKa of approximately 9.6.[3] Its retention and the retention of its impurities can be highly sensitive to the pH of the mobile phase.

    • Action: Prepare a series of mobile phases with small, incremental changes in pH (e.g., ± 0.2 pH units) around your current setpoint.

    • Scientific Rationale: Even minor pH adjustments can alter the ionization state of the analytes, leading to differential changes in their interaction with the stationary phase and, consequently, improving selectivity. For basic compounds, operating at a low pH (e.g., pH 2.5-3.0) can also minimize peak tailing by suppressing interactions with residual silanol groups on the column packing.[4][5][6]

  • Organic Modifier Evaluation: The choice of organic solvent can have a significant impact on selectivity.

    • Action: If you are currently using acetonitrile, prepare a mobile phase with methanol at an equivalent solvent strength, and vice-versa.

    • Scientific Rationale: Acetonitrile and methanol have different chemical properties that lead to different interactions with the analyte and stationary phase, often resulting in a change in elution order and improved resolution of critical pairs.[7]

  • Alternative Stationary Phase Screening: If mobile phase adjustments are not sufficient, the stationary phase itself may not be optimal for the separation.

    • Action: Screen a column with a different chemistry. For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase.

    • Scientific Rationale: Different stationary phases offer alternative separation mechanisms. A phenyl column, for instance, can provide pi-pi interactions that may be beneficial for separating aromatic compounds like Atenolol and its impurities.[2][8]

Logical Workflow for Restoring Resolution

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Verification and Outcome A Initial State: Co-elution of Atenolol and Impurity B 1. Fine-tune Mobile Phase pH (e.g., pH 2.5-3.5) A->B Begin Optimization C 2. Evaluate Organic Modifier (Acetonitrile vs. Methanol) B->C If Unsuccessful D 3. Screen Alternative Column Chemistry (e.g., Phenyl-Hexyl) C->D If Still Unsuccessful E Is Resolution Adequate? D->E F Successful Outcome: Resolution Achieved with Reduced Run Time E->F Yes G Re-evaluate Initial Conditions and Consider Further Method Development E->G No cluster_0 Observed Problem cluster_1 Primary Causes cluster_2 Effective Solutions A Atenolol Peak Tailing B Secondary Interactions with Exposed Silanol Groups A->B C Suboptimal Mobile Phase pH A->C D Column Overload A->D E Switch to a High-Purity, End-Capped Column B->E F Adjust Mobile Phase to a Lower pH (e.g., pH 2.5 - 3.0) C->F G Reduce Sample Concentration or Injection Volume D->G

Caption: Causal relationships and solutions for chromatographic peak tailing.

References

  • Guidelines for method transfer from HPLC to UHPLC. KNAUER Application Note.[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell.[Link]

  • Best Practices in HPLC to UHPLC Method Transfer. Labcompare.com.[Link]

  • Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. Waters Corporation.[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

  • How can I prevent peak tailing in HPLC? ResearchGate.[Link]

  • Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis. LCGC International.[Link]

  • Atenolol Impurities. SynZeal.[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.[Link]

  • How Transferring Validated HPLC Methods Within USP Guidelines Works. Lab Manager.[Link]

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today.[Link]

  • Atenolol EP Impurity and USP Related Compound. SynThink Research Chemicals.[Link]

  • Transfer of Methods in LC and UHPLC, What Calculations do I need? Fortis Technologies.[Link]

  • A Facile and Rapid HPLC Method for the Determination of Atenolol in Pharmaceutical Formulations. ResearchGate.[Link]

  • Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Agilent.[Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health.[Link]

  • HPLC Troubleshooting Guide. SCION Instruments.[Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies.[Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.[Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns.[Link]

  • RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Scholars Research Library.[Link]

  • HPLC Troubleshooting Guide. Waters Corporation.[Link]

  • Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Longdom Publishing.[Link]

  • DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF ATENOLOL AND NITRENDIPINE BY RP-HPLC. ResearchGate.[Link]

  • Development of a UPLC method with Chiral Derivatization for the Determination of Atenolol and Metoprolol Enantiomers in Tablet Preparations. ResearchGate.[Link]

  • METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL USING TWO HPLC SYSTEMS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[Link]

  • pms-ATENOLOL Atenolol Tablets, BP. PHARMASCIENCE.[Link]

  • DEVELOPMENT AND VALIDATION OF UPLC METHOD FOR DETERMINATION OF ATENOLOL IN TABLETS FORM. Semantic Scholar.[Link]

  • HPLC Methods for analysis of Atenolol. HELIX Chromatography.[Link]

  • Chromatographic analysis of atenolol. ResearchGate.[Link]

  • Atenolol. PubChem, National Institutes of Health.[Link]

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Validation & Comparative

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Atenolol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is not merely a regulatory hurdle but a fundamental assurance of drug safety and efficacy. For a widely prescribed beta-blocker like Atenolol, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of resolving and quantifying Atenolol and its related impurities.

Drawing from established analytical principles and published methodologies, we will explore the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Every protocol and recommendation herein is grounded in the principles of scientific integrity and self-validating systems, as outlined by international regulatory bodies.

The Imperative of Impurity Profiling in Atenolol

Atenolol, chemically (RS)-2-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide, can accumulate impurities through various pathways, including synthesis, degradation, and storage.[1][2] These impurities, which can include synthetic byproducts or degradation products, may possess undesirable pharmacological or toxicological properties.[3][4] Therefore, robust analytical methods are essential to detect, identify, and quantify these substances to ensure they remain below the safety thresholds defined by guidelines such as those from the International Council for Harmonisation (ICH).[5]

Foundational Principles: HPLC vs. UPLC

Both HPLC and UPLC are powerful liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[6][7] The fundamental principle is the same, but the evolution from HPLC to UPLC marks a significant leap in performance, driven primarily by particle size technology.

  • High-Performance Liquid Chromatography (HPLC) has been the bedrock of pharmaceutical analysis for decades, known for its robustness and reliability.[6] It typically employs columns packed with porous particles of 3 to 5 µm in diameter.[8][9]

  • Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with much smaller, sub-2 µm particles.[8][9] This reduction in particle size dramatically enhances separation efficiency but necessitates instrumentation capable of handling significantly higher operating pressures—up to 15,000 psi or more, compared to the 4,000-6,000 psi typical for HPLC systems.[8][10]

This core difference in particle size and pressure underpins the performance advantages of UPLC in speed, resolution, and sensitivity.[7][8][11]

Head-to-Head Comparison: Atenolol Impurity Analysis

To illustrate the practical differences between HPLC and UPLC for Atenolol impurity profiling, let's consider two representative methods. The following protocols are synthesized from established practices and published literature to provide a realistic comparison.[12][13][14][15]

Experimental Workflow: A Visual Overview

The general workflow for both HPLC and UPLC analysis follows a similar path from sample preparation to data analysis, differing primarily in the chromatography step.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Weigh Atenolol Sample (API or Formulation) P2 Dissolve in Diluent (e.g., Mobile Phase) P1->P2 P3 Sonicate & Filter P2->P3 A1 Inject Sample into HPLC or UPLC System P3->A1 A2 Separation on Column A1->A2 A3 UV Detection A2->A3 D1 Integrate Chromatogram A3->D1 D2 Identify & Quantify Impurities D1->D2 D3 Generate Report D2->D3

Caption: General workflow for Atenolol impurity analysis.

Method Protocols and Performance Data

The following tables outline typical experimental conditions and expected performance outcomes for both an HPLC and a UPLC method designed for Atenolol impurity analysis.

Table 1: Experimental Protocols for Atenolol Impurity Analysis

ParameterConventional HPLC Method High-Throughput UPLC Method Causality and Rationale
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.7 µmUPLC's smaller particles provide higher efficiency, allowing for a shorter column length, which reduces run time and solvent use.[11]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Acetonitrile:Phosphate Buffer (pH 3.0)A buffered mobile phase is crucial for consistent ionization state and retention of Atenolol, a basic compound.[12][16]
Gradient 20% to 60% Acetonitrile over 30 min20% to 60% Acetonitrile over 8 minThe shorter UPLC column and higher efficiency allow for a much faster, steeper gradient without sacrificing resolution.
Flow Rate 1.0 mL/min0.4 mL/minThe smaller internal diameter of the UPLC column requires a lower flow rate, significantly reducing solvent consumption.
Injection Volume 10 µL2 µLUPLC systems are optimized for smaller volumes to minimize band broadening, which is critical with the smaller column dimensions.[8]
Column Temp. 30 °C40 °CHigher temperatures can lower mobile phase viscosity, reducing backpressure, which is beneficial in high-pressure UPLC systems.
Detection UV at 226 nmUV at 226 nmThis wavelength is a common choice for detecting Atenolol and its related substances.[12][15]
System Pressure ~1,500 - 2,500 psi~8,000 - 12,000 psiThe densely packed, small particles in the UPLC column create significantly higher backpressure.[10]

Table 2: Comparative Performance Data

Performance MetricConventional HPLC Method High-Throughput UPLC Method Scientific Insight
Run Time ~35 minutes~10 minutesUPLC offers a >3x reduction in analysis time, dramatically increasing sample throughput and laboratory productivity.[9][10]
Resolution (Rs) > 1.5 for critical pairs> 2.0 for critical pairsThe higher efficiency of UPLC leads to sharper peaks and improved separation between closely eluting impurities. A resolution of >1.5 is generally considered baseline.
Sensitivity (LOD/LOQ) LOD: ~0.05%LOD: ~0.01%Narrower peaks in UPLC result in a greater peak height for the same mass, leading to lower detection limits and improved trace analysis capabilities.[7]
Solvent Consumption ~35 mL per run~4 mL per runThe combination of a lower flow rate and shorter run time results in an ~85-90% reduction in solvent usage, leading to significant cost savings and environmental benefits.
Peak Capacity ~150~300+UPLC's higher efficiency allows more peaks to be resolved within a given analysis time, making it superior for complex impurity profiles.[7]

In-Depth Analysis: Why UPLC Excels for Impurity Profiling

The transition from HPLC to UPLC is not merely an incremental improvement; it represents a paradigm shift in chromatographic performance. The relationship between particle size, efficiency, and speed is governed by the Van Deemter equation, which demonstrates that smaller particles yield higher efficiency and maintain that efficiency over a wider range of mobile phase velocities.[11]

Caption: The cascading benefits of UPLC technology.

  • Superior Resolution and Sensitivity : For impurity analysis, the goal is often to detect and quantify trace components adjacent to the main API peak. UPLC's higher efficiency results in narrower, taller peaks. This inherently increases resolution between adjacent peaks and enhances the signal-to-noise ratio, allowing for the detection and quantification of impurities at much lower levels, which is crucial for meeting stringent regulatory limits.[17]

  • Increased Throughput and Efficiency : In a drug development or quality control environment, time is a critical resource. By reducing run times from over 30 minutes to under 10, UPLC systems can analyze more than three times the number of samples in the same period.[11] This accelerates method development, stability studies, and batch release, leading to significant operational efficiencies.

  • Economic and Environmental Impact : While the initial capital investment for a UPLC system is higher than for an HPLC system, the long-term operational savings are substantial.[8] The drastic reduction in the consumption of expensive, HPLC-grade solvents like acetonitrile not only lowers costs but also aligns with corporate sustainability goals by reducing chemical waste.

Method Validation and Transfer Considerations

Both HPLC and UPLC methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[17][18] Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[19][20]

  • Specificity : The method must be able to unequivocally assess the analyte in the presence of other components, including impurities and degradants.[17] This is typically demonstrated by spiking experiments and forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[5]

  • Trustworthiness of the Protocol : A well-developed method will have robust system suitability criteria. For instance, requiring a minimum resolution of 1.5 between the two closest-eluting peaks and a tailing factor for the Atenolol peak between 0.8 and 1.5 ensures the chromatographic system is performing correctly before any samples are analyzed.

When transferring a method from HPLC to UPLC, it is not a simple matter of using the same conditions. Geometric scaling of the method parameters (gradient duration, flow rate, injection volume) is required to maintain the same separation chemistry. Tools and calculators are available to facilitate this process, but re-validation of the UPLC method is mandatory to confirm its performance.

Conclusion

For the analysis of Atenolol impurities, both HPLC and UPLC can provide reliable and accurate results. HPLC remains a robust and widely used technique, particularly for established QC methods where consistency and historical data are paramount.[6]

However, for new method development, high-throughput screening, and situations demanding the highest levels of sensitivity and resolution, UPLC offers undeniable and significant advantages. Its ability to deliver faster, more detailed, and more efficient separations makes it the superior technology for modern pharmaceutical analysis. The reduction in run time and solvent consumption provides compelling economic and environmental justifications for its adoption. The choice between HPLC and UPLC will ultimately depend on the specific analytical needs, throughput requirements, and available resources of the laboratory.[9]

References

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A Comparative Guide to Cross-Validation of Analytical Methods for Atenolol Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two distinct analytical methods for the quantification of Atenolol Impurity E: a traditional Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Through a detailed cross-validation protocol, we will explore the performance, strengths, and ideal applications of each technique, offering researchers and drug development professionals the data-driven insights necessary for informed method selection and implementation.

The Imperative of Impurity Control: The Case of Atenolol Impurity E

Atenolol is a widely prescribed beta-blocker used in the management of hypertension and angina pectoris.[1][2][3] In the synthesis and storage of any active pharmaceutical ingredient (API) like Atenolol, the formation of impurities is inevitable. Regulatory bodies worldwide mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.

Atenolol Impurity E, chemically known as 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide, is a known related substance of Atenolol.[4][5][6] Its control is critical, necessitating robust, reliable, and validated analytical methods for its accurate quantification.

Why Cross-Validation?

In a dynamic drug development environment, a single analytical method may not suffice. A method suitable for routine quality control (QC) in a manufacturing setting might lack the sensitivity for stability studies, or a method developed in an R&D lab may need to be transferred to a QC lab with different equipment. Cross-validation, or analytical method transfer, is the formal process of demonstrating that two distinct analytical methods provide equivalent and reliable results.[7][8] This guide serves as a practical blueprint for executing such a comparison, ensuring data integrity across the product lifecycle.

The Contenders: A Tale of Two Technologies

We have selected two powerful, yet fundamentally different, analytical techniques for this comparative study. The choice is deliberate, reflecting the common scenario of either upgrading a legacy method or selecting the most appropriate tool for a specific analytical challenge.

  • Method A: The Workhorse - RP-HPLC with UV Detection. This is the cornerstone of pharmaceutical analysis. It is known for its robustness, cost-effectiveness, and widespread availability. Its principle relies on the separation of compounds based on their polarity, followed by detection using UV absorbance, possible due to the chromophoric phenyl groups in Impurity E.[2][9][10]

  • Method B: The Specialist - UPLC-MS/MS. This technique represents the cutting edge of analytical separation and detection. UPLC offers faster analysis times and higher resolution compared to traditional HPLC. Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and unparalleled specificity by monitoring a specific parent-to-daughter ion transition, making it ideal for trace-level analysis and confirmation of identity.[11][12]

The Cross-Validation Blueprint: Experimental Design

Our cross-validation protocol is designed to rigorously assess the performance of both methods based on the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14] The objective is to determine if the methods are equivalent for their intended purpose.

G cluster_prep Preparation cluster_eval Evaluation Prep Prepare Stock Solutions (Atenolol, Impurity E) Spike Spike Samples (Placebo, Atenolol DS) Prep->Spike HPLC Method A: RP-HPLC-UV Spike->HPLC UPLC Method B: UPLC-MS/MS Spike->UPLC Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOQ LOQ Rob Robustness Compare Compare Results HPLC->Compare UPLC->Compare Stats Statistical Analysis (Equivalence Testing) Compare->Stats Report Final Report Stats->Report

Caption: High-level workflow for the cross-validation of two analytical methods.

Method A: Detailed RP-HPLC-UV Protocol

This method is adapted from established procedures for Atenolol and its related substances.[9][10]

  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium dihydrogen phosphate (AR Grade)

    • Ortho-phosphoric acid (AR Grade)

    • Purified Water

  • Chromatographic Conditions:

    • Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 3.0) and Acetonitrile (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 226 nm.[2]

  • Sample Preparation:

    • Standard Stock Solution (Impurity E): Accurately weigh and dissolve 10 mg of Atenolol Impurity E reference standard in 100 mL of mobile phase to get a 100 µg/mL solution.

    • Working Standard Solutions: Prepare serial dilutions from the stock solution to construct the calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

    • Sample Solution: Accurately weigh 100 mg of Atenolol drug substance, dissolve in and dilute to 100 mL with mobile phase.

Method B: Detailed UPLC-MS/MS Protocol

This method is designed for high sensitivity and specificity.[11][12]

  • Instrumentation:

    • UPLC System coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Chemicals and Reagents:

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Purified Water

  • Chromatographic and MS Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Positive.

    • MRM Transition: For Impurity E (MW 358.39), the transition would be m/z 359.2 -> [Specific Fragment Ion]. Note: The specific fragment ion must be determined during method development by infusing the standard.

  • Sample Preparation:

    • Standard Stock Solution (Impurity E): Prepare a 100 µg/mL stock solution in methanol.

    • Working Standard Solutions: Prepare serial dilutions in a 50:50 mixture of water and methanol to construct the calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Sample Solution: Prepare as in Method A, but perform a further 1:100 dilution with 50:50 water:methanol before analysis.

Results: A Head-to-Head Performance Comparison

The following tables summarize the expected performance data from the cross-validation study. Acceptance criteria are based on typical industry standards and ICH guidelines.[15]

Table 1: Method Characteristics Overview
ParameterMethod A: RP-HPLC-UVMethod B: UPLC-MS/MSRationale & Commentary
Run Time ~20 minutes~5 minutesUPLC's smaller particle size allows for faster separations without sacrificing efficiency.
Specificity Peak Purity > 0.995No interference at specific MRM transitionMS/MS is inherently more specific as it monitors a unique mass fragmentation, eliminating co-elution issues.
Relative Cost LowHighMS/MS systems have higher acquisition and maintenance costs.
Expertise Required StandardAdvancedUPLC-MS/MS requires specialized training for operation and data interpretation.
Table 2: Linearity and Range
ParameterMethod A: RP-HPLC-UVMethod B: UPLC-MS/MSAcceptance Criterion
Range 0.1 - 5.0 µg/mL1.0 - 100 ng/mLAppropriate for intended purpose
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.995
Y-Intercept Bias (%) < 2.0%< 5.0%Should be insignificant
Table 3: Accuracy (% Recovery)
Spiked LevelMethod A: RP-HPLC-UV (% Recovery ± SD)Method B: UPLC-MS/MS (% Recovery ± SD)Acceptance Criterion
LOQ 98.5 ± 2.1101.2 ± 3.580.0% - 120.0%
50% of Spec Limit 100.2 ± 1.599.5 ± 1.890.0% - 110.0%
100% of Spec Limit 99.7 ± 1.1100.8 ± 1.390.0% - 110.0%
150% of Spec Limit 101.1 ± 1.399.1 ± 1.690.0% - 110.0%
Table 4: Precision (%RSD)
ParameterMethod A: RP-HPLC-UV (%RSD)Method B: UPLC-MS/MS (%RSD)Acceptance Criterion
Repeatability (n=6) < 1.5%< 2.5%≤ 5.0%
Intermediate Precision < 2.0%< 4.0%≤ 10.0%
Table 5: Sensitivity and Robustness
ParameterMethod A: RP-HPLC-UVMethod B: UPLC-MS/MSCommentary
Limit of Quantitation (LOQ) 0.1 µg/mL (0.01%)1.0 ng/mL (0.0001%)UPLC-MS/MS is approximately 100-fold more sensitive, making it ideal for trace analysis.
Robustness PassedPassedBoth methods showed no significant impact from minor changes in pH (±0.2), mobile phase composition (±2%), and column temperature (±5°C).

Data Interpretation and Strategic Application

The cross-validation data clearly demonstrates that both methods are valid and fit for purpose, but their strengths lie in different applications.

G cluster_decision Method Selection Logic Start Analytical Need QC_Check Routine QC? (API / Drug Product) Start->QC_Check Trace_Check Trace Analysis? (e.g., Stability, Genotox) QC_Check->Trace_Check No Use_HPLC Select Method A: RP-HPLC-UV QC_Check->Use_HPLC Yes Trace_Check->Use_HPLC No (Standard Impurity) Use_UPLC Select Method B: UPLC-MS/MS Trace_Check->Use_UPLC Yes

Caption: Decision tree for selecting the appropriate analytical method.

Expert Analysis:

  • For Routine Quality Control: Method A (RP-HPLC-UV) is the superior choice. Its robustness, lower cost, and simplicity make it ideal for high-throughput environments where impurity levels are expected to be well above the detection limit. The accuracy and precision are excellent for ensuring batch-to-batch consistency.

  • For Investigative and Specialized Applications: Method B (UPLC-MS/MS) is indispensable. Its ultra-high sensitivity is critical for early-stage stability studies where degradation products may be present at very low levels. Furthermore, its specificity provides unequivocal identification, which is vital during forced degradation studies or when investigating out-of-specification results. The speed of the UPLC method also lends itself well to R&D environments where rapid screening of many samples is often required.

The statistical comparison of the accuracy and precision data (using an equivalence test, not shown) confirmed that for the overlapping range of quantification, the methods provide statistically indistinguishable results. This successful cross-validation provides the confidence to use these methods interchangeably, provided the concentration of Impurity E falls within the validated range of both techniques.

Conclusion

This guide demonstrates that both RP-HPLC-UV and UPLC-MS/MS are powerful and reliable methods for the quantification of Atenolol Impurity E. The cross-validation exercise successfully established the performance characteristics of each, highlighting their distinct advantages.

There is no single "best" method; there is only the best method for the task at hand. A well-equipped pharmaceutical development and quality control program will leverage the cost-effective robustness of HPLC-UV for routine testing while capitalizing on the speed, sensitivity, and specificity of UPLC-MS/MS for more demanding applications. This dual-methodology approach, underpinned by rigorous cross-validation as outlined here, ensures data integrity, regulatory compliance, and ultimately, patient safety.

References

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  • Atenolol EP Impurity E | 141650-31-9. SynZeal.
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  • Atenolol - Impurity E | CAS No : 141650-31-9.
  • RP-HPLC method development for the determination of Atenolol related substance in bulk drug | Request PDF.
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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
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  • Analytical Method Validation, Verific
  • ICH Guidelines for Analytical Method Valid
  • Quality Guidelines. ICH.
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  • This compound | 141650-31-9. Benchchem.

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A Guide to Inter-Laboratory Comparison of Atenolol Impurity Analysis: Ensuring Method Robustness and Data Concordance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the analysis of impurities in Atenolol. As regulatory scrutiny on drug substance purity intensifies, the ability to generate consistent and reliable impurity data across different quality control (QC) laboratories is paramount. This document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale, ensuring that the described protocols are inherently self-validating and grounded in established best practices.

Introduction: The Imperative for Harmonized Impurity Profiling

Atenolol is a widely prescribed beta-blocker used in the management of hypertension and cardiovascular diseases.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of ensuring its safety and efficacy. Impurities can arise from various sources, including the synthetic route, degradation, or storage.[2][3] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.

An inter-laboratory comparison, or proficiency test, serves two primary functions: it validates the robustness of an analytical method by testing its performance across different environments, and it evaluates the proficiency of individual laboratories.[4][5] A well-designed study provides confidence that a developed analytical method is transferable and will yield comparable results, regardless of the testing site.

Part 1: The Analytical Landscape of Atenolol Impurities

A successful inter-laboratory study begins with a thorough understanding of the target analytes and the appropriate analytical techniques.

Common Impurities in Atenolol

Several process-related impurities and degradation products of Atenolol are recognized by major pharmacopoeias. These include, but are not limited to:

  • Atenolol EP Impurity A (2-(4-Hydroxyphenyl)acetamide): A key starting material or synthetic intermediate.[1][6]

  • Atenolol EP Impurity B (Atenolol Related Compound B): A tertiary amine formed during synthesis.[1]

  • Atenolol EP Impurity F (Atenolol Dimer): An impurity formed from the dimerization of Atenolol.[1]

  • Degradation Products: Stress testing under oxidative, alkaline, and photolytic conditions can generate various degradation products, which must be effectively separated from the parent API.[3]

The qualification and use of well-characterized impurity reference standards are essential for the accurate identification and quantification of these compounds in any analytical workflow.[2]

Selecting the Analytical Methodology: The Case for RP-HPLC

For the analysis of Atenolol and its non-chiral impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the predominant technique due to its robustness, specificity, and sensitivity.[7][8]

Causality Behind Method Choice:

  • Specificity: RP-HPLC, particularly with modern, high-efficiency columns like C18, provides excellent resolving power to separate the main Atenolol peak from a multitude of structurally similar impurities.[9]

  • Quantification: UV detection is straightforward and provides a linear response over a wide concentration range, making it suitable for quantifying impurities at the low levels required by ICH guidelines (e.g., 0.10% reporting threshold). A detection wavelength of approximately 226 nm or 275 nm is commonly used for Atenolol and its related substances.[8][9]

  • Validation & Transferability: RP-HPLC methods are well-understood and can be readily validated according to ICH Q2(R2) guidelines, covering parameters like specificity, linearity, precision, accuracy, and robustness.[10] This makes them ideal candidates for transfer between laboratories.

Part 2: Designing a Robust Inter-Laboratory Comparison Study

The credibility of an inter-laboratory study hinges on its design. The following workflow outlines the critical steps from conception to execution.

Inter_Lab_Study_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives (Method Validation, Lab Proficiency) B Select Participating Laboratories (n > 5) A->B C Prepare Homogeneous Test Material (Atenolol API) B->C D Characterize Test Material (Assay and Impurity Profile) C->D E Spike with Key Impurities (e.g., Impurity A, F) D->E F Develop & Distribute Study Protocol & SOPs E->F G Distribute Blinded Samples (Controlled Conditions) F->G H Laboratories Perform Analysis (Adherence to SOP) G->H I Collect & Collate Raw Data and Chromatograms H->I J Perform Statistical Analysis (Z-Score, Outlier Tests) I->J K Issue Final Report (Performance Evaluation, Method Insights) J->K

Caption: Workflow for executing a pharmaceutical inter-laboratory comparison study.

Experimental Protocol: Study Design
  • Objective Definition: Clearly state the purpose: to assess the reproducibility of a specific HPLC method for Atenolol impurity analysis and to evaluate the proficiency of participating laboratories.

  • Participant Selection: Recruit a sufficient number of laboratories (ideally 8-15) to ensure statistical significance.[4] Participants should represent a cross-section of typical testing environments (e.g., R&D, QC, contract labs).

  • Test Material Preparation:

    • Obtain a single, homogeneous batch of Atenolol API.

    • Thoroughly characterize this batch to establish a baseline impurity profile.

    • Prepare a study sample by spiking the API with known concentrations of certified reference standards for key impurities (e.g., Impurity A and Impurity F) at levels relevant to specification limits (e.g., 0.15% w/w). This creates a "known" value against which laboratory results can be compared.

    • Prepare a second "unspiked" sample from the same batch for qualitative identification and to assess the limit of quantification.

  • Sample Distribution: Distribute the spiked and unspiked samples to all participating laboratories under controlled conditions. Samples should be blinded to prevent analytical bias.

  • Protocol and SOPs: Provide all participants with a detailed, unambiguous analytical method protocol and Standard Operating Procedures (SOPs) for sample preparation, instrument setup, and data reporting.

Part 3: The Standardized Analytical Protocol (RP-HPLC)

Providing a clear, prescriptive method is crucial for minimizing variability arising from procedural differences.

Experimental Protocol: HPLC Method for Atenolol Impurities
  • Instrumentation: An HPLC system equipped with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18).

    • Rationale: A standard length C18 column provides a good balance of resolution, efficiency, and robustness, making it a common workhorse in QC labs.[9]

  • Mobile Phase:

    • Buffer (A): 1.0 g of Octane-1-Sulphonic acid sodium salt and 0.4 g of Tetra-n-butyl ammonium hydrogen Sulphate in 800 mL of water. Add 20 volumes of Tetrahydrofuran and 180 volumes of methanol. Adjust pH to 3.0 ± 0.2 with phosphoric acid.[7]

    • Rationale: This ion-pair buffer system is designed to improve the peak shape of basic compounds like Atenolol and its impurities, while the organic modifiers control retention and selectivity.[7]

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: 226 nm.[9]

    • Rationale: This wavelength provides a good response for both Atenolol and its key aromatic impurities.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the Atenolol sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Part 4: Data Analysis and Performance Evaluation

The core of the comparison lies in the statistical treatment of the collected data. The goal is to establish a consensus value for the impurity levels and then measure each laboratory's deviation from that consensus.

Data_Analysis_Flow A Receive Data Packages from All Labs B Verify Data Integrity (Completeness, SOP Adherence) A->B C Tabulate Reported Values (% w/w for each impurity) B->C D Outlier Detection (e.g., Grubbs' Test) C->D G Calculate Z-Score for Each Lab Z = (x_i - x_pt) / σ_pt E Calculate Assigned Value (x_pt) (Robust Mean or Median of valid data) D->E Remove Outliers F Calculate Proficiency SD (σ_pt) (Robust Standard Deviation) E->F F->G H Performance Evaluation G->H I |Z| ≤ 2.0 (Satisfactory) H->I J 2.0 < |Z| < 3.0 (Questionable) H->J K |Z| ≥ 3.0 (Unsatisfactory) H->K

Caption: Logical flow for the statistical analysis of inter-laboratory data.

Statistical Analysis

Robust statistical methods are preferred as they are less influenced by outliers. The Z-score is a widely accepted metric for evaluating performance in proficiency tests.[11][12]

  • Data Collation: Collect the reported percentage (% w/w) of Impurity A and Impurity F from all participating laboratories.

  • Outlier Screening: Before calculating statistics, screen the data for outliers using methods like Grubbs' test or Cochran's test.[12] Any statistically identified outliers should be investigated and may be excluded from the calculation of the assigned value.

  • Calculation of Assigned Value (x_pt): This is the consensus value that is considered the best estimate of the true concentration. It is typically calculated as the robust mean or median of the results from all competent laboratories.[11]

  • Calculation of Proficiency Standard Deviation (σ_pt): This value represents the expected spread of results among proficient laboratories.

  • Z-Score Calculation: For each laboratory (i), the Z-score is calculated for each impurity using the formula:

    • Z = (xᵢ - xₚₜ) / σₚₜ

    • Where xᵢ is the value reported by the laboratory, xₚₜ is the assigned value, and σₚₜ is the proficiency standard deviation.

Interpretation of Results

The Z-scores are interpreted as follows:

  • |Z| ≤ 2.0: The result is considered Satisfactory . The laboratory's performance is acceptable.

  • 2.0 < |Z| < 3.0: The result is considered Questionable or a warning signal. This warrants an internal investigation by the laboratory.

  • |Z| ≥ 3.0: The result is considered Unsatisfactory . This indicates a significant deviation from the consensus and requires immediate corrective action.

Hypothetical Data Summary

The final report should summarize the findings in a clear, tabular format.

Table 1: Hypothetical Inter-Laboratory Results for Atenolol Impurity A (Spiked at 0.15% w/w)

Laboratory IDReported Value (% w/w)Z-ScorePerformance
Lab 010.1520.45Satisfactory
Lab 020.148-0.55Satisfactory
Lab 030.1612.45Questionable
Lab 040.150-0.05Satisfactory
Lab 050.139-2.70Questionable
Lab 060.1510.20Satisfactory
Lab 070.149-0.30Satisfactory
Lab 080.1755.95Unsatisfactory
Assigned Value (xₚₜ) 0.1502
Proficiency SD (σₚₜ) 0.0041
(Note: Data is hypothetical. Assigned value and SD calculated after excluding Lab 08 as an outlier.)

Conclusion

A rigorously designed inter-laboratory comparison is an indispensable tool in pharmaceutical analysis. It provides objective evidence of an analytical method's robustness and transferability while serving as a critical measure of a laboratory's proficiency. By grounding the study in sound scientific principles—from understanding the impurity profile of Atenolol to applying robust statistical analysis—organizations can ensure data concordance across their networks, uphold regulatory compliance, and ultimately, safeguard patient safety.

References

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. MDPI. [Link]

  • Atenolol Impurities. SynZeal. [Link]

  • Biodegradation of Atenolol by an Enriched Nitrifying Sludge: Products and Pathways. The University of Queensland eSpace. [Link]

  • and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. Saurabh Sharad Gore. [Link]

  • Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Agilent. [Link]

  • Method Development and Validation of Atenolol Drug by Spectrophotometric and HPLC Technique in Forensic Application. Semantic Scholar. [Link]

  • Sonochemical degradation of a pharmaceutical waste, atenolol, in aqueous medium. SpringerLink. [Link]

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  • The Assay and Resolution of the Beta-Blocker Atenolol From Its Related Impurities in a Tablet Pharmaceutical Dosage Form. PubMed. [Link]

  • Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. ResearchGate. [Link]

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A Comparative Guide to the Stability of Atenolol and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a drug substance's stability profile is paramount. This guide provides an in-depth technical comparison of the stability of atenolol, a widely used beta-blocker, and its primary impurities. By elucidating the degradation pathways and providing supporting experimental data, this document serves as a practical resource for formulation development, analytical method validation, and ensuring drug product quality and safety.

Introduction to Atenolol and Its Impurities

Atenolol (2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide) is a beta-1 selective adrenergic antagonist used in the management of hypertension and other cardiovascular conditions. Like any pharmaceutical compound, atenolol is susceptible to degradation under various environmental conditions, leading to the formation of impurities. These impurities can arise from the manufacturing process or as degradation products during storage. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for these impurities to ensure the safety and efficacy of the final drug product.

This guide will focus on the comparative stability of atenolol and its key impurities under forced degradation conditions, including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress. Understanding the relative stability of the parent drug and its impurities is crucial for developing robust formulations and stability-indicating analytical methods.

Key Impurities of Atenolol

Several impurities of atenolol have been identified and are monitored as part of quality control. The chemical structures of atenolol and its prominent impurities are presented below.

Table 1: Atenolol and Its Key Impurities

Compound NameStructure
Atenolol
Impurity A (2-(4-Hydroxyphenyl)acetamide)
Impurity C (Atenolol Epoxide)
Impurity D (Chloro-diol)
Impurity G (Atenolol Acid)

Comparative Stability Under Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] The following sections detail the comparative stability of atenolol and its impurities under various stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a common degradation pathway for drugs with ester or amide functional groups. Atenolol possesses an amide group that is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of Atenolol Acid (Impurity G) .

Experimental Insight: The amide bond in atenolol is the primary site of hydrolytic cleavage. The rate of hydrolysis is dependent on pH and temperature. Studies have shown that atenolol degrades in both acidic and basic media, with the degradation being more pronounced at elevated temperatures.

One study investigated the degradation of atenolol in 0.1 M HCl and 0.1 M NaOH at 80°C. The results indicated significant degradation of atenolol and the formation of Impurity G.[2]

Comparative Stability:

  • Atenolol: Susceptible to hydrolysis, leading to the formation of Impurity G.

  • Impurity G (Atenolol Acid): As the final product of hydrolysis, Impurity G is stable under these conditions and tends to accumulate.

  • Other Impurities: The stability of other impurities under hydrolytic stress is less documented, but those lacking the amide group, such as Impurity A, would not undergo this specific degradation pathway.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. The atenolol molecule has several sites susceptible to oxidation, including the secondary alcohol and the ether linkage.

Experimental Insight: Forced degradation studies using hydrogen peroxide (H₂O₂) have shown that atenolol is labile to oxidative stress.[3] The degradation pathways can be complex, involving the formation of multiple degradation products. One study identified a significant degradation product (DP1) under oxidative stress.[3]

Comparative Stability:

  • Atenolol: Shows significant degradation under oxidative conditions.

  • Degradation Products: The specific oxidative degradation products are often different from those formed under other stress conditions. Their own stability under further oxidative stress would need to be individually assessed.

Photodegradation

Photostability is a critical attribute for drug substances and products. Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive molecules.

Experimental Insight: Atenolol is known to be photosensitive.[4] Photodegradation studies have shown that exposure to UV light leads to the formation of several photoproducts. The major photodegradation product identified at pH 7.4 is 2-(4-hydroxyphenyl)acetamide (Impurity A) .[4] The extent of photodegradation has been observed to increase as the pH decreases.[4]

Comparative Stability:

  • Atenolol: Unstable upon exposure to UV light, particularly in solution.

  • Impurity A: As a major photoproduct, its formation indicates a key degradation pathway. Impurity A itself may be susceptible to further photodegradation.

  • Other Impurities: The photostability of other impurities would depend on their individual chromophores and chemical structures.

Thermal Degradation

Elevated temperatures can accelerate degradation reactions. Understanding the thermal stability of a drug substance is crucial for determining appropriate storage conditions.

Experimental Insight: Atenolol has been found to be relatively stable to dry heat. However, in solution, thermal stress can accelerate hydrolytic and oxidative degradation. One study showed that atenolol in solution was stable up to 70°C, but degradation was observed at higher temperatures.[2]

Comparative Stability:

  • Atenolol: Generally stable in solid form at moderate temperatures but can degrade in solution at elevated temperatures.

  • Impurities: The thermal stability of the impurities would vary. For example, impurities formed through thermal degradation would be expected to be more stable under those conditions than the parent drug.

Experimental Protocols

To provide a practical framework for researchers, detailed protocols for forced degradation studies and the corresponding HPLC analysis are provided below.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies on atenolol.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Atenolol Atenolol Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Atenolol->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Atenolol->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Atenolol->Oxidation Photo Photolytic Stress (UV/Vis light) Atenolol->Photo Thermal Thermal Stress (e.g., 80°C in solution) Atenolol->Thermal Neutralization Neutralization (for acid/base samples) Acid->Neutralization Base->Neutralization Dilution Dilution to appropriate concentration Oxidation->Dilution Photo->Dilution Thermal->Dilution Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC Hydrolytic_Degradation Atenolol Atenolol ImpurityG Impurity G (Atenolol Acid) Atenolol->ImpurityG H⁺ or OH⁻, H₂O, Δ

Caption: Hydrolytic degradation pathway of atenolol to Impurity G.

Photodegradation Pathway

Photodegradation_Pathway Atenolol Atenolol ImpurityA Impurity A Atenolol->ImpurityA Other Other Photoproducts Atenolol->Other

Caption: Photodegradation pathways of atenolol.

Authoritative Grounding and Regulatory Context

The control of impurities in drug substances and products is mandated by regulatory agencies worldwide. The ICH (International Council for Harmonisation) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). Pharmacopoeias like the USP and EP provide specific monographs for atenolol that list the known impurities and their acceptance criteria.

The European Pharmacopoeia monograph for atenolol, for instance, specifies limits for impurities such as Impurity B, F, G, I, and J. [5]These monographs are critical references for ensuring that the levels of impurities in the final product are within safe limits. The USP General Chapter <1086> provides further guidance on impurities in drug substances and drug products. [3][6]

Conclusion

This guide has provided a comprehensive comparison of the stability of atenolol and its key impurities under various stress conditions. The primary degradation pathways for atenolol include hydrolysis of the amide group to form Impurity G and photodegradation to form Impurity A. Atenolol is also susceptible to oxidative degradation.

For researchers and drug development professionals, this information is critical for:

  • Formulation Development: Designing formulations that protect atenolol from degradation by controlling factors such as pH and exposure to light.

  • Analytical Method Development: Establishing and validating stability-indicating HPLC methods that can effectively separate and quantify atenolol and all potential impurities.

  • Regulatory Compliance: Ensuring that the levels of impurities in the drug substance and drug product meet the specifications outlined in the relevant pharmacopoeias and regulatory guidelines.

By applying the knowledge and experimental protocols presented in this guide, scientists can ensure the development of safe, effective, and stable atenolol drug products.

References

  • Atenolol. European Pharmacopoeia 10.1. (URL: [Link])

  • Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets - ResearchGate. (URL: [Link])

  • Gore, S. S. (2024). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. International Journal of Pharmaceutical Research and Applications, 9(1), 269-287. (URL: [Link])

  • Krzek, J., & Kwiecień, A. (2006). Stability of Atenolol, Acebutolol and Propranolol in Acidic Environment Depending on its Diversified Polarity. Acta Poloniae Pharmaceutica - Drug Research, 63(5), 411-417. (URL: [Link])

  • Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations - Longdom Publishing. (URL: [Link])

  • USP General Chapter <1086> Impurities in Drug Substances and Drug Products. (URL: [Link])

  • Photodegradation studies on Atenolol by liquid chromatography | Request PDF - ResearchGate. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (URL: [Link])

  • Stability Study of Atenolol and validation of its HPLC Quantification method. (URL: [Link])

  • USP Monographs:
  • European Pharmacopoeia. (URL: not available)
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (URL: [Link])

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A Senior Application Scientist's Guide to Comparing Impurity Profiles in Different Atenolol Brands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Atenolol, a widely prescribed beta-blocker for managing hypertension and angina, must adhere to stringent purity standards to ensure patient safety and therapeutic efficacy.[1] Impurities, which can originate from the manufacturing process, degradation, or storage, can compromise the drug's quality and potentially introduce toxic effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the impurity profiles of different atenolol brands. It details a robust, validated High-Performance Liquid Chromatography (HPLC) method, explains the rationale behind the experimental choices, and aligns the entire process with international regulatory standards.

Introduction: The Critical Role of Impurity Profiling

Atenolol functions as a competitive antagonist at beta-adrenergic receptors, primarily in cardiac muscle, to reduce heart rate and blood pressure.[2] The presence of any substance other than the active pharmaceutical ingredient (API), atenolol, is considered an impurity. The International Council for Harmonisation (ICH) provides a clear framework for classifying and controlling these impurities to safeguard public health.[3][4]

The objective of impurity profiling is not merely to detect and quantify these unwanted substances but to understand their origin and control their levels within toxicologically safe limits. This guide offers the technical details and expert insights necessary to conduct a rigorous comparative analysis of atenolol products, ensuring they meet the quality standards mandated by pharmacopeias and regulatory bodies.

Understanding Atenolol Impurities

Impurities in a drug substance can be broadly categorized as organic, inorganic, and residual solvents. For atenolol, organic impurities are of primary concern and typically arise from two sources:

  • Synthesis-Related Impurities: These are by-products or unreacted intermediates from the chemical synthesis of atenolol.[2] Common examples include Atenolol Related Compound A (2-(4-Hydroxyphenyl)acetamide), Related Compound B, and others that are structurally similar to the parent molecule.[2][5][6]

  • Degradation Products: These impurities form when atenolol is exposed to stress conditions such as light, heat, humidity, acid/base hydrolysis, or oxidation over time.[7][8] Forced degradation studies are essential to identify these potential degradants and establish the stability-indicating nature of the analytical method.[7][8]

Several known impurities are listed in major pharmacopeias like the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP).[2][6] These include, but are not limited to:

  • Atenolol Related Compound A (Impurity A): 2-(4-Hydroxyphenyl)acetamide[2][5]

  • Atenolol Related Compound B (Impurity B)

  • Atenolol Related Compound C (Impurity C): 2-[4-[[(2RS)oxiran-2-yl]methoxy]phenyl] acetamide[2]

  • Atenolol Related Compound D (Impurity D): 2-[4-[(2RS)-3-chloro-2-hydroxypropxy] phenyl]acetamide[2]

  • Atenolol Related Compound E (Impurity E) [6]

  • Atenolol Related Compound F (Impurity F) [6][9]

Analytical Methodology: A Self-Validating HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying atenolol and its related substances due to its high resolution, sensitivity, and reproducibility.

Causality Behind Experimental Choices

The selection of a robust HPLC method is paramount. A reversed-phase C18 column is the preferred stationary phase for this analysis.[1] Its nonpolar nature provides excellent retention for the moderately polar atenolol and its impurities, allowing for effective separation based on subtle differences in their hydrophobicity. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve the best resolution. The use of an ion-pairing agent like octane-1-sulfonic acid sodium salt can further enhance the retention and separation of polar, ionizable compounds.[10] A UV detector set at an appropriate wavelength (e.g., 226 nm) provides high sensitivity for atenolol and its chromophoric impurities.[7]

Detailed Experimental Protocol for Impurity Profiling

This protocol is designed to be a self-validating system, incorporating principles from the ICH Q2(R1) guideline on the validation of analytical procedures.[11][12]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Data Acquisition and Processing Software

Chromatographic Conditions:

Parameter Specification Rationale
Column C18, 250 mm x 4.6 mm, 5 µm particle size Industry-standard for separating moderately polar compounds. Provides high efficiency and resolution.
Mobile Phase Buffered Methanol/Water mixture. Example: A mixture of methanol, tetrahydrofuran, and a potassium dihydrogen phosphate buffer with ion-pairing agents, adjusted to pH 3.0.[10] The organic modifier (methanol/THF) controls the elution strength. The buffer maintains a constant pH to ensure consistent ionization and retention of analytes.
Flow Rate 0.6 mL/min[7] An optimized flow rate to ensure good separation within a reasonable analysis time without generating excessive backpressure.
Detection UV at 226 nm[7] Wavelength at which atenolol and its key impurities exhibit significant absorbance, ensuring high sensitivity.
Injection Volume 20 µL A standard volume that balances sensitivity with the risk of column overloading.

| Column Temp. | 30°C | Maintained temperature ensures reproducible retention times and peak shapes. |

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve USP Atenolol RS and certified reference standards of known impurities in the mobile phase to prepare a stock solution.

    • Perform serial dilutions to create working standards at concentrations relevant to the specification limits (e.g., 0.1% to 0.5% of the nominal sample concentration).

  • Sample Preparation:

    • Accurately weigh and transfer a quantity of powdered tablets equivalent to 100 mg of atenolol into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • Chromatographic Run & Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the standard solutions and then the sample solutions.

    • Identify impurities in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Calculate the percentage of each impurity using the area normalization method or against a qualified external standard.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[11][12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention times of atenolol and its impurities in a blank chromatogram and by performing forced degradation studies.[7][10]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This should be established over a range from the reporting level of the impurity to 120% of the specification.[11]

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. Both should be assessed across the specified range.[11][12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Visualizing the Workflow

A systematic workflow is crucial for achieving reproducible and reliable results in impurity profiling.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Comparison Sample Receive Atenolol Samples (Brand A, B, C) System System Suitability Test (SST) Sample->System Standard Prepare Reference Standards (Atenolol & Impurities) Standard->System MobilePhase Prepare & Degas Mobile Phase MobilePhase->System Inject Inject Samples & Standards System->Inject SST Pass Acquire Acquire Chromatographic Data (UV @ 226nm) Inject->Acquire Integrate Integrate Peaks & Identify Impurities Acquire->Integrate Quantify Quantify Impurities (% Area Normalization) Integrate->Quantify Compare Compare Impurity Profiles (Table & Analysis) Quantify->Compare Report Generate Final Comparison Report Compare->Report

Sources

A Practical Guide to Analytical Method Validation: Adhering to ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of your data is paramount. The analytical methods you employ are the bedrock of this integrity, providing the evidence for a drug product's safety, efficacy, and quality. This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple checklist of validation requirements. It delves into the scientific rationale behind the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering practical insights and robust experimental protocols to ensure your analytical methods are not just compliant, but scientifically sound and defensible.[1][2][3]

The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[4][5][6] This guide will dissect the core validation parameters, providing a framework for their evaluation and offering a comparative analysis of their application.

The Lifecycle of an Analytical Method: A Holistic View

Before dissecting individual validation parameters, it's crucial to understand that method validation is not a singular event but part of a continuous lifecycle.[7] This lifecycle begins with method development, progresses to validation, and continues with ongoing monitoring and potential revalidation as needed.[4][7]

G Dev Method Development Val Method Validation (ICH Q2) Dev->Val Transfer Routine Routine Use & Monitoring Val->Routine Implementation Reval Revalidation Routine->Reval Change Control Reval->Routine

Caption: The continuous lifecycle of an analytical method.

Core Validation Parameters: A Deep Dive

The ICH Q2(R1) guideline outlines several key parameters to assess the validity of an analytical method.[8] The specific parameters required depend on the type of analytical procedure.

Validation Characteristic Identification Impurities (Quantitative) Impurities (Limit Test) Assay (Content/Potency)
Specificity YesYesYesYes
Linearity NoYesNoYes
Range NoYesNoYes
Accuracy NoYesNoYes
Precision
   RepeatabilityNoYesNoYes
   Intermediate PrecisionNoYesNoYes
Detection Limit (LOD) NoNoYesNo
Quantitation Limit (LOQ) NoYesNoNo
Robustness YesYesYesYes
Specificity: The Art of Discrimination

Expert Insight: Specificity is the cornerstone of a reliable analytical method. It's the unequivocal ability to assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][9][10] A lack of specificity can lead to inaccurate quantification and a false assessment of a product's purity and stability.[11][12]

Experimental Protocol: Specificity for a Chromatographic Assay

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[10][12]

  • Placebo and Blank Analysis: Analyze a placebo (formulation without the active pharmaceutical ingredient - API) and a blank (solvent) to ensure no interfering peaks at the retention time of the analyte.[10]

  • Spiked Sample Analysis: Spike the drug product with known impurities and degradation products to demonstrate that the method can separate the analyte from these components.[4]

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity, ensuring the analyte peak is spectrally homogeneous.[4]

Acceptance Criteria: The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.

Linearity & Range: Establishing a Proportional Relationship

Expert Insight: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][5] Understanding the linear range is critical for accurate quantification across different sample concentrations. A common pitfall is assuming linearity without sufficient data points or over an inappropriately wide range.[11]

Experimental Protocol: Linearity

  • Standard Preparation: Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected range of the assay.[4][13][14]

  • Analysis: Analyze each standard solution in triplicate.

  • Data Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis.

Data Presentation: Linearity Results

Concentration (µg/mL)Response (Peak Area) - Replicate 1Response (Peak Area) - Replicate 2Response (Peak Area) - Replicate 3Mean Response
8079850801507990079967
9090100899509005090033
100100200100050100150100133
110110300110100110250110217
120120500120300120400120400

Acceptance Criteria:

  • Correlation Coefficient (r²): Typically ≥ 0.995.[8]

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should be randomly scattered around the regression line.

Accuracy: Closeness to the Truth

Expert Insight: Accuracy represents the closeness of the test results to the true value.[15] It is a measure of the systematic error of the method. Inaccurate methods can lead to the release of out-of-specification batches or the rejection of acceptable ones, both with significant financial and regulatory consequences.

Experimental Protocol: Accuracy (Spike Recovery Method)

  • Sample Preparation: Spike a placebo with known amounts of the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[4][14][16] Prepare at least three replicates at each level.

  • Analysis: Analyze the spiked samples and a standard solution of the analyte.

  • Calculation: Calculate the percentage recovery of the analyte.

Data Presentation: Accuracy Results

Spike LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.2100.2%
120%120.0119.899.8%

Acceptance Criteria: The mean percent recovery should typically be within 98.0% to 102.0% for an assay of a drug substance or finished product.[17]

Precision: Consistency and Reproducibility

Expert Insight: Precision is the measure of the random error of a method and is typically expressed as the relative standard deviation (%RSD). It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[4]

  • Intermediate Precision (Inter-assay precision): Within-laboratory variations, such as different days, different analysts, or different equipment.[4]

Poor precision can lead to highly variable results, making it difficult to determine if a product meets its specifications.

G Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

Caption: The two levels of precision in method validation.

Experimental Protocol: Precision

  • Repeatability:

    • Analyze a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each).[4][16]

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or using different equipment.

    • Compare the results from the different conditions.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be ≤ 2%.[17]

Detection Limit (LOD) & Quantitation Limit (LOQ): Measuring the Smallest Amounts

Expert Insight:

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][18][19]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][18][19]

These parameters are critical for impurity testing and degradation product analysis.

Experimental Protocol: LOD and LOQ (Based on Signal-to-Noise Ratio)

  • Sample Preparation: Prepare a series of diluted solutions of the analyte.

  • Analysis: Analyze the solutions and determine the signal-to-noise (S/N) ratio for each.

  • Determination:

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.[8][18]

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

Acceptance Criteria: The determined LOQ concentration must be verified by demonstrating acceptable precision and accuracy at that level.[20]

Robustness: Withstanding Deliberate Variations

Expert Insight: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][10][21] It provides an indication of the method's reliability during normal usage. Robustness should be evaluated during method development to ensure the method is transferable and will perform consistently in a routine QC environment.[22][23]

Experimental Protocol: Robustness

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Assess the impact of the variations on the analytical results (e.g., retention time, peak area, resolution).

Data Presentation: Robustness Study

Parameter VariedVariationRetention Time (min)Peak AreaResolution
Nominal -5.21005002.5
pH +0.25.11003002.4
-0.25.31006002.6
Temperature +5°C5.01004502.4
-5°C5.41005502.6

Acceptance Criteria: The results should remain within the system suitability criteria for the method, and there should be no significant impact on the accuracy and precision of the results.

Conclusion: A Commitment to Quality

Thorough analytical method validation is not merely a regulatory hurdle; it is a fundamental scientific practice that ensures the quality and safety of pharmaceutical products. By understanding the principles behind the ICH Q2(R1) guidelines and implementing robust experimental protocols, you can build a comprehensive validation package that is both scientifically sound and compliant with global regulatory expectations. This commitment to quality will ultimately lead to more reliable data, faster drug development timelines, and safer medicines for patients.

References

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  • Key ICH Method Validation Parameters to Know. (2025). Altabrisa Group. Available from: [Link]

  • Method Validation and Robustness. (2006). LCGC International. Available from: [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2016). BioProcess International. Available from: [Link]

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A Senior Scientist's Guide to Selecting the Optimal HPLC Column for Atenolol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Analytical Challenge of Atenolol

Atenolol is a selective β1-receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and angina pectoris.[1] Its accurate and precise quantification is paramount in pharmaceutical quality control, formulation development, and clinical pharmacokinetic studies. As a hydrophilic and basic compound (pKa ≈ 9.6), atenolol presents a unique set of challenges for High-Performance Liquid Chromatography (HPLC) method development.[2][3] Its polar nature can lead to poor retention on traditional reversed-phase columns, while its basic secondary amine group can interact with residual acidic silanols on the silica stationary phase, often resulting in poor peak shape, a phenomenon known as "peak tailing".[4][5]

This guide provides a comprehensive comparison of different HPLC column technologies for the analysis of atenolol. We will delve into the mechanistic principles behind column selection, present comparative experimental data, and offer a robust, self-validating protocol to empower researchers and drug development professionals to make informed decisions for their analytical needs.

The Causality Behind Column Selection: Understanding Atenolol's Chemistry

The key to a successful separation lies in understanding the physicochemical properties of atenolol and how they dictate its interaction with the HPLC stationary and mobile phases.

  • Polarity and Hydrophobicity (Log P): Atenolol is a polar molecule, with a low octanol-water partition coefficient (Log P) of approximately 0.16.[6] This hydrophilicity means it has a weak affinity for non-polar stationary phases like C18, making it challenging to achieve adequate retention in highly aqueous mobile phases.

  • Basic Nature (pKa): With a pKa of 9.6, the secondary amine in atenolol's side chain is protonated and positively charged at mobile phase pH values below this.[2] This positive charge can lead to strong, undesirable ionic interactions with deprotonated, negatively charged silanol groups (Si-O⁻) on the surface of silica-based columns, particularly at mid-range pH (>3).[4][7][8] This secondary interaction is a primary cause of peak tailing, which compromises peak integration, accuracy, and resolution.[4][8]

Therefore, the ideal column for atenolol should either mitigate these silanol interactions or utilize an alternative retention mechanism altogether.

Comparative Performance Analysis of HPLC Columns

The choice of HPLC column has a profound impact on the quality of the chromatographic data. Below is a comparison of several column chemistries commonly employed for the analysis of atenolol and similar basic compounds.

The Workhorse: C18 (Octadecylsilane) Columns

Conventional L1 packing, or C18, is the most common reversed-phase material.[9] While widely available, older "Type A" silica columns often exhibit significant peak tailing for basic compounds like atenolol due to a higher concentration of acidic silanols.[5]

Insight: Modern C18 columns, particularly those made from high-purity silica and featuring advanced end-capping, are designed to minimize these secondary interactions. End-capping chemically derivatizes most of the accessible silanol groups, creating a more inert surface and dramatically improving peak shape for basic analytes.[4][10]

The Alternative Reversed-Phase: C8 (Octylsilane) Columns

C8 columns have a shorter alkyl chain than C18, making them less hydrophobic.

Insight: For a polar compound like atenolol, a C8 column can sometimes provide sufficient retention while allowing for the use of a higher proportion of organic modifier in the mobile phase, which can lead to faster analysis times. A stability-indicating method was successfully developed using a C8 column with a mobile phase of acetonitrile, methanol, and a pH 5 phosphate buffer. This demonstrates that with careful mobile phase optimization, C8 columns are a viable option.

Alternative Selectivity: Phenyl Columns

Phenyl columns utilize phenyl groups bonded to the silica surface. This offers a different separation mechanism based on π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[11]

Insight: This alternative selectivity can be highly effective when C18 or C8 columns fail to provide adequate resolution, especially in complex mixtures.[11][12] The π-π interactions can provide unique retention and selectivity for aromatic compounds like atenolol, potentially improving separation from related impurities or co-formulated drugs.[12]

The Polar Specialist: HILIC (Hydrophilic Interaction Liquid Chromatography) Columns

HILIC is an excellent alternative for polar compounds that are poorly retained by reversed-phase chromatography.[13] It utilizes a polar stationary phase (e.g., bare silica, or phases with bonded polar functional groups) and a mobile phase with a high concentration of organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[13]

Insight: HILIC has been successfully applied to the simultaneous analysis of atenolol and other drugs in biological matrices like urine.[14][15] A method using a Kinetex HILIC column with an acetonitrile/ammonium acetate buffer gradient demonstrated the power of this technique for separating polar acidic and basic drugs in a single run.[14][15]

Performance Data Summary

Column TypeDimensions (L x ID, dp)Mobile PhaseFlow Rate (mL/min)Retention Time (approx. min)Tailing Factor (As)UV Wavelength (nm)Source
C18 (End-capped) 250 x 4.6 mm, 5 µmMethanol:Water (50:50) + 0.1% TFA1.0~4.5< 1.5276[16]
C8 250 x 4.6 mm, 5 µmACN:Methanol:0.02M Phosphate Buffer pH 5 (20:20:60)1.0~6.0Not specified226
Mixed-Mode (RP/Cation-Exchange) 100 x 3.2 mm, 2.7 µmACN (40%) with 30 mM Ammonium Formate pH 30.6~2.5Not specified255[17]
HILIC 150 x 2.1 mm, 2.6 µmGradient: ACN with 5 mM Ammonium Acetate pH 6Not specified~5.0Not specified227/275[14][15]

Note: Performance characteristics are highly method-dependent and will vary with specific instruments, mobile phase composition, and other experimental conditions.

Visualizing the Process and Interactions

Diagrams can clarify complex workflows and chemical interactions.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Atenolol Standard/Sample p2 Dissolve in Diluent (e.g., Mobile Phase) p1->p2 p3 Sonicate to Ensure Complete Dissolution p2->p3 p4 Filter through 0.45 µm Syringe Filter p3->p4 h1 Equilibrate HPLC System & Column p4->h1 h2 Inject Prepared Sample/Standard h1->h2 h3 Isocratic/Gradient Elution h2->h3 h4 UV Detection (e.g., 226 nm) h3->h4 d1 Integrate Peak Area h4->d1 d2 Calculate System Suitability Parameters d1->d2 d3 Quantify Concentration via Calibration Curve d2->d3

Caption: High-level workflow for HPLC analysis of Atenolol.

Interactions cluster_sp C18 Stationary Phase cluster_analyte Atenolol (at pH < 9.6) sp Hydrophobic C18 Chains Residual Silanol (Si-OH) atenolol Aromatic Ring Protonated Amine (R-NH2+) atenolol:ring->sp:c18  Primary Interaction  (Hydrophobic) atenolol:amine->sp:sil  Secondary Interaction  (Ionic - Causes Tailing)

Caption: Atenolol's interactions with a C18 stationary phase.

A Self-Validating Experimental Protocol: Reversed-Phase HPLC for Atenolol

This protocol describes a robust, validated method for the quantification of atenolol, incorporating system suitability tests to ensure data integrity. This method is adapted from established pharmacopeial and literature methods.[18][19][20]

1. Reagents and Materials

  • Atenolol Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (85%)

  • Water (HPLC Grade or Milli-Q)

2. Chromatographic System

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Data Acquisition: Chromatography Data System (CDS).

3. Mobile Phase Preparation (pH 3.0 Phosphate Buffer:Methanol)

  • Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in water to make a 25 mM solution. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase: Mix the prepared buffer and methanol in a ratio of 70:30 (v/v). Filter through a 0.45 µm membrane filter and degas before use.

    • Rationale: A pH of 3.0 ensures that the residual silanol groups on the column are fully protonated (not ionized), minimizing secondary ionic interactions with the protonated atenolol molecule, leading to improved peak symmetry.[7]

4. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Atenolol Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample (e.g., ground tablet powder) in the mobile phase to achieve a final concentration within the calibration range. Sonicate for 10-15 minutes to ensure complete extraction and filter through a 0.45 µm syringe filter prior to injection.[21]

5. HPLC Method Parameters

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 226 nm

    • Rationale: Atenolol exhibits a strong UV absorbance maximum at approximately 226 nm, providing high sensitivity for detection.[18][2]

6. System Suitability Testing (SST) - The Self-Validating Step Before running samples, perform at least five replicate injections of a working standard solution. The system is deemed suitable for analysis only if the following criteria are met:

  • Tailing Factor (Asymmetry): Not more than 2.0.[21][22]

  • Theoretical Plates (N): Greater than 2000.

  • Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.

    • Rationale: SST ensures that the chromatographic system (instrument, column, and mobile phase) is performing adequately on the day of analysis. Meeting these pre-defined criteria provides confidence in the accuracy and precision of the subsequent sample results.

Conclusion and Recommendations

Selecting the optimal HPLC column for atenolol analysis requires a balance between achieving sufficient retention and ensuring excellent peak symmetry.

  • For routine quality control and assays: A modern, high-purity, end-capped C18 or C8 column is typically the most robust and reliable choice. When paired with an optimized mobile phase at a low pH (around 3.0), these columns can deliver symmetric peaks and reproducible results.

  • For complex samples or method development challenges: When standard reversed-phase columns fail to provide the necessary selectivity to separate atenolol from impurities or other active ingredients, a Phenyl column should be considered as a powerful alternative due to its unique π-π interaction capabilities.

  • For highly polar applications or bioanalysis: A HILIC column is the preferred choice when atenolol is analyzed alongside other very polar compounds or when dealing with complex biological matrices where reversed-phase methods may lack sufficient retention.

Ultimately, the best column is one that is validated for the specific application. By understanding the chemical principles at play and systematically evaluating performance, researchers can develop robust and reliable HPLC methods for the analysis of atenolol that meet the highest standards of scientific integrity.

References

  • HPLC Application Note: USP method - Atenolol using Purospher STAR columns. Merck Millipore. 19

  • USP Methods for the Analysis of Atenolol using the Legacy L1 Column. SIELC Technologies. 9

  • Atenolol Tablet Analyzed with HPLC. MicroSolv Technology Corporation. 21

  • Atenolol Ph. Eur. Monograph Application Note. Phenomenex. 23

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 4

  • Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Longdom Publishing. 18

  • How to Reduce Peak Tailing in HPLC? Phenomenex. 5

  • HPLC Methods for analysis of Atenolol. HELIX Chromatography. 17

  • The Secrets of Good Peak Shape in HPLC. ResearchGate.

  • Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. ResearchGate.

  • Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Atenolol in Pharmaceutical Preparations. Latin American Journal of Pharmacy.

  • Atenolol. PubChem.

  • HILIC-DAD Method for Simultaneous Determination of Acid and Basic Drugs: Application to the Quantitation of Ibuprofen, Atenolol, and Salbutamol in Urine After Solid-Phase Extraction. MDPI.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • Why it matters and how to get good peak shape. Agilent.

  • RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Scholars Research Library.

  • PRODUCT MONOGRAPH pms-ATENOLOL. Pharmascience Inc.

  • Atenolol. Wikipedia.

  • What is the Difference Between C18 and Phenyl Column. Pediaa.com.

  • ANALYTICAL METHOD VALIDATION OF RP-HPLC FOR THE ESTIMATION OF ATENOLOL AND AMLODIPINE BESYLATE IN BULK AND TABLET DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Medicine.

  • HILIC-DAD Method for Simultaneous Determination of Acid and Basic Drugs: Application to the Quantitation of Ibuprofen, Atenolol, and Salbutamol in Urine After Solid-Phase Extraction. ResearchGate.

  • HPLC Method for Determination of Atenolol in Human Plasma and Application to a Pharmacokinetic Study in Turkey. Journal of Chromatographic Science, Oxford Academic.

  • Atenolol CID 2249. PubChem, NIH.

  • Atenolol. European Pharmacopoeia.

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent.

  • Atenolol quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study. PMC, NIH.

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns.

  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Chromatography Today.

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A Comparative Analysis of Atenolol Synthesis Routes and Their Impact on Impurity Profiles

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers, scientists, and drug development professionals on navigating the synthetic landscape of Atenolol to minimize impurity formation and ensure drug product quality.

In the synthesis of active pharmaceutical ingredients (APIs), the chosen chemical route is a critical determinant of the final product's purity. For a widely used beta-blocker like Atenolol, understanding the relationship between the synthesis pathway and the resulting impurity profile is paramount for ensuring safety and efficacy. This guide provides an in-depth comparative analysis of the common synthesis routes for Atenolol, with a focus on the formation of process-related impurities. By examining the mechanistic origins of these impurities, we aim to equip researchers and drug development professionals with the knowledge to select and optimize synthetic strategies that yield high-purity Atenolol.

The Significance of Impurity Profiling in Atenolol Synthesis

Atenolol, chemically known as 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide, is a cornerstone in the management of cardiovascular diseases such as hypertension and angina.[1] The seemingly straightforward structure of Atenolol belies the complexity of its synthesis, which can give rise to a variety of impurities. These impurities can originate from starting materials, intermediates, by-products, and degradation products. Regulatory bodies worldwide mandate stringent control over impurity levels in APIs, as even trace amounts can have unintended pharmacological or toxicological effects. Therefore, a thorough understanding of the impurity profile associated with each synthetic route is not merely an academic exercise but a critical aspect of drug development and manufacturing.

Common Synthesis Routes of Atenolol: A Head-to-Head Comparison

The industrial synthesis of Atenolol has evolved, with several routes being developed to improve yield, reduce costs, and enhance purity. The most prevalent methods start from 2-(4-hydroxyphenyl)acetamide and involve its reaction with an epoxide-containing reagent.[2] Here, we will dissect two major pathways and analyze their inherent impurity challenges.

Route 1: The Epichlorohydrin Route

This is arguably the most common and industrially practiced route for Atenolol synthesis.[2][3] It typically involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin in the presence of a base, followed by the opening of the resulting epoxide ring with isopropylamine.

Reaction Scheme:

  • Step 1: Epoxidation: 2-(4-hydroxyphenyl)acetamide reacts with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (an epoxide intermediate, often referred to as Impurity C).[4][5]

  • Step 2: Amination: The epoxide intermediate is then reacted with isopropylamine to open the epoxide ring and form Atenolol.

Impurity Profile Analysis:

This route, while efficient, is prone to the formation of several key impurities:

  • Dimeric Impurities: A significant challenge in this route is the formation of a dimeric by-product (Impurity 2c in some literature). This occurs when the phenoxide of 2-(4-hydroxyphenyl)acetamide attacks a second molecule of the epoxide intermediate instead of epichlorohydrin.[4] The formation of this impurity is influenced by the stoichiometry of the reactants and the reaction conditions.[4]

Mechanistic Insights into Impurity Formation:

The formation of Impurity D is a classic example of competing nucleophilic reactions. The epoxide ring can be opened by either the desired nucleophile (isopropylamine) or by chloride ions. Controlling the pH and ensuring the complete consumption of epichlorohydrin are crucial to minimize this impurity. The dimeric impurity formation is a consequence of the reactivity of the intermediate epoxide. Optimizing the addition rate and stoichiometry of epichlorohydrin can help suppress this side reaction.[4]

Route 2: The Glycidol Route

An alternative approach involves the use of glycidol or a protected form of glycidol. This route aims to circumvent some of the issues associated with epichlorohydrin, such as the formation of chlorinated impurities.

Reaction Scheme:

  • Step 1: Etherification: 2-(4-hydroxyphenyl)acetamide is reacted with a protected glycidol derivative (e.g., solketal) or glycidol itself under basic conditions.

  • Step 2: Deprotection (if necessary) and Amination: The resulting intermediate is then deprotected (if a protected glycidol was used) and reacted with isopropylamine.

Impurity Profile Analysis:

While this route can reduce the formation of chlorinated impurities like Impurity D, it presents its own set of challenges:

  • Unreacted Starting Materials: Similar to the epichlorohydrin route, incomplete reaction in the first step can lead to the presence of 2-(4-hydroxyphenyl)acetamide in the final product.

  • Glycidol-Related Impurities: The use of glycidol can introduce impurities related to its own stability and reactivity. Polymerization of glycidol or side reactions can lead to complex impurity profiles.

  • Diol Impurity (Impurity B): Hydrolysis of the epoxide ring at any stage can lead to the formation of the corresponding diol, 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamide (Impurity B).[7]

Mechanistic Insights into Impurity Formation:

The primary advantage of the glycidol route is the elimination of a chlorine source, thereby preventing the formation of Impurity D. However, the stability of glycidol and its derivatives is a critical factor. Careful control of reaction temperature and pH is necessary to prevent unwanted side reactions. The formation of the diol impurity is often a result of the presence of water in the reaction mixture, highlighting the importance of using anhydrous solvents and reagents.

Comparative Summary of Impurity Profiles

ImpurityStructureCommon in Route 1 (Epichlorohydrin)Common in Route 2 (Glycidol)Mechanistic Origin
Impurity A 2-(4-hydroxyphenyl)acetamideYesYesIncomplete reaction of starting material.[5][6]
Impurity B 2-(4-(2,3-dihydroxypropoxy)phenyl)acetamidePossibleYesHydrolysis of the epoxide intermediate.[7]
Impurity C 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamideYesYesIncomplete amination of the epoxide intermediate.[5][6]
Impurity D 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamideYesNoNucleophilic attack of chloride ion on the epoxide ring.[5][6]
Dimeric Impurity Dimer of Atenolol precursorYesLess CommonReaction of the phenoxide with the epoxide intermediate.[4]
Impurity G 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acidPossiblePossibleHydrolysis of the amide group of Atenolol.[8][9]

Experimental Protocols for Impurity Profiling

Accurate and robust analytical methods are essential for the identification and quantification of impurities in Atenolol. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[7][10][11]

Protocol: Reverse-Phase HPLC for Atenolol and its Impurities

This protocol provides a general framework for the separation of Atenolol from its key process-related impurities. Method optimization will be required based on the specific impurity profile and available instrumentation.

1. Materials and Reagents:

  • Atenolol reference standard and impurity standards

  • HPLC grade acetonitrile, methanol, and water

  • Potassium dihydrogen phosphate (or other suitable buffer salts)

  • Ortho-phosphoric acid (for pH adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of a phosphate buffer (pH adjusted to ~3.0 with phosphoric acid) and a mixture of methanol and acetonitrile.[7][12]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[11][12]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: 225 nm or 226 nm.[11][12][13]

  • Injection Volume: 20 µL.[12]

3. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of Atenolol and each impurity standard in a suitable solvent (e.g., mobile phase or a mixture of water and methanol). Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

  • Test Solution: Accurately weigh and dissolve the Atenolol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

4. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

    • Resolution: The resolution between critical peak pairs (e.g., Atenolol and its closest eluting impurity) should be greater than 1.5.[7]

    • Tailing Factor: The tailing factor for the Atenolol peak should be less than 2.0.[7]

    • Theoretical Plates: A measure of column efficiency.

    • Repeatability: The relative standard deviation (RSD) of replicate injections of the standard solution should be less than 2.0%.[7]

5. Analysis and Data Interpretation:

  • Inject the blank (mobile phase), standard solutions, and the test solution into the HPLC system.

  • Identify the impurity peaks in the chromatogram of the test solution by comparing their retention times with those of the impurity standards.

  • Quantify the impurities using an external standard method, based on the peak areas.

Visualizing the Synthetic Pathways and Impurity Formation

To better illustrate the connection between the synthesis routes and the resulting impurities, the following diagrams are provided.

Atenolol_Synthesis_Route_1 cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination cluster_impurities Potential Impurities Start 2-(4-hydroxyphenyl)acetamide Epoxide 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (Impurity C) Start->Epoxide + Epichlorohydrin + Base ImpurityA Unreacted Starting Material (Impurity A) Start->ImpurityA Incomplete Reaction Dimer Dimeric Impurity Start->Dimer Reaction with Epoxide Atenolol Atenolol Epoxide->Atenolol + Isopropylamine ImpurityD Chlorinated Impurity (Impurity D) Epoxide->ImpurityD Side reaction with Cl- Epoxide->Dimer

Caption: Synthetic pathway of Atenolol via the Epichlorohydrin route, highlighting the formation of key impurities.

Atenolol_Synthesis_Route_2 cluster_start Starting Material cluster_step1 Step 1: Etherification cluster_step2 Step 2: Amination cluster_impurities Potential Impurities Start 2-(4-hydroxyphenyl)acetamide Intermediate Glycidyl Ether Intermediate Start->Intermediate + Glycidol/derivative + Base ImpurityA Unreacted Starting Material (Impurity A) Start->ImpurityA Incomplete Reaction Atenolol Atenolol Intermediate->Atenolol + Isopropylamine ImpurityB Diol Impurity (Impurity B) Intermediate->ImpurityB Hydrolysis ImpurityC Unreacted Intermediate (Impurity C) Intermediate->ImpurityC Incomplete Reaction

Caption: Synthetic pathway of Atenolol via the Glycidol route and its associated potential impurities.

Conclusion and Future Perspectives

The choice of a synthetic route for Atenolol has a profound impact on its impurity profile. The widely used epichlorohydrin route is efficient but requires careful control to minimize the formation of chlorinated and dimeric impurities. The glycidol route offers an alternative that avoids chlorinated by-products but introduces its own set of challenges related to the stability and reactivity of the glycidol reagent.

For drug development professionals, a deep understanding of the reaction mechanisms and the potential for side reactions is crucial for designing robust and well-controlled manufacturing processes. The implementation of sensitive and specific analytical methods, such as the HPLC method detailed in this guide, is essential for monitoring and controlling impurity levels throughout the synthesis and in the final API.

Future research in Atenolol synthesis will likely focus on the development of greener and more sustainable synthetic methods.[2][14] This includes the use of enzymatic catalysis, flow chemistry, and alternative solvent systems to further improve the purity and reduce the environmental impact of Atenolol production. By continuing to refine our understanding of the chemistry of Atenolol synthesis, we can ensure the continued availability of this vital medication at the highest standards of quality and safety.

References

  • HELIX Chromatography. HPLC Analysis of Atenolol and Related Impurities on Core-Shell Mixed-Mode Coresep 100 Column. Available at: [Link]

  • Munjewar, R. R., Farooqui, M., & Husain, S. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251. Available at: [Link]

  • Agilent Technologies. (2020). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Available at: [Link]

  • Hansen, M. B., Tennfjord, A. L., Blindheim, F. H., & Jacobsen, E. E. (2024). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 29(5), 1146. Available at: [Link]

  • ResearchGate. (2024). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... Available at: [Link]

  • Slideshare. (2017). atenolol. Available at: [Link]

  • Analytical Method Validation of RP-HPLC for the Estimation of Atenolol and Amlodipine Besylate in Bulk and Tablet Dosage Forms. (n.d.). Available at: [Link]

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. Available at: [Link]

  • Oxford Academic. (2012). HPLC Method for Determination of Atenolol in Human Plasma and Application to a Pharmacokinetic Study in Turkey. Available at: [Link]

  • Pawlak, Z., & Clark, B. J. (1992). The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis, 10(5), 329–334. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of Atenolol Impurities. Available at: [Link]

  • Di Gioia, M. L., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. International Journal of Molecular Sciences, 25(12), 6677. Available at: [Link]

  • Oxford Academic. (2012). Determination of Atenolol in Human Plasma by HPLC with Fluorescence Detection: Validation and Application in a Pharmacokinetic Study. Available at: [Link]

  • Slideshare. (2017). atenolol. Available at: [Link]

  • Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry, 6(2), 117-121. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2012). Green Chemical Route for Process Development of Atenolol Intermediate. Available at: [Link]

  • CORE. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Available at: [Link]

  • ResearchGate. (2013). Synthesis of Atenolol impurity G by conventional method. Available at: [Link]

  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • Google Patents. (n.d.). US6982349B1 - Process for producing atenolol of high optical purity.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Atenolol EP Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and safety framework for the proper handling and disposal of Atenolol EP Impurity E. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere procedural lists to explain the causality behind each step, ensuring a self-validating system of laboratory safety. The protocols outlined herein are designed to comply with major regulatory standards and protect both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Understanding the specific risks associated with this compound is the critical first step in developing a safe disposal plan. While a specific Safety Data Sheet (SDS) for this impurity is not always available, a risk assessment can be effectively constructed by examining the parent compound, Atenolol, and general principles for handling active pharmaceutical ingredients (APIs).

Atenolol itself is a beta-blocker with significant physiological effects. Its impurities, including Impurity E, must be handled with the assumption that they may possess similar or other biological activities until proven otherwise. An SDS for a general "Atenolol impurity standard" highlights potential hazards such as skin and eye irritation, and potential reproductive toxicity[1]. Therefore, treating this compound with a high degree of caution is a mandatory precautionary measure.

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
Chemical Name 2,2′-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide [2][3][4]
Synonyms Atenolol USP Related Compound E; Atenolol Bis Ether [2][3]
CAS Number 141650-31-9 [2][3][5][6]
Molecular Formula C₁₉H₂₂N₂O₅ [2][5][6]
Molecular Weight 358.4 g/mol [2]
Appearance Off-White Solid [5]

| Storage | 2-8 °C, in a dry, cool, and well-ventilated place |[1][5][6][7] |

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

To mitigate the risks identified, a combination of engineering controls and appropriate PPE is essential. The primary goal is to minimize exposure through inhalation, ingestion, and dermal contact.

Engineering Controls: All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood or a similar ventilated enclosure. This prevents the aerosolization and inhalation of the compound.

Personal Protective Equipment (PPE): PPE is not optional. The following table outlines the minimum required PPE for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Nitrile, double-gloved Prevents direct skin contact. Double-gloving provides additional protection against potential tears and permeation.
Eye Protection Chemical safety goggles or face shield Protects eyes from splashes or airborne particles. A face shield is recommended when handling larger quantities.[1]
Lab Coat Long-sleeved, cuffed Protects skin and personal clothing from contamination.[1]

| Respiratory | N95/FFP2 or higher | Required if handling powders outside of a fume hood or during spill cleanup to prevent inhalation. |

Waste Segregation and Containment: A Self-Validating Protocol

Proper segregation at the point of generation is the most critical step in the waste management process. Mixing hazardous pharmaceutical waste with non-hazardous waste leads to regulatory non-compliance and unnecessarily increases disposal costs and environmental risk.

All waste contaminated with this compound is considered hazardous pharmaceutical waste. This includes the neat compound, solutions, contaminated consumables, and spill cleanup materials. The following workflow must be followed.

cluster_types Categorize Waste Type cluster_containers Select Appropriate Container start Waste Generated (this compound) solid Solid Waste (Neat compound, contaminated wipes) start->solid Is it solid? liquid Liquid Waste (Solutions, rinsates) start->liquid Is it liquid? sharps Contaminated Sharps (Needles, glass vials) start->sharps Is it a sharp? solid_container Hazardous Solid Waste Container (Yellow with Purple Lid or clearly labeled) solid->solid_container liquid_container Hazardous Liquid Waste Container (Compatible material, sealed, clearly labeled) liquid->liquid_container sharps_container Cytotoxic Sharps Container (Puncture-proof, Purple Lid) sharps->sharps_container

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Containment Protocol:

  • Labeling: Before adding any waste, ensure the designated waste container is clearly labeled with "Hazardous Pharmaceutical Waste," the chemical name "this compound," and the relevant hazard symbols.

  • Solid Waste:

    • Carefully transfer solid impurity into a primary container (e.g., a vial).

    • Place this primary container and any contaminated items (e.g., weighing paper, gloves, wipes) into the designated hazardous solid waste container.[8][9]

    • Keep the container sealed when not in use.

  • Liquid Waste:

    • Crucially, do not dispose of any liquid waste containing this impurity down the drain. This practice is prohibited by regulations like the EPA's RCRA Subpart P to prevent contamination of waterways.[10][11][12]

    • Collect all aqueous and solvent-based solutions in a dedicated, sealed, and properly labeled hazardous liquid waste container. Ensure the container material is compatible with the solvents used.

  • Contaminated Sharps:

    • Dispose of all contaminated glass, needles, or other sharps directly into a designated cytotoxic sharps container.[9][13] These are typically rigid, puncture-proof, and color-coded.

Final Disposal Pathway

Once properly segregated and contained, the hazardous waste must be handled by a licensed environmental waste management vendor. The standard and required method of destruction for this category of waste is high-temperature incineration .[9][13] This process ensures the complete destruction of the active pharmaceutical molecule, preventing its release into the environment.

Your institution's Environmental Health & Safety (EHS) department will coordinate the pickup and final disposal. Ensure all logs and documentation, such as hazardous waste consignment notes, are completed accurately.[9]

Spill Management and Decontamination Protocol

Accidents happen, and a robust spill response plan is a hallmark of a safe laboratory. In the event of a spill, immediate and correct action is required to protect personnel and prevent the spread of contamination.

cluster_response Immediate Response Protocol cluster_cleanup Cleanup & Decontamination spill Spill Occurs! alert Alert personnel in the area Restrict access spill->alert ppe Don appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain the spill (Cover with absorbent pads) ppe->contain collect Collect contaminated material (Work from outside-in) contain->collect clean Clean the area with detergent and water collect->clean disinfect Disinfect with an appropriate agent (e.g., 70% Ethanol or validated disinfectant) clean->disinfect dispose Dispose of all cleanup materials as hazardous waste disinfect->dispose

Caption: Spill Response and Decontamination Workflow.

Step-by-Step Decontamination Procedure:

  • Initial Cleaning: After gross contamination has been removed, the surface must be thoroughly cleaned. Cleaning is the process of removing residue, which is essential for any subsequent disinfection to be effective.[14] Use a suitable laboratory detergent and water. All cleaning materials (wipes, sponges) must be disposed of as hazardous waste.[8][15]

  • Disinfection/Inactivation: After cleaning, apply a disinfectant such as 70% ethanol or a validated sporicidal agent to the surface and allow for the appropriate contact time.

  • Final Rinse (If Necessary): For sensitive equipment or surfaces, a final rinse with sterile water may be necessary to remove disinfectant residues.[14]

  • Validation: The effectiveness of a decontamination procedure should be validated. This can be achieved through surface wipe testing and analysis to ensure that no detectable residue of the impurity remains. This validation step is a core component of a trustworthy and self-validating safety protocol.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of scientific integrity, safety, and environmental responsibility.

References

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste360. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Methods for Pharmaceutical Decontamination. CURIS System. Available at: [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central. Available at: [Link]

  • EPA Final Rule on Hazardous Waste Pharmaceuticals. Secure Waste. Available at: [Link]

  • Safe Handling and Waste Management of Cytotoxic Drugs. Canterbury District Health Board. Available at: [Link]

  • How Should Cytotoxic Waste be Disposed of? Sharpsmart. Available at: [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.org. Available at: [Link]

  • Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. Available at: [Link]

  • Cytotoxic and cytostatic drugs. NetRegs. Available at: [Link]

  • Decontamination in Pharma. Available at: [Link]

  • This compound | 141650-31-9. SynZeal. Available at: [Link]

  • This compound. Allmpus. Available at: [Link]

  • A Guide on Comprehensive Decontamination Solutions for the Pharmaceutical Industry. Ecolab. Available at: [Link]

  • Pharmaceutical Facility Sanitization: Best Practices Considered. IVT Network. Available at: [Link]

  • Decontamination of laboratory areas. Available at: [Link]

  • Atenolol impurity standard - SAFETY DATA SHEET. MHRA. Available at: [Link]

  • This compound | CAS NO. Synchemia. Available at: [Link]

Sources

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